Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMGNPEKPFTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675097 | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-33-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, with CAS number 1150271-33-2, is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery.[1][2] Its molecular architecture, featuring a central piperazine ring substituted with a 4-bromophenyl group at one nitrogen and a benzyl carboxylate group at the other, presents a "privileged scaffold" that is frequently encountered in biologically active molecules.[3][4] The piperazine moiety is a common structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and provide a versatile scaffold for interacting with biological targets.[5] This guide aims to provide a comprehensive overview of the chemical properties of this compound, offering valuable insights for researchers and professionals engaged in drug development and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1150271-33-2 | [6] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [7] |
| Molecular Weight | 375.26 g/mol | [8] |
| Monoisotopic Mass | 374.06299 u | [8] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available; likely a solid at room temperature | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 4 | [8] |
| Complexity | 371 | [8] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through a two-step process, commencing with the formation of the N-arylpiperazine core, followed by the introduction of the benzyl carboxylate protecting group. This strategy is a common and effective method for the preparation of unsymmetrically substituted piperazines.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
The initial and crucial step is the synthesis of the 1-(4-bromophenyl)piperazine intermediate. This can be achieved through established methods for N-arylation of piperazine. A common approach is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.[5] Alternatively, nucleophilic aromatic substitution can be employed.
-
Reactants: Piperazine, 4-bromofluorobenzene (or a similarly activated aryl halide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add piperazine, 4-bromofluorobenzene, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and heat the mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(4-bromophenyl)piperazine.[9]
-
Step 2: Synthesis of this compound
The final step involves the protection of the remaining secondary amine of the piperazine ring with a benzyl chloroformate (Cbz-Cl) group. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis.[10]
-
Reactants: 1-(4-bromophenyl)piperazine, benzyl chloroformate (Cbz-Cl), and a base (e.g., triethylamine or diisopropylethylamine).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and an addition funnel.
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.[11]
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and bromophenyl groups, as well as the methylene protons of the piperazine ring and the benzylic methylene group.
-
Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet is anticipated in this region. The five protons of the benzyl group will likely appear as a multiplet around δ 7.3-7.4 ppm. The four protons of the 4-bromophenyl group will likely appear as two doublets (an AA'BB' system) due to their para-substitution pattern, with chemical shifts influenced by the electron-withdrawing bromine atom.
-
Benzylic Protons (δ ~5.1 ppm): A singlet corresponding to the two protons of the -CH₂- group of the benzyl ester is expected in this region.
-
Piperazine Protons (δ ~3.0-3.8 ppm): The eight protons of the piperazine ring are expected to appear as two broad multiplets. The four protons adjacent to the carbamate nitrogen will likely be shifted downfield (δ ~3.6-3.8 ppm) compared to the four protons adjacent to the bromophenyl-substituted nitrogen (δ ~3.0-3.2 ppm). The broadness of these signals is due to the conformational flexibility of the piperazine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the carbamate group is expected to appear in this region.
-
Aromatic Carbons (δ ~115-150 ppm): Multiple signals are expected in the aromatic region, corresponding to the carbons of the benzyl and bromophenyl rings. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
-
Benzylic Carbon (δ ~67 ppm): The benzylic carbon of the -CH₂- group is expected around this chemical shift.
-
Piperazine Carbons (δ ~40-50 ppm): Two distinct signals are anticipated for the non-equivalent carbons of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Carbamate): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.
-
C-N Stretch: Absorption bands corresponding to the C-N stretching vibrations of the piperazine ring are expected in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ correspond to the C-H stretching vibrations of the piperazine and benzylic methylene groups.
-
C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the benzyl group, the carbamate group, and cleavage of the piperazine ring.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its constituent functional groups.
Caption: Key reactive sites and potential transformations of this compound.
-
Cbz Group Deprotection: The benzyl carbamate (Cbz) group can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).[12] This deprotection would yield 1-(4-bromophenyl)piperazine, a valuable intermediate for further functionalization.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Piperazine Ring Reactivity: The piperazine ring itself can undergo further reactions, although the existing substituents decrease its nucleophilicity. Under certain conditions, the nitrogen atoms can participate in further alkylation or acylation reactions.[13]
The structural motifs present in this compound suggest its potential utility in several areas of drug discovery:
-
Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3][14] This compound could serve as a precursor for the development of novel antipsychotics, antidepressants, or anxiolytics.
-
Anticancer Agents: The piperazine scaffold has also been incorporated into a number of anticancer agents.[2] The ability to functionalize the bromophenyl ring allows for the exploration of interactions with various kinase and other oncology targets.
-
Building Block for Combinatorial Chemistry: Due to its multiple points of diversification (the Cbz group and the bromo-substituent), this compound is an excellent building block for the generation of compound libraries for high-throughput screening.
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be observed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Conclusion
This compound is a strategically designed molecule with significant potential as an intermediate and building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring key functional groups for diversification, makes it a valuable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers and drug development professionals working with this and related compounds.
References
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Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022-08-12). [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
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MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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A Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1150271-33-2): Synthesis, Characterization, and Application in Drug Discovery
Section 1: Abstract and Core Concepts
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, identified by CAS Number 1150271-33-2, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and pharmaceutical development.[1] Structurally, it is a disubstituted piperazine featuring a 4-bromophenyl group on one nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group on the other. This configuration makes it an exceptionally valuable building block for constructing complex molecular architectures.
The strategic importance of this molecule lies in the dual functionality it presents to the synthetic chemist:
-
The 4-Arylpiperazine Moiety: The piperazine ring is a well-established pharmacophore, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][3] The presence of the bromophenyl group provides a reactive handle for subsequent cross-coupling reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.[1]
-
The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and widely used protecting group for amines.[4] Its presence allows for selective reactions at other sites of a molecule, including the bromine atom. Crucially, it can be removed under specific and often mild conditions, revealing a reactive secondary amine ready for further elaboration.[5][6]
This guide provides an in-depth analysis of the compound's properties, a validated synthetic workflow, key deprotection protocols, and a discussion of its strategic application in drug discovery programs.
Section 2: Physicochemical Properties and Spectroscopic Characterization
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1150271-33-2 | [7][8][9] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [7] |
| Molecular Weight | 375.26 g/mol | [7][8] |
| Synonyms | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester; 4-(4-Bromophenyl)piperazine-1-carboxylic acid benzyl ester | [7] |
| Purity | Typically ≥95-98% for research-grade material | [9][10] |
| Storage | Store in a dry, well-ventilated place. Recommended storage at 2-8°C or room temperature. | [7][11] |
Expected Analytical Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, the benzylic CH₂ protons adjacent to the carbamate oxygen, and the eight piperazine protons, which may appear as two distinct multiplets due to their chemical environment.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbonyl carbon of the carbamate group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) consistent with the molecular weight, showing the characteristic isotopic pattern of a monobrominated compound.
Section 3: Retrosynthesis and Detailed Synthetic Protocol
The synthesis of this compound is most logically achieved through a multi-step sequence starting from commercially available precursors. The strategy involves first constructing the core 4-arylpiperazine structure and then installing the Cbz protecting group. A common and efficient route begins with N-Boc-piperazine, which offers an orthogonal protecting group that is easily removed prior to Cbz installation.
Diagram 1: A common synthetic pathway to the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established synthetic transformations such as Buchwald-Hartwig amination and standard protection/deprotection chemistry.[3][12]
Step 1: Synthesis of tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
-
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming the aryl C-N bond between the piperazine nitrogen and the bromophenyl ring with high efficiency and functional group tolerance.[3]
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-dibromobenzene (1.2 eq.), N-Boc-piperazine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).
-
Add a suitable base, such as sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.[1]
-
Step 2: Synthesis of 1-(4-Bromophenyl)piperazine (Boc Deprotection)
-
Causality: The tert-butoxycarbonyl (Boc) group is acid-labile and can be cleanly cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, leaving the aryl C-N bond intact.[3][12]
-
Procedure:
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, 5-10 eq.).
-
Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-bromophenyl)piperazine, which is often used in the next step without further purification.
-
Step 3: Synthesis of this compound (Final Product)
-
Causality: This is a standard N-acylation reaction where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A tertiary amine base is required to scavenge the HCl byproduct.[4][12]
-
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 eq.) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.) or diisopropylethylamine (DIPEA) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq.) in DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion is verified by TLC/LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final title compound.
-
Section 4: The Role of the Cbz Group and Deprotection Strategies
The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in multi-step synthesis. Its stability to a wide range of reagents, coupled with the availability of specific deprotection methods, makes it highly versatile. The most common method for its removal is catalytic hydrogenolysis.
Diagram 2: Major pathways for the deprotection of a Cbz-protected amine.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
-
Causality: This reaction proceeds via the catalytic cleavage of the benzyl C-O bond by hydrogen gas. The palladium catalyst facilitates the oxidative addition into the C-O bond, followed by hydrogenolysis. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide as the only byproducts, making for a very clean reaction.[4]
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure, e.g., 50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the evolution of CO₂ (which can sometimes be observed) indicate reaction progress.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1-(4-bromophenyl)piperazine.
-
Section 5: Strategic Applications in Drug Development
This compound is not an end-product but a versatile scaffold. Its structure allows for divergent synthesis, where the two reactive sites—the bromine atom and the protected nitrogen—can be addressed in any desired order to build libraries of complex molecules.
Diagram 3: Strategic utility of the title compound as a divergent synthetic hub.
The 4-bromophenyl moiety serves as a synthetic linchpin. It is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups. This is a critical strategy in lead optimization, where chemists systematically probe the steric and electronic requirements of a biological target.
Simultaneously, the Cbz-protected nitrogen allows chemists to build out the other side of the molecule. After performing the desired cross-coupling reaction, the Cbz group can be removed to unmask the secondary amine. This amine can then undergo a host of transformations, including:
-
Amide bond formation with carboxylic acids.
-
Reductive amination with aldehydes or ketones.
-
Alkylation with alkyl halides.
-
Urea or sulfonamide formation.
This strategic flexibility makes this compound a valuable asset for rapidly generating analogues of a hit compound for SAR studies.
Section 6: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is derived from available safety data.[7][13]
| Hazard Information | GHS Classification and Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[7]P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Safe Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 7: Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated and enabling tool for the modern drug discovery scientist. Its design ingeniously combines a privileged pharmaceutical scaffold with two distinct and orthogonally reactive sites. This allows for a divergent and highly efficient approach to the synthesis of compound libraries for lead discovery and optimization. A thorough understanding of its synthesis, reactivity, and handling protocols empowers researchers to fully leverage its potential in the quest for novel therapeutics.
Section 8: References
-
Yoshimura, A., et al. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Tetrahedron Letters. [Link not available directly, concept cited]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet. [Link not available directly, general safety information cited]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Amine by Carbamate. Retrieved from [Link]
-
Ambeed. (n.d.). Safety Data Sheet for this compound. [Link not available directly, general safety information cited]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Retrieved from [Link]
-
Ragavendran, J.V., et al. (2012). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences. [Link not available directly, concept cited]
-
CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Common salt. [Link not available directly, general safety information cited]
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- 1. chemimpex.com [chemimpex.com]
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- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Benzyl4-(4-bromophenyl)piperazine-1-carboxylate | 1150271-33-2 [amp.chemicalbook.com]
- 8. CAS#:1150271-33-2 | this compound | Chemsrc [chemsrc.com]
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An In-Depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. With a molecular weight of 375.27 g/mol , this compound serves as a critical intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its strategic application in the development of novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles and self-validating quality control, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction and Physicochemical Properties
This compound is a disubstituted piperazine derivative featuring a 4-bromophenyl group on one nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group on the other. This specific arrangement of functional groups makes it an exceptionally useful and versatile scaffold in drug discovery. The bromophenyl moiety provides a handle for further functionalization, typically through cross-coupling reactions, while the Cbz group offers stable protection of the second nitrogen, which can be selectively removed under specific conditions.
The presence of the piperazine core is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and cell permeability.[1] The compound's role as a "Protein Degrader Building Block" underscores its importance in the rapidly advancing field of targeted protein degradation.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [2][3] |
| Molecular Weight | 375.27 g/mol | [4][5] |
| CAS Number | 1150271-33-2 | [2][3] |
| Appearance | Off-white to pale yellow solid | Typical |
| Purity | ≥98% (typical) | [2] |
| Storage | Room temperature, sealed from light and moisture | [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming carbon-nitrogen bonds.[4][6]
The strategic choice of the Buchwald-Hartwig amination is based on its efficiency in coupling an aryl halide (1-bromo-4-iodobenzene) with a protected amine (benzyl piperazine-1-carboxylate). This method avoids the harsher conditions sometimes required for classical nucleophilic aromatic substitution and provides high yields.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through a suite of analytical techniques described in Section 3.
Materials:
-
Benzyl piperazine-1-carboxylate (1.0 equiv.)
-
1-Bromo-4-iodobenzene (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add benzyl piperazine-1-carboxylate, 1-bromo-4-iodobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Causality: The use of an oven-dried flask under an inert atmosphere is critical as the palladium catalyst and the strong base (NaOtBu) are sensitive to moisture and oxygen, which can deactivate the catalyst and reduce yield.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Causality: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, allowing the reaction to be heated, and its ability to dissolve both the polar and nonpolar reactants. Anhydrous conditions are essential.
-
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material (benzyl piperazine-1-carboxylate) is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Concentration: Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
Procedure:
-
Adsorbent: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC.
-
Causality: A gradient elution is used to first elute nonpolar impurities with a low-polarity mobile phase, followed by the desired product as the polarity is increased. This provides better separation than an isocratic elution.
-
-
Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Figure 1: General workflow for the synthesis and purification of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified sample.
Table 2: Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ~7.40-7.25 ppm (m, 5H): Phenyl protons of the benzyl group. ~7.35 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine atom. ~6.85 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the piperazine nitrogen. ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.60 ppm (t, 4H): Piperazine protons adjacent to the Cbz-protected nitrogen. ~3.15 ppm (t, 4H): Piperazine protons adjacent to the bromophenyl-substituted nitrogen. |
| ¹³C NMR | ~155.0 ppm: Carbonyl carbon (C=O) of the carbamate. ~150.0 ppm: Aromatic carbon of the bromophenyl ring attached to nitrogen. ~136.5 ppm: Aromatic carbon of the benzyl group attached to the -CH₂O- group. ~132.0 ppm: Aromatic carbons of the bromophenyl ring ortho to the bromine atom. ~128.5, 128.0, 127.8 ppm: Phenyl carbons of the benzyl group. ~117.5 ppm: Aromatic carbons of the bromophenyl ring ortho to the piperazine nitrogen. ~113.0 ppm: Aromatic carbon of the bromophenyl ring bearing the bromine atom. ~67.5 ppm: Methylene carbon (-CH₂-) of the benzyl group. ~50.5 ppm: Piperazine carbons adjacent to the bromophenyl group. ~44.0 ppm: Piperazine carbons adjacent to the Cbz group. |
| HRMS (ESI) | Calculated for C₁₈H₂₀BrN₂O₂ [M+H]⁺: 375.0703; Found: 375.07xx. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed. |
| IR (Infrared) | ~1690-1700 cm⁻¹: Strong C=O stretch from the carbamate group. ~1220-1250 cm⁻¹: C-N stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2800-3000 cm⁻¹: Aliphatic C-H stretches. |
Application in Drug Development: A PROTAC Building Block
The primary application of this compound in modern drug discovery is as a versatile building block for the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][9]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target POI.
-
A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
This compound serves as a precursor to the linker component. The 4-bromophenyl group acts as a synthetic handle. Through a second palladium-catalyzed reaction (e.g., a Suzuki or Sonogashira coupling), a linker chain can be attached. Subsequently, the Cbz protecting group can be removed (typically via hydrogenolysis) to reveal a secondary amine, which can then be coupled to the E3 ligase ligand, completing the PROTAC synthesis.[10]
Figure 2: The role of the title compound in the synthesis of a PROTAC and the subsequent cellular mechanism of action for targeted protein degradation.
Conclusion
This compound is more than a chemical compound defined by its molecular weight; it is an enabling tool for innovation in drug discovery. Its well-defined structure allows for robust and reproducible synthesis, and its key functional handles provide the chemical versatility required for constructing complex molecules like PROTACs. This guide has provided the essential technical details for its synthesis, characterization, and strategic deployment, grounding these protocols in established chemical principles to support the work of researchers and scientists dedicated to developing the next generation of therapeutics.
References
-
CP Lab Safety. This compound, min 98%. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
- Google Patents. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]
-
PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]
-
Organic Chemistry Portal. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Available from: [Link]
- Google Patents. WO2021194318A1 - Plk1 selective degradation inducing compound.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
- CP Lab Safety. This compound, min 98%, 25 grams.
Sources
- 1. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 2. 1-(3-BROMOBENZYL)-PIPERAZINE | 423154-81-8 [chemicalbook.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. 1-Benzyl-4-[3-(4-bromophenyl)acryloyl]piperazine | C20H21BrN2O | CID 1220338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
An In-Depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its structure, synthesis, characterization, and potential therapeutic applications. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.
Introduction and Molecular Overview
This compound is a disubstituted piperazine derivative. The core structure features a piperazine ring, a versatile scaffold frequently incorporated into pharmacologically active compounds due to its ability to modulate physicochemical properties and interact with various biological targets.[1] This particular molecule is characterized by a 4-bromophenyl group attached to one of the piperazine nitrogens and a benzyl carboxylate group on the other.
The presence of the 4-bromophenyl moiety is of particular interest, as arylpiperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer and analgesic properties.[2][3][4] The benzyl carboxylate group, often used as a protecting group in organic synthesis, can also influence the molecule's pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150271-33-2 | [5] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [5] |
| Molecular Weight | 375.26 g/mol | [6] |
| Monoisotopic Mass | 374.06299 Da | [6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |
Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights
The synthesis of this compound can be efficiently achieved through the reaction of 1-(4-bromophenyl)piperazine with benzyl chloroformate. This is a standard method for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto a secondary amine.
Materials and Reagents
-
1-(4-bromophenyl)piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Experimental Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct that is formed during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Structural Characterization: A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) will likely be a singlet around δ 5.1-5.3 ppm. The piperazine protons will appear as multiplets in the upfield region (typically δ 3.0-3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylate group (around δ 155 ppm), the aromatic carbons, the benzylic carbon, and the piperazine carbons.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be around m/z 375.07, corresponding to the molecular formula C₁₈H₂₀BrN₂O₂⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be suitable for this analysis.
Table 2: Predicted HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer or formic acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[9][10]
Characterization Workflow Diagram
Caption: Potential biological targets and therapeutic areas for the title compound.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with significant potential for drug discovery. Its structural features, particularly the arylpiperazine moiety, suggest that it may possess valuable pharmacological activities. This guide has provided a comprehensive framework for its synthesis and characterization, laying the groundwork for future research.
Further studies should focus on the experimental validation of the proposed synthesis and characterization methods. Subsequently, in vitro and in vivo screening of this compound in relevant disease models, particularly in the areas of neuropathic pain and oncology, is highly warranted. Such investigations will be crucial in elucidating the therapeutic potential of this compound and its derivatives.
References
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. ([Link])
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ([Link])
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])
-
BENZYL 4- (4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE 1150271-33-2 wiki. ([Link])
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. ([Link])
-
Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole. ([Link])
-
N-Benzyl piperidine Fragment in Drug Discovery. ([Link])
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. ([Link])
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ([Link])
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Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction
The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2][3] this compound (Molecular Formula: C18H19BrN2O2, CAS: 1150271-33-2) is a key intermediate and building block in the synthesis of these complex pharmaceutical agents.[4][5] The 4-bromophenyl moiety provides a versatile handle for further functionalization via cross-coupling reactions, while the benzyloxycarbonyl (Cbz) group serves as a readily cleavable protecting group for the N1 position of the piperazine ring.
This technical guide provides a detailed examination of a robust and efficient synthetic pathway to this valuable compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. We will explore a preferred two-step synthesis involving an initial N-arylation followed by N-protection, offering field-proven protocols and insights to ensure successful and reproducible outcomes.
Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound involves two key disconnections around the piperazine core. The most strategically sound approach is to first disconnect the carbamate bond at the N1 position, followed by the disconnection of the aryl C-N bond at the N4 position. This identifies 1-(4-bromophenyl)piperazine as a key intermediate, which can be synthesized from piperazine and a suitable 4-bromoaryl electrophile.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
The formation of the N-aryl bond is the critical first step. While traditional methods exist, such as the reaction of anilines with bis(2-chloroethyl)amine, they often require harsh conditions and suffer from limited scope.[2][6] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as the superior method for C-N bond formation, offering milder reaction conditions, higher yields, and exceptional functional group tolerance.[2][7] This reaction has become a foundational tool in pharmaceutical synthesis for creating N-aryl piperazines.[1][3]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing reaction efficiency.[1]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of piperazine with 1,4-dibromobenzene. An excess of piperazine is employed to statistically favor mono-arylation and minimize the formation of the bis-arylated byproduct.[8]
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Piperazine (anhydrous, 3.0-5.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, often with 1% triethylamine to prevent tailing) to afford 1-(4-bromophenyl)piperazine as a solid.[9]
Data Summary: Reaction Parameters
| Parameter | Value/Reagent | Rationale |
| Aryl Halide | 1,4-Dibromobenzene | Commercially available and appropriately activated for cross-coupling. |
| Amine | Piperazine (excess) | Excess nucleophile favors mono-substitution.[8] |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source, common in Buchwald-Hartwig reactions.[1] |
| Ligand | Xantphos | A bulky phosphine ligand that facilitates high catalytic turnover.[1] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base essential for deprotonating the amine.[8] |
| Solvent | Toluene | Anhydrous, high-boiling, and common solvent for this transformation.[10] |
| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Part 2: Synthesis of this compound
With the 1-(4-bromophenyl)piperazine intermediate in hand, the final step is the installation of the benzyloxycarbonyl (Cbz) group. This is achieved through a standard N-acylation reaction with benzyl chloroformate.[11] The reaction proceeds via nucleophilic attack of the secondary amine at the N1 position of the piperazine onto the electrophilic carbonyl carbon of benzyl chloroformate. A mild base is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: N-Carboxylation
Materials:
-
1-(4-Bromophenyl)piperazine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.0-1.1 equiv)
-
Triethylamine (Et₃N) or saturated aqueous Sodium Bicarbonate (NaHCO₃) (1.5-2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine in dichloromethane in a round-bottom flask.
-
Add the base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution. The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield this compound as a pure, white solid.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the complete, two-step synthesis pathway.
Sources
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the phenylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct experimental data on this specific molecule is limited, its structural motifs suggest a compelling, yet unconfirmed, mechanism of action centered on the modulation of key central nervous system (CNS) receptors and the induction of apoptosis in cancer cell lines. This technical guide synthesizes current knowledge on phenylpiperazine derivatives to propose a hypothesized mechanism of action for this compound and provides a comprehensive framework of experimental protocols for its validation.
Introduction: The Phenylpiperazine Scaffold - A Privileged Structure in Drug Discovery
The phenylpiperazine moiety is a cornerstone in the design of neurologically active agents and oncology drug candidates.[1][2] Compounds incorporating this structure have demonstrated a wide spectrum of biological activities, including antidepressant, antipsychotic, anxiolytic, and anticancer effects.[3][4] Their therapeutic potential often arises from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and adrenergic receptors, as well as their emerging role in cytotoxic pathways.[1][5]
This compound integrates key structural features from this class: a phenylpiperazine core, a bromine substitution on the phenyl ring, and a benzyl carboxylate group. These features suggest a multi-faceted pharmacological profile, warranting a thorough investigation into its mechanism of action.
Hypothesized Mechanisms of Action
Based on the pharmacology of structurally related phenylpiperazine derivatives, two primary mechanisms of action are proposed for this compound:
Modulation of Serotonergic and Adrenergic Systems
Many phenylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and α-adrenergic receptors.[1][5] The N-phenylpiperazine core is a common pharmacophore for ligands of the 5-HT1A, 5-HT2A, and 5-HT2C receptors, often acting as agonists or antagonists.[1] Furthermore, derivatives have been shown to bind to α1A-adrenoceptors, playing a role in cardiovascular regulation.[5]
It is hypothesized that this compound may act as a modulator of these receptors. The binding affinity and functional activity would be influenced by the electronic effects of the bromine substituent and the steric bulk of the benzyl carboxylate group.
Induction of Apoptosis in Cancer Cells
A growing body of evidence points to the anticancer potential of novel piperazine derivatives.[4][6] These compounds can induce cytotoxicity in various cancer cell lines through the induction of apoptosis.[7] The proposed apoptotic signaling cascade often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[7]
Given these precedents, a second hypothesized mechanism is that this compound possesses cytotoxic properties, initiating programmed cell death in susceptible cancer cells.
Experimental Validation of Hypothesized Mechanisms
To elucidate the true mechanism of action, a systematic experimental approach is required. The following protocols provide a roadmap for investigating the proposed biological activities of this compound.
In Silico Analysis: Predicting Biological Targets
Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of the compound.
3.1.1. Molecular Docking
-
Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and α1A-adrenoceptor.
-
Methodology:
-
Obtain the 3D structures of the target receptors from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the ligand and receptor structures by adding hydrogen atoms, assigning charges, and minimizing their energy.
-
Perform molecular docking simulations using software such as AutoDock or Schrödinger's Glide.
-
Analyze the docking scores and binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]
-
Diagram: In Silico to In Vitro Workflow
In Vitro Assays: Characterizing Biological Activity
3.2.1. Receptor Binding Assays
-
Objective: To experimentally determine the binding affinity of this compound to the hypothesized receptor targets.
-
Methodology:
-
Utilize commercially available receptor binding assay kits or cell lines expressing the target receptors.
-
Perform competitive binding experiments using a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest.
-
Incubate the receptor preparation with the labeled ligand and varying concentrations of the test compound.
-
Measure the displacement of the labeled ligand to determine the inhibitory constant (Ki) of the test compound.
-
3.2.2. Functional Assays
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.
-
Methodology:
-
Use cell-based assays that measure downstream signaling events upon receptor activation (e.g., calcium flux, cAMP accumulation, or reporter gene expression).
-
For agonist activity, treat cells with increasing concentrations of the test compound and measure the response.
-
For antagonist activity, pre-treat cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced response.
-
3.2.3. Cytotoxicity Assays
-
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
-
Methodology: MTT Assay
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[6]
-
| Parameter | Description |
| Cell Lines | A panel of human cancer cell lines (e.g., MCF-7, PC-3, HCT116) and a non-cancerous control cell line. |
| Concentrations | A series of dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). |
| Incubation Time | 24, 48, and 72 hours. |
| Endpoint | Cell viability, expressed as a percentage of the untreated control. |
| Metric | IC50 (the concentration of the compound that inhibits cell growth by 50%). |
| Table 1: Key Parameters for In Vitro Cytotoxicity Testing |
3.2.4. Apoptosis Assays
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Diagram: Proposed Apoptotic Signaling Pathway
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a modulator of CNS receptors and as an anticancer agent. The proposed mechanisms of action, centered on serotonergic/adrenergic modulation and the induction of apoptosis, provide a solid foundation for further investigation. The experimental workflows detailed in this guide offer a comprehensive and systematic approach to validating these hypotheses.
Future research should focus on executing these in vitro studies, followed by in vivo validation in appropriate animal models to assess the compound's therapeutic potential, pharmacokinetics, and safety profile. Elucidating the precise mechanism of action of this compound will not only contribute to the understanding of phenylpiperazine pharmacology but also pave the way for the development of novel therapeutics for neurological disorders and cancer.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- RSC Publishing. (n.d.).
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
- Drugs.com. (n.d.). List of Phenylpiperazine antidepressants.
- PubMed Central. (n.d.).
- Wikipedia. (n.d.). Phenylpiperazine.
- PubMed Central. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
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- 3. drugs.com [drugs.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical exploration of the potential biological activities of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. While direct experimental data for this specific molecule is not extensively available in current literature, this guide synthesizes information from structurally related compounds to forecast its pharmacological profile. By examining the well-established activities of the core benzylpiperazine and arylpiperazine scaffolds, we can construct a robust hypothesis-driven framework for future investigation.
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a recurring motif in a multitude of clinically significant drugs, earning it the status of a "privileged scaffold."[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow it to engage in crucial interactions with various biological targets. When incorporated into more complex structures, such as this compound, the piperazine moiety often serves as a key pharmacophoric element, influencing receptor affinity, selectivity, and pharmacokinetic properties.[2]
The subject of this guide, this compound, integrates three key structural features: a benzyl group, a piperazine core, and a 4-bromophenyl substituent. Each of these components is known to contribute to the biological activity of related molecules. The benzyl group can influence lipophilicity and steric interactions within a binding pocket.[3] The 4-bromophenyl group, an aryl moiety, is a common feature in many N-arylpiperazine drugs with diverse pharmacological actions.[4] The carbamate linkage introduces a degree of conformational rigidity and potential for hydrogen bonding.
This guide will deconstruct the potential pharmacology of this compound by analogical reasoning, drawing from the extensive research on related benzylpiperazine and arylpiperazine derivatives.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ |
| Molecular Weight | 375.26 g/mol |
| CAS Number | 1150271-33-2 |
| Appearance | Typically a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. |
| Predicted LogP | ~4.5 (Estimation based on similar structures) |
Synthesis of N-Arylpiperazine Derivatives: A General Overview
The synthesis of N-arylpiperazines is a well-established area of organic chemistry. One common and effective method involves the nucleophilic substitution reaction between an aniline and a bis(2-haloethyl)amine derivative. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to traditional heating methods for the preparation of sterically hindered N-arylpiperazines.[5]
A general synthetic approach to produce N-arylpiperazines is depicted in the workflow below.
Predicted Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on structurally analogous compounds, this compound is predicted to interact with several key biological targets.
Sigma-1 (σ₁) Receptor Antagonism: A Potential Avenue for Pain Management
The piperazine scaffold is a cornerstone in the design of selective sigma-1 (σ₁) receptor ligands.[6][7] These receptors are implicated in a variety of neurological conditions, and their modulation has shown promise in the treatment of neuropathic pain.[8] Many potent and selective σ₁ receptor antagonists feature a piperazine or piperidine core.[9]
Mechanism of Action Hypothesis: this compound may act as an antagonist at the σ₁ receptor. The N-benzyl and 4-bromophenyl groups could occupy the hydrophobic pockets of the receptor's binding site, while the protonated piperazine nitrogen forms a key electrostatic interaction.
Alpha-Adrenergic (α) Receptor Antagonism: Implications for Benign Prostatic Hyperplasia and Hypertension
The arylpiperazine moiety is a well-established pharmacophore for α-adrenoceptors.[10][11] Selective α₁-antagonists containing a piperazine ring, such as prazosin, are used in the treatment of hypertension.[12] Furthermore, antagonists of the α₁ₐ-adrenergic receptor are effective in managing the symptoms of benign prostatic hyperplasia (BPH).[10]
Mechanism of Action Hypothesis: The 4-bromophenylpiperazine portion of the molecule could confer affinity for α₁-adrenoceptors. Antagonism of these receptors in smooth muscle can lead to vasodilation and relaxation of the prostate and bladder neck.
Serotonin (5-HT) and Dopamine (D) Receptor Modulation: Potential in CNS Disorders
Arylpiperazines are integral to a large class of compounds that interact with serotonin (5-HT) and dopamine (D) receptors.[13][14] For instance, some arylpiperazine derivatives are potent 5-HT₁ₐ receptor ligands, a target for anxiolytic and antidepressant drugs.[4] Others show affinity for D₂ and D₃ receptors, which are implicated in schizophrenia and other neuropsychiatric disorders.[14]
Mechanism of Action Hypothesis: this compound could exhibit affinity for various 5-HT and/or dopamine receptor subtypes. The specific interactions would depend on the conformational preferences of the molecule and the precise topology of the receptor binding sites.
Potential Anticancer Activity
Emerging research has highlighted the potential of certain arylpiperazine derivatives as anticancer agents.[2] For example, the α₁-adrenoceptor antagonist naftopidil, which features an arylpiperazine structure, has demonstrated antiproliferative effects in various cancer cell lines.[2]
Mechanism of Action Hypothesis: The potential anticancer activity of this compound is more speculative but could be mediated through interactions with signaling pathways involved in cell proliferation and survival, possibly linked to its adrenoceptor or other receptor affinities.
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound, a systematic screening approach is recommended.
In Vitro Receptor Binding Assays
The initial step should involve a broad panel of radioligand binding assays to determine the affinity of the compound for the predicted targets.
Protocol: Radioligand Binding Assay for σ₁ Receptor Affinity
-
Preparation of Membranes: Homogenize tissues known to express high levels of σ₁ receptors (e.g., guinea pig brain) in a suitable buffer. Centrifuge the homogenate and resuspend the membrane pellet.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled σ₁ receptor ligand (e.g., -pentazocine), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified duration to allow for binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
A similar protocol can be adapted for α-adrenergic, serotonin, and dopamine receptors using appropriate tissues/cell lines and specific radioligands.
Functional Assays
Following the identification of high-affinity targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
-
For G-protein coupled receptors (GPCRs) like adrenergic, serotonin, and dopamine receptors: Assays measuring second messenger levels (e.g., cAMP, IP₃) or GTPγS binding can elucidate the functional activity.
-
For σ₁ receptors: Functional assays can be more complex and may involve measuring the modulation of ion channel activity or cellular signaling pathways known to be influenced by σ₁ receptor activation.
In Vivo Models
Should in vitro studies reveal a promising profile, in vivo studies in animal models would be the next logical step.
-
For analgesic activity: The formalin test or models of neuropathic pain (e.g., chronic constriction injury) can be employed.[8]
-
For BPH: Testosterone-induced prostate growth in rats is a standard model.
-
For CNS effects: Behavioral models such as the elevated plus maze (anxiety) or forced swim test (depression) can be utilized.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its incorporation of structural motifs prevalent in a wide range of biologically active compounds. While direct experimental evidence of its activity is currently lacking, a comprehensive analysis of related structures strongly suggests a high probability of interaction with sigma-1, adrenergic, and/or serotonergic/dopaminergic receptors.
The therapeutic potential of this compound remains to be unlocked through rigorous experimental validation. The proposed workflows in this guide offer a clear path forward for its biological characterization. Future research should focus on a systematic screening of this compound against the identified potential targets, followed by a thorough investigation of its mechanism of action and in vivo efficacy. The insights gained from such studies will not only elucidate the pharmacological profile of this compound but may also pave the way for the development of novel therapeutics for a range of human diseases.
References
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Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). PubMed. [Link]
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A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (2010). ACS Publications. [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). Usiena air. [Link]
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Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. (2002). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH. [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). PubMed. [Link]
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Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (n.d.). PubMed. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021). ACS Publications. [Link]
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Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. (n.d.). PubMed. [Link]
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A general and convenient synthesis of N-aryl piperazines. (2005). ResearchGate. [Link]
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A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]
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Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. (2023). JoVE. [Link]
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Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (n.d.). Semantic Scholar. [Link]
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The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). Tejashal. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]
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1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. [Link]
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The Nexus of Neuroleptic Design: A Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate and its derivatives, a chemical scaffold of significant interest in the pursuit of novel neuroleptic agents. We will navigate the synthetic landscape, delve into the critical aspects of biological evaluation, and elucidate the structure-activity relationships that govern the therapeutic potential of this compound class. This document is intended to serve as a technical resource, empowering researchers to design and develop next-generation antipsychotics with improved efficacy and safety profiles.
The Strategic Importance of the Arylpiperazine Moiety in Neuroleptic Drug Discovery
The arylpiperazine scaffold is a cornerstone in the architecture of numerous centrally acting agents, particularly those targeting dopaminergic and serotonergic pathways implicated in the pathophysiology of psychosis.[1][2] The inherent versatility of the piperazine ring allows for strategic modifications at both the N1 and N4 positions, enabling fine-tuning of a compound's pharmacological profile. The title compound, this compound, serves as a key intermediate, offering two primary points for diversification: the benzyl carboxylate group, which can be readily removed to allow for further functionalization at the N1 position, and the bromo-phenyl group, a versatile handle for a variety of cross-coupling reactions.[1][3]
The therapeutic rationale for targeting dopamine D2 and serotonin 5-HT2A receptors is well-established in the treatment of schizophrenia.[1][4] While D2 receptor antagonism is crucial for mitigating the positive symptoms of psychosis, it is also associated with extrapyramidal side effects.[1] Concurrent antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics, believed to ameliorate these motor side effects and potentially address the negative symptoms and cognitive deficits associated with the disorder.[1][4] The arylpiperazine derivatives discussed herein are designed to engage these key receptors, with the goal of achieving a balanced pharmacological profile for optimal therapeutic outcomes.
Synthetic Pathways to the Core Scaffold and its Derivatives
The synthesis of this compound and its subsequent derivatization is a multi-step process that demands careful consideration of reaction conditions and purification techniques.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be logically approached in two main stages: the formation of the 1-(4-bromophenyl)piperazine precursor, followed by the introduction of the benzyl carboxylate protecting group.
Stage 1: Synthesis of 1-(4-bromophenyl)piperazine
Several methodologies exist for the N-arylation of piperazine. A robust and widely applicable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination for 1-(4-bromophenyl)piperazine
-
Materials:
-
1-Bromo-4-iodobenzene
-
Piperazine (excess)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 1-bromo-4-iodobenzene (1 equivalent) and piperazine (2-3 equivalents).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.
-
-
Causality of Choices:
-
The use of an excess of piperazine helps to minimize the formation of the undesired bis-arylated product.
-
XPhos is a bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with less reactive aryl bromides.
-
Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the piperazine nitrogen and the catalytic cycle.
-
Anhydrous and inert conditions are essential to prevent the deactivation of the palladium catalyst.
-
Stage 2: N-Benzylation of 1-(4-bromophenyl)piperazine
The introduction of the benzyloxycarbonyl (Cbz) group serves to protect the N1 position of the piperazine ring, allowing for selective modification at other positions.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-(4-Bromophenyl)piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add Et₃N or DIPEA (1.2-1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
-
Causality of Choices:
-
The use of a non-nucleophilic base like triethylamine or DIPEA is to neutralize the HCl generated during the reaction without competing with the piperazine nitrogen for the benzyl chloroformate.
-
The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.
-
Derivatization Strategies
The 4-bromophenyl moiety is a versatile starting point for introducing chemical diversity through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing a wide range of aryl and heteroaryl substituents.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives.
Biological Evaluation: Probing the Neuroleptic Potential
A comprehensive assessment of the biological activity of novel derivatives is paramount. This involves a tiered approach, beginning with in vitro receptor binding assays to determine affinity and selectivity, followed by in vivo models to evaluate antipsychotic-like efficacy and potential side effects.
In Vitro Receptor Binding Assays
The primary targets for this class of compounds are the dopamine D2 and serotonin 5-HT2A receptors. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the D2-expressing cell line.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Causality of Choices:
-
Stably transfected cell lines provide a consistent and high-level source of the target receptor.
-
[³H]Spiperone and [³H]Raclopride are high-affinity, selective antagonists for the D2 receptor, making them suitable radioligands.
-
Rapid filtration is crucial to separate bound from free radioligand quickly, preventing dissociation of the ligand-receptor complex.
-
A similar protocol would be employed for the Serotonin 5-HT2A Receptor Binding Assay , typically using [³H]Ketanserin or [³H]Spiperone as the radioligand and a known 5-HT2A antagonist (e.g., risperidone) for determining non-specific binding.[5]
In Vivo Models of Antipsychotic Activity
Animal models are indispensable for evaluating the potential therapeutic efficacy and side-effect profile of drug candidates.
-
Apomorphine-Induced Climbing in Mice: Apomorphine is a non-selective dopamine receptor agonist that induces a characteristic climbing behavior in mice. This model is sensitive to D2 receptor antagonists and is a primary screen for potential antipsychotic activity.[6]
-
MK-801-Induced Hyperlocomotion: MK-801 is an NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavioral phenotype that is reversed by atypical antipsychotics. This model is used to assess potential efficacy against some of the cognitive and negative symptoms of schizophrenia.[6]
-
Catalepsy Test: This test measures the induction of a state of immobility and is a widely used preclinical model to predict the propensity of a compound to cause extrapyramidal side effects.[6]
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the derivatives allow for the elucidation of structure-activity relationships.
| Compound | R Group (at 4-position of phenyl ring) | Dopamine D2 Ki (nM) [1][3] | Serotonin 5-HT2A Ki (nM) [1][3] |
| Reference A | -Br (from core structure) | 300 | 315 |
| Derivative 1 | -Phenyl (via Suzuki coupling) | 150 | 250 |
| Derivative 2 | -Thienyl (via Suzuki coupling) | 120 | 180 |
| Derivative 3 | -Phenylethynyl (via Sonogashira coupling) | 210 | 280 |
| Derivative 4 | -H (de-brominated) | 450 | 400 |
Note: The Ki values presented are representative examples from the literature for structurally related arylpiperazine compounds to illustrate potential SAR trends and are not from a single, direct comparative study of the titled compound's derivatives.
Key SAR Insights:
-
Aryl Substituents: The introduction of additional aromatic or heteroaromatic rings at the 4-position of the phenyl ring via Suzuki coupling generally appears to enhance binding affinity for both D2 and 5-HT2A receptors. This suggests that extending the molecule into a hydrophobic pocket of the receptor binding site is favorable.
-
Alkynyl Linkers: The introduction of a rigid alkynyl linker via Sonogashira coupling may slightly decrease affinity compared to direct bi-aryl systems, possibly due to altered conformational flexibility.
-
Halogen Substitution: The presence of the bromine atom appears to be beneficial for binding compared to an unsubstituted phenyl ring, likely due to favorable halogen bonding interactions within the receptor pocket.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel neuroleptic agents. Its synthetic tractability, coupled with the established importance of the arylpiperazine moiety in targeting key CNS receptors, provides a fertile ground for medicinal chemistry exploration. Future efforts should focus on the systematic exploration of the chemical space around this core structure, with a particular emphasis on optimizing the balance between D2 and 5-HT2A receptor antagonism. The ultimate goal is the identification of drug candidates with superior efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a minimized side-effect profile. This in-depth technical guide provides the foundational knowledge and experimental framework to pursue these important therapeutic objectives.
References
-
Cazzolla, N., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
-
Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(31), 19041-19054. [Link]
-
Górna, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 1007. [Link]
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]
-
Perušković, D., et al. (2014). Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. International Journal of Analytical Chemistry, 2014, 751394. [Link]
-
Popik, P., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 643. [Link]
-
Singh, R., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(3), 265-272. [Link]
-
Yadav, M. R., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249-7263. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
MySkinRecipes. (n.d.). Benzyl 1-piperazinecarboxylate. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
-
ResearchGate. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]
-
Slideshare. (2019). Structure Activity Relationship of Antipsychotic Drug. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
An In-depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: Synthesis, Characterization, and Research Applications
This guide provides a comprehensive technical overview of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a research chemical of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, analytical characterization, and potential applications, offering insights grounded in established chemical principles and methodologies.
Introduction and Significance
This compound (CAS No. 1150271-33-2) is a derivative of the arylpiperazine class of compounds. Arylpiperazines are a ubiquitous scaffold in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system. The incorporation of a 4-bromophenyl group on the piperazine ring and the presence of a benzyl carboxylate moiety create a molecule with distinct physicochemical properties, making it a valuable building block for the synthesis of more complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) group also serves as a common protecting group for the piperazine nitrogen, allowing for selective functionalization at other positions.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ |
| Molecular Weight | 375.27 g/mol |
| CAS Number | 1150271-33-2 |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the formation of the key intermediate, 1-(4-bromophenyl)piperazine, followed by the protection of the secondary amine with benzyl chloroformate.
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
A common and effective method for the synthesis of N-aryl piperazines involves the reaction of a substituted aniline with a suitable bis-electrophile. In this case, 4-bromoaniline is reacted with bis(2-chloroethyl)amine.
Reaction Scheme:
Caption: Synthesis of 1-(4-bromophenyl)piperazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in a high-boiling solvent such as diethylene glycol monomethyl ether.
-
Reaction: Heat the mixture to approximately 150°C under a nitrogen atmosphere for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be precipitated as its hydrochloride salt by the addition of an appropriate solvent like diethyl ether.
-
Free Base Formation: To obtain the free base, the hydrochloride salt is dissolved in water and basified with a saturated aqueous solution of a base like sodium carbonate until the pH is alkaline. The free base can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of this compound
The final step involves the protection of the secondary amine of 1-(4-bromophenyl)piperazine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Reaction Scheme:
Caption: Synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution and cool the mixture in an ice bath.
-
Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, the benzylic protons of the Cbz group, and the methylene protons of the piperazine ring.
-
Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. The protons on the bromophenyl ring will likely appear as two doublets due to para-substitution. The protons of the benzyl group will also be in this region.
-
Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.1-5.2 ppm.
-
Piperazine Protons: Two sets of multiplets, typically in the range of δ 3.0-3.8 ppm, corresponding to the four methylene groups of the piperazine ring.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 155 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around δ 67 ppm.
-
Piperazine Carbons: Signals in the range of δ 40-50 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound (375.06 and 377.06 due to the isotopic pattern of bromine).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Carbamate) | 1700-1680 |
| C-N (Amine) | 1250-1020 |
| C-O (Ester) | 1300-1000 |
| Aromatic C-H | 3100-3000 |
| Aliphatic C-H | 3000-2850 |
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Workflow for HPLC Purity Analysis:
Caption: General workflow for HPLC purity analysis.
Potential Research Applications
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, targeting receptors such as serotonin and dopamine receptors.
-
CNS Drug Discovery: This compound can be a starting point for the synthesis of novel ligands for various CNS targets. The Cbz group can be deprotected under mild conditions to liberate the secondary amine, which can then be further functionalized to explore structure-activity relationships.
-
Fragment-Based Drug Design: The 4-(4-bromophenyl)piperazine fragment can be used in fragment-based screening to identify new starting points for drug discovery programs.
-
Synthesis of Bioactive Compounds: The bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe biological activity.
Conclusion
This compound is a valuable research chemical with a straightforward synthetic route. Its well-defined structure and the presence of versatile functional groups make it an important building block in the development of novel compounds with potential therapeutic applications, particularly in the field of CNS drug discovery. This guide provides a solid foundation for researchers and scientists working with this compound, outlining its synthesis, characterization, and potential for further exploration.
References
-
Popławska, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 40(1), 132-143. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
The Strategic Utility of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate in the Modular Construction of Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to systematically explore and optimize their pharmacological properties. This technical guide provides an in-depth perspective on Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate , a versatile scaffold for the development of novel protein degraders. We will dissect its chemical architecture, explore its strategic applications in PROTAC design, and provide detailed synthetic and experimental workflows for its incorporation and evaluation.
Introduction: The Rationale for Advanced Building Blocks in Protein Degradation
The efficacy of a PROTAC is not solely dependent on the affinities of its ligands for the target protein and an E3 ubiquitin ligase. The linker connecting these two "warheads" is a critical determinant of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein ubiquitination and subsequent degradation.[1][2] The physicochemical properties of the linker also profoundly influence the overall drug-like characteristics of the PROTAC, including its solubility, permeability, and metabolic stability.[3][4]
The piperazine moiety has gained prominence in PROTAC linker design for its ability to impart conformational rigidity, which can reduce the entropic penalty of forming the ternary complex.[3][] Furthermore, the basic nature of the piperazine ring can enhance solubility upon protonation, a desirable feature for these often large and lipophilic molecules.[1][4] This compound is a strategically designed building block that leverages these advantages, offering multiple points for synthetic diversification.
Dissecting the Molecular Architecture and Strategic Value
This building block can be deconstructed into three key components, each offering distinct advantages for the drug discovery scientist:
-
Benzyl Carbamate (Cbz) Protected Piperazine: The Cbz group is a well-established protecting group for amines, offering robust stability under a wide range of reaction conditions while being readily removable through mild methods like catalytic hydrogenation.[6][7][8] This allows for the selective functionalization of the second nitrogen of the piperazine ring.
-
Piperazine Core: As a central scaffold, the piperazine ring provides a semi-rigid structure to the linker.[2][] This rigidity helps to control the spatial orientation of the target- and E3 ligase-binding moieties, facilitating the formation of a productive ternary complex.[3] The presence of two nitrogen atoms also offers opportunities to fine-tune the physicochemical properties of the final PROTAC.[1][4]
-
4-Bromophenyl Moiety: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the attachment of a wide range of chemical functionalities, including ligands for E3 ligases or fragments that can interact with the target protein or E3 ligase to enhance ternary complex stability.
Synthetic Pathways and Functionalization Strategies
The utility of this compound lies in its synthetic tractability. Below are key synthetic strategies for its incorporation into a PROTAC scaffold.
Deprotection and Linker Elongation
The initial step in utilizing this building block is typically the removal of the Cbz protecting group to liberate the secondary amine.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Functionalization of the Piperazine Nitrogen
Once deprotected, the free amine can be elaborated to introduce the linker and connect it to either the target protein ligand or the E3 ligase ligand.
Protocol 2: Amide Bond Formation
-
Dissolve the deprotected piperazine (1.0 eq) and a carboxylic acid-containing linker or ligand (1.0-1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Diversification via the Bromophenyl Group
The bromophenyl moiety is a key site for introducing diversity and for the attachment of the second ligand of the PROTAC.
Protocol 3: Suzuki Cross-Coupling
-
To a reaction vessel, add the Cbz-protected or linker-functionalized bromophenylpiperazine (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup and purify the product by flash column chromatography.
Hypothetical PROTAC Design and Evaluation Workflow
The following section outlines a hypothetical workflow for a researcher aiming to develop a novel PROTAC using this compound as a core building block.
Diagram: Hypothetical PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing the title building block.
Step-by-Step Experimental Plan
-
Synthesis of Intermediates:
-
Deprotect this compound using the hydrogenation protocol described above.
-
Couple the resulting amine with a linker containing a terminal carboxylic acid and an orthogonal protecting group on the other end.
-
-
Attachment of the E3 Ligase Ligand:
-
Perform a Suzuki cross-coupling reaction between the bromophenyl group of the linker-piperazine intermediate and a boronic acid derivative of a known E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a VHL ligand).
-
-
Final PROTAC Assembly:
-
Deprotect the terminus of the linker.
-
Couple the deprotected linker with a known ligand for the protein of interest that has a carboxylic acid handle.
-
-
In Vitro and Cellular Evaluation:
-
Binding Affinity: Determine the binding affinities of the final PROTAC for both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Ternary Complex Formation: Assess the ability of the PROTAC to induce the formation of a ternary complex using techniques such as fluorescence polarization or AlphaLISA.
-
Protein Degradation: Treat cells expressing the target protein with varying concentrations of the PROTAC. Measure the levels of the target protein by Western blot or quantitative mass spectrometry to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Selectivity: Profile the PROTAC against a panel of other proteins to ensure selective degradation of the intended target.
-
Data Presentation: Key Parameters for PROTAC Characterization
When developing a novel PROTAC, it is crucial to systematically collect and present data to enable structure-activity relationship (SAR) analysis.
| Parameter | Description | Typical Assay |
| Target Binding (Kd) | Binding affinity of the PROTAC for the protein of interest. | SPR, ITC, FP |
| E3 Ligase Binding (Kd) | Binding affinity of the PROTAC for the E3 ligase. | SPR, ITC, FP |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, Mass Spectrometry |
| t1/2 of Degradation | The time required to achieve 50% of the maximal degradation. | Time-course Western Blot |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel protein degraders. Its unique combination of a protected amine, a semi-rigid piperazine core, and a functionalizable aryl halide provides a powerful platform for the systematic optimization of PROTAC linkers. By leveraging the synthetic strategies and evaluation workflows outlined in this guide, researchers can efficiently explore the chemical space of PROTACs and accelerate the development of new therapeutics for a wide range of diseases. The continued development of such sophisticated building blocks will be instrumental in unlocking the full potential of targeted protein degradation.
References
- Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10726–10754.
- Desantis, J., et al. (2022).
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. total-synthesis.com [total-synthesis.com]
Methodological & Application
Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Detailed Protocol and Application Note
This document provides a comprehensive guide for the synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
Arylpiperazine moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals targeting various receptors and enzymes. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The bromo-functional group offers a handle for further cross-coupling reactions, while the benzyl carbamate protecting group on the piperazine nitrogen can be selectively removed under mild conditions.
The synthesis described herein employs a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds between aryl halides and amines.[1] This reaction is favored for its high efficiency, broad substrate scope, and functional group tolerance compared to classical methods.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Mechanistic Considerations: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle is initiated by the oxidative addition of the aryl halide (1-bromo-4-iodobenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (benzyl piperazine-1-carboxylate). A base facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Appropriate adjustments to reagent quantities and vessel sizes can be made for scaling up or down.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyl piperazine-1-carboxylate | 220.27 | 10 | 2.20 g |
| 1-Bromo-4-iodobenzene | 282.90 | 10 | 2.83 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.2 (2 mol%) | 95.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14 | 1.35 g |
| Toluene, anhydrous | - | - | 50 mL |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Benzyl chloroformate (used in the preparation of the starting material): Highly corrosive and a lachrymator. Causes severe skin and eye burns. May be fatal if inhaled.[2][3][4][5][6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
1-Bromo-4-iodobenzene: Irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation of dust and contact with skin and eyes.
-
Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water.[9][10][11][12] Handle in an inert atmosphere (glovebox or under nitrogen/argon) and away from moisture.
-
Palladium catalysts: May cause skin and eye irritation.[13][14][15][16][17] Handle with care, avoiding dust inhalation.
-
Toluene: Flammable liquid with harmful vapors. Use in a well-ventilated fume hood.
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and XPhos (95.3 mg, 0.2 mmol).
-
The flask is then fitted with a reflux condenser and a nitrogen/argon inlet. The system is evacuated and backfilled with inert gas three times to ensure an inert atmosphere.
-
Add sodium tert-butoxide (1.35 g, 14 mmol) to the flask under a positive flow of inert gas.
-
Add benzyl piperazine-1-carboxylate (2.20 g, 10 mmol) and 1-bromo-4-iodobenzene (2.83 g, 10 mmol) to the flask.
-
Add anhydrous toluene (50 mL) via syringe.
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 100 °C using a pre-heated heating mantle.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel.[18] A gradient of ethyl acetate in hexanes (e.g., 10% to 30%) is typically effective for elution.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Results and Discussion
The expected product, this compound, should be a white to off-white solid. The yield of the reaction is typically in the range of 70-90%, depending on the purity of the reagents and the strictness of the inert atmosphere.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl and bromophenyl groups, the benzylic protons, and the piperazine ring protons.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR will show the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (375.27 g/mol for C₁₈H₁₉BrN₂O₂).
The choice of 1-bromo-4-iodobenzene as the aryl halide is strategic. The carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, allowing for selective reaction at the iodo-position. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with electron-rich amines. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen without competing in the coupling reaction.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Buchwald-Hartwig amination. By understanding the underlying mechanism and adhering to the outlined safety precautions and experimental procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene 1.1 Product Identifiers. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd). Retrieved from [Link]
-
ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
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- 18. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Versatile Building Block for Drug Discovery
Introduction
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a protected piperazine, a bromophenyl group, and a benzyl carbamate, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The N-arylpiperazine moiety is a "privileged scaffold" frequently found in centrally active agents and other therapeutics.[1] The bromo-functionalization provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the benzyl carbamate serves as a readily removable protecting group for the piperazine nitrogen.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We will detail a robust synthetic protocol based on the Buchwald-Hartwig amination, outline standard characterization techniques, and present a practical application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [2][3] |
| Molecular Weight | 375.27 g/mol | [2][3] |
| CAS Number | 1150271-33-2 | [2][3] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. | General knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place. | [3] |
Synthesis Protocol: Buchwald-Hartwig Amination
The synthesis of this compound is efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bond between the piperazine nitrogen and the bromophenyl ring.[4][5] The Buchwald-Hartwig reaction is a powerful tool in modern organic synthesis for the formation of C-N bonds, offering high yields and broad substrate scope.[4][5]
Reaction Scheme
Caption: Palladium-catalyzed synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| Benzyl piperazine-1-carboxylate | 31166-44-6 | 220.27 g/mol | 1.0 eq |
| 1-Bromo-4-iodobenzene | 589-87-7 | 282.91 g/mol | 1.1 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02 eq |
| XPhos | 564483-18-7 | 476.66 g/mol | 0.04 eq |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2.0 eq |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, sufficient volume |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl piperazine-1-carboxylate (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, as well as the methylene protons of the piperazine ring and the benzylic methylene group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl (C=O) of the carbamate and the C-Br bond.
-
Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.
Application Protocol: Synthesis of a PROTAC using this compound as a Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[6][7] A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[8] Piperazine-containing linkers are widely used in PROTAC design due to their ability to improve solubility and provide a rigid scaffold.[9][]
This protocol describes a two-step process to utilize this compound as a linker precursor for the synthesis of a hypothetical PROTAC. The first step involves a Suzuki coupling to attach a functional group for E3 ligase ligand conjugation, followed by deprotection and coupling to a POI ligand.
Workflow for PROTAC Synthesis
Caption: A three-step workflow for synthesizing a PROTAC.
Step 1: Suzuki Coupling
This step attaches a functionalized moiety to the bromophenyl ring, which will later be used to connect the E3 ligase ligand.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, the boronic acid ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dioxane/water mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the Suzuki coupling product.
Step 2: Benzyl Group Deprotection (Hydrogenolysis)
This step removes the benzyl carbamate protecting group to reveal a free secondary amine on the piperazine ring.
Materials and Reagents:
-
Suzuki coupling product from Step 1 (1.0 eq)
-
Palladium on carbon (10% Pd/C) (10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Suzuki coupling product in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.
Step 3: Amide Coupling to POI Ligand
The final step involves forming an amide bond between the deprotected piperazine nitrogen and a carboxylic acid-functionalized ligand for the protein of interest.
Materials and Reagents:
-
Deprotected amine intermediate from Step 2 (1.0 eq)
-
POI ligand with a carboxylic acid handle (e.g., a derivative of a known inhibitor) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the POI ligand in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
Mechanism of PROTAC Action
The synthesized PROTAC molecule functions by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[11]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. The reliable synthetic protocol via Buchwald-Hartwig amination allows for its efficient production. Its utility as a linker precursor in the synthesis of PROTACs highlights its importance in the development of novel therapeutic modalities. The detailed protocols and conceptual frameworks provided in this document are intended to empower researchers to effectively utilize this compound in their research and development endeavors.
References
-
Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 22005–22013. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
MDPI. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
MDPI. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(6), 2545. [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 114-128. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6-10. [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3291. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. IJPSR, 11(9), 4479-4486. [Link]
-
ResearchGate. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. [Link]
-
Frontiers. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 685352. [Link]
-
Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112. [Link]
-
Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-26. [Link]
-
National Institutes of Health. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(18), 13249–13273. [Link]
Sources
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- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
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- 11. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Synthesis of σ1 Receptor Ligands Using Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction: The σ1 Receptor - A Pluripotent Therapeutic Target
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1][2] Unlike traditional G protein-coupled or ionotropic receptors, the σ1 receptor modulates a diverse array of cellular functions, including calcium homeostasis, ion channel activity, oxidative stress responses, and neurotransmitter signaling.[2][3] Its involvement in cellular survival and neuroprotection pathways has positioned it as a promising target for drug discovery efforts aimed at treating conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), neuropathic pain, depression, and anxiety.[4]
The development of selective σ1 receptor ligands is paramount for elucidating its physiological roles and for advancing novel therapeutics. Arylpiperazine scaffolds are a well-established and privileged structural motif in the design of high-affinity σ1 receptor ligands.[5][6] This application note provides a detailed guide for the utilization of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate as a key starting material in the synthesis of novel σ1 receptor ligands.
Chemical Logic: A Strategic Approach to Ligand Synthesis
The choice of this compound as a precursor is strategic for several reasons:
-
Pre-installed Arylpiperazine Core: It provides the foundational arylpiperazine moiety, a common feature in many potent σ1 receptor ligands.
-
Orthogonal Protection: The benzyl carbamate (Cbz) group offers robust protection of one of the piperazine nitrogens, allowing for selective functionalization of the other. This protecting group can be removed under conditions that are typically compatible with the aryl bromide.
-
Reactive Handle for Diversification: The aryl bromide serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, most notably the Buchwald-Hartwig amination, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[7][8][9]
The proposed synthetic strategy involves a two-step sequence:
-
Deprotection of the Benzyl Carbamate: Removal of the Cbz group to liberate the secondary amine.
-
N-Functionalization: Subsequent N-alkylation or N-arylation to introduce moieties known to confer high affinity and selectivity for the σ1 receptor.
This approach allows for the late-stage diversification of the ligand, a highly desirable feature in medicinal chemistry campaigns.
Experimental Protocols
PART 1: N-Debenzylation of this compound
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield 1-(4-bromophenyl)piperazine. The choice of deprotection method is critical to avoid reduction of the aryl bromide. While catalytic hydrogenation is a common method for Cbz removal, it can lead to dehalogenation. Therefore, a non-reductive method is proposed.[10]
Reaction Scheme:
Caption: N-Debenzylation of the starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of starting material) |
| This compound | 1150271-33-2 | 375.26 | 1.0 mmol (375 mg) |
| 2-Mercaptoethanol | 60-24-2 | 78.13 | 2.0 mmol (156 mg, 140 µL) |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 4.0 mmol (393 mg) |
| N,N-Dimethylacetamide (DMAc), anhydrous | 127-19-5 | 87.12 | 4 mL |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium acetate (4.0 equiv), and anhydrous N,N-dimethylacetamide (0.25 M).
-
Add 2-mercaptoethanol (2.0 equiv) to the reaction mixture.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 1-(4-bromophenyl)piperazine.
PART 2: Synthesis of a Representative σ1 Receptor Ligand via N-Alkylation
This protocol describes the N-alkylation of 1-(4-bromophenyl)piperazine with a suitable alkyl halide to introduce a pharmacophore known to interact with the σ1 receptor. For this example, we will use 1-bromo-3-phenylpropane to synthesize 1-(4-bromophenyl)-4-(3-phenylpropyl)piperazine, a structural motif present in some σ1 ligands.
Reaction Scheme:
Caption: N-Alkylation to form the final ligand.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of starting amine) |
| 1-(4-Bromophenyl)piperazine | 66698-28-0 | 241.13 | 1.0 mmol (241 mg) |
| 1-Bromo-3-phenylpropane | 637-59-2 | 199.09 | 1.1 mmol (219 mg, 155 µL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol (276 mg) |
| Acetonitrile, anhydrous | 75-05-8 | 41.05 | 10 mL |
Procedure:
-
To a round-bottom flask, add 1-(4-bromophenyl)piperazine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Add 1-bromo-3-phenylpropane (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the final product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₈H₁₉BrN₂O₂ | 375.26 | White to off-white solid |
| 1-(4-Bromophenyl)piperazine | C₁₀H₁₃BrN₂ | 241.13 | White to pale yellow solid |
| 1-(4-Bromophenyl)-4-(3-phenylpropyl)piperazine | C₁₉H₂₃BrN₂ | 359.31 | Off-white solid or oil |
Workflow Visualization
Caption: Overall workflow for σ1 ligand synthesis.
Conclusion and Further Perspectives
This application note provides a comprehensive and practical guide for the synthesis of novel σ1 receptor ligands utilizing this compound as a versatile starting material. The described protocols for N-debenzylation and subsequent N-alkylation offer a robust and adaptable platform for the generation of diverse chemical entities for screening and optimization. The strategic use of the aryl bromide as a point of diversification through other cross-coupling reactions, such as the Buchwald-Hartwig amination with various amines, can further expand the accessible chemical space. The synthesized compounds can be evaluated for their affinity and selectivity for the σ1 receptor using standard radioligand binding assays, followed by functional assays to determine their agonist or antagonist properties. This synthetic approach empowers researchers and drug development professionals to efficiently explore the chemical space around the arylpiperazine scaffold, accelerating the discovery of novel and potent σ1 receptor modulators for the treatment of a myriad of CNS disorders.
References
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Sigma-1 receptor - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Gómez-Soler, M., et al. (2012). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Journal of Neurochemistry, 123(5), 680-690.
- Yang, S., et al. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8804.
- Penke, B., et al. (2018). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
- Wang, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 893.
- Ni, Y. N., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(24), 4647-4659.
- Scattolin, T., et al. (2022). To Deprotect and Serve.
- Weigl, M., & Wünsch, B. (2007). Synthesis of bridged piperazines with sigma receptor affinity. European Journal of Medicinal Chemistry, 42(10), 1247-1262.
- Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4237-4248.
- Ni, Y. N., et al. (2022). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Rossi, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
- Yuan, G., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(10), 2974-2978.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]
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The Versatile Scaffold: Application Notes and Protocols for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate in Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The arylpiperazine moiety is one such "privileged scaffold," renowned for its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This guide focuses on a key building block within this class: Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate .
This compound, with its unique trifecta of a benzyl-protected piperazine, a reactive bromophenyl group, and the inherent properties of the arylpiperazine core, offers medicinal chemists a versatile platform for molecular exploration. Its strategic design allows for sequential and site-selective modifications, making it an invaluable starting point for the synthesis of compound libraries aimed at discovering new drugs for a range of therapeutic areas, including neuropsychiatric disorders and oncology.[4][5][6][7]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not only the theoretical underpinnings of the application of this compound but also detailed, actionable protocols for its utilization in key synthetic transformations that are fundamental to modern drug discovery.
The Strategic Advantage: Why this compound?
The utility of this specific molecule stems from the distinct functionalities integrated into its structure, each offering a strategic handle for synthetic diversification.
-
The Arylpiperazine Core: This motif is a well-established pharmacophore that interacts with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. Its presence in numerous antipsychotic and antidepressant medications underscores its significance in CNS drug design.[8][9][10]
-
The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive structure-activity relationship (SAR) studies. The most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[11][12]
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group provides robust protection of the piperazine nitrogen, rendering it nucleophilic for arylation and preventing unwanted side reactions. Crucially, it can be selectively removed under well-established conditions that are often orthogonal to other functional groups, allowing for further derivatization at the newly liberated secondary amine.[13][14]
The interplay of these three components is visualized in the following workflow diagram:
Caption: Synthetic utility of this compound.
Application in the Synthesis of CNS-Active Agents
The arylpiperazine scaffold is a cornerstone in the development of drugs targeting dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric conditions. For instance, the antipsychotic drug cariprazine , which acts as a dopamine D2/D3 receptor partial agonist, features a substituted arylpiperazine moiety.[15][16][17][18][19] While the exact commercial synthesis of cariprazine may vary, the strategic use of N-arylpiperazine intermediates is a key aspect of its discovery and development.
The following sections provide detailed protocols for key reactions that a researcher would employ when using this compound as a starting material for the synthesis of novel CNS-active compounds.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the arylation of the 4-bromophenyl group. This is a critical step in SAR studies to explore the impact of different aromatic substituents on receptor binding and functional activity.[20][21][22]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Representative Data for Suzuki Coupling Conditions:
| Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 85 | 8 | 90-98 |
| XPhos Pd G2 (2) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 6 | >95 |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[11][23][24][25] This reaction allows for the coupling of a wide variety of primary and secondary amines to the aryl bromide of this compound, providing access to a diverse array of novel derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Cbz Deprotection
Removal of the benzyl carbamate (Cbz) protecting group is a critical step to unmask the piperazine nitrogen, allowing for subsequent functionalization, such as acylation or alkylation, to complete the synthesis of the target molecule.[13][14][26][27][28]
Method A: Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz deprotection, provided the molecule does not contain other functional groups susceptible to reduction.
Reaction Scheme:
Materials:
-
Cbz-protected piperazine derivative
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol% Pd)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Cbz-protected piperazine derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Purge the flask with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Method B: Acid-Mediated Deprotection
This method is useful when catalytic hydrogenation is not feasible due to the presence of reducible functional groups.[13][15]
Materials:
-
Cbz-protected piperazine derivative
-
Strong acid (e.g., HBr in acetic acid, or TFA)
-
Solvent (e.g., Dichloromethane or Acetic Acid)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Cbz-protected piperazine derivative in the appropriate solvent.
-
Acid Addition: Add the strong acid (e.g., 33% HBr in acetic acid) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be triturated with diethyl ether to afford the hydrobromide salt.
-
Neutralization (if free base is desired): Dissolve the salt in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) and extract with an organic solvent. Dry and concentrate to obtain the free amine.
Conclusion: A Gateway to Novel Therapeutics
This compound is a strategically designed and highly versatile building block in medicinal chemistry. Its pre-installed functionalities provide a clear and logical path for the synthesis of diverse compound libraries targeting a range of biological endpoints. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Cbz deprotection, as detailed in this guide, empower researchers to efficiently explore the chemical space around the privileged arylpiperazine scaffold. As the quest for novel therapeutics for CNS disorders and other challenging diseases continues, the intelligent application of such versatile intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
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- 9. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
NMR analysis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
An Application Note for the Structural Elucidation of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Role of NMR in Pharmaceutical Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of regulatory compliance and scientific rigor. This compound is a compound of interest within medicinal chemistry, featuring a core piperazine scaffold common to many biologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of such organic molecules in solution.[1][2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
This guide, designed for researchers and drug development professionals, provides a comprehensive protocol for the . It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical workflow. We will cover optimized sample preparation, tailored data acquisition parameters for both ¹H and ¹³C NMR, systematic data processing, and a detailed interpretation of the resulting spectra.
Logical Workflow for NMR Analysis
The process of NMR analysis follows a logical sequence, from sample preparation to final structural confirmation. Each step is critical for acquiring high-quality, interpretable data.
Caption: A comprehensive workflow for the NMR analysis of small molecules.
Part 1: Experimental Protocols
Protocol 1.1: Sample Preparation
The quality of the final spectrum is profoundly dependent on proper sample preparation.[3] The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[4][5]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial for dissolution
Procedure:
-
Weighing the Sample:
-
For ¹H NMR: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[5][6] This concentration is sufficient for a strong signal-to-noise ratio in a few scans.[7]
-
For ¹³C NMR: Accurately weigh 20-50 mg of the compound.[6][8] A higher concentration is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2][9]
-
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.[6][8] CDCl₃ is an excellent choice for many non-polar to moderately polar organic compounds due to its good solubilizing power and relatively low cost.[10] The TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, transparent solution should be obtained.
-
Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended microparticles.[3][5] The final sample height in the tube should be between 4-5 cm (approx. 0.6-0.7 mL).[4][5]
-
Final Steps: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]
Protocol 1.2: Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
¹H NMR Acquisition Parameters: The goal is to obtain a spectrum with good resolution and signal-to-noise in a minimal amount of time.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for routine spectra. |
| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise for a ~10 mg sample.[7] |
| Acquisition Time (AQ) | ~3.0 s | Allows for the decay of most signals, providing good resolution.[7] |
| Relaxation Delay (D1) | 2.0 s | A delay of 1-2 seconds is generally adequate for most protons in small molecules to relax.[7] |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
| Receiver Gain (RG) | Auto-adjust | The instrument will optimize the gain to prevent signal clipping. |
¹³C NMR Acquisition Parameters: ¹³C experiments require more time due to the nucleus's low sensitivity. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon and to provide a Nuclear Overhauser Effect (NOE) enhancement of the signal.[2][9][11]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30° pulse experiment with power-gated proton decoupling. |
| Number of Scans (NS) | 1024 or higher | A significantly higher number of scans is needed to achieve adequate signal-to-noise.[6] |
| Acquisition Time (AQ) | ~1.0-1.5 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s | Standard for routine qualitative spectra. For quantitative analysis, a much longer delay (5x the longest T₁) would be required.[9][10] |
| Spectral Width (SW) | ~220 ppm | Encompasses the full range of carbon chemical shifts in organic molecules.[11] |
| Receiver Gain (RG) | Auto-adjust | Optimized by the spectrometer. |
Protocol 1.3: Data Processing
Raw NMR data is recorded as a Free Induction Decay (FID), a time-domain signal. This must be converted into a frequency-domain spectrum through a series of processing steps.[12][13][14]
-
Apodization (Window Function): Multiply the FID by an exponential function (e.g., with a line broadening factor of 0.3 Hz for ¹H) to improve the signal-to-noise ratio at the cost of slightly reduced resolution.[7][14]
-
Fourier Transform (FT): This mathematical operation converts the time-domain FID into the frequency-domain spectrum.[14][15]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and have a positive, symmetrical shape.[15][16]
-
Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate peak integration.[15][16]
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used.[6]
-
Integration: For the ¹H spectrum, integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.[2]
Part 2: Spectral Interpretation
The structure of this compound dictates the expected NMR signals. We can predict the spectrum by analyzing its distinct chemical fragments.
Caption: Structure of this compound with proton (a-g) and carbon (1-16) labels for NMR assignment.
¹H NMR Spectrum: Predicted Data
The proton spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 7.30 - 7.40 | Multiplet | 5H | Phenyl protons of the benzyl group |
| Hₑ, Hբ | 7.35 (d, J ≈ 8.8 Hz) | Doublet | 2H | Aromatic protons ortho to the bromine atom |
| HᏧ, Hₑ | 6.83 (d, J ≈ 8.8 Hz) | Doublet | 2H | Aromatic protons ortho to the piperazine nitrogen |
| Hₐ | 5.16 | Singlet | 2H | Benzylic methylene protons (-O-CH₂ -Ph) |
| H𝒸 | 3.65 - 3.75 | Triplet (broad) | 4H | Piperazine protons adjacent to the carbamate nitrogen |
| Hᵦ | 3.15 - 3.25 | Triplet (broad) | 4H | Piperazine protons adjacent to the phenyl-substituted nitrogen |
-
Rationale for Assignments:
-
Aromatic Protons (Hₐ, Hₑ, Hբ, HᏧ, Hₑ): The five protons of the unsubstituted benzyl ring (Hₐ) typically appear as a complex multiplet around 7.3-7.4 ppm.[17] The 4-bromophenyl group shows a characteristic AA'BB' system, appearing as two doublets due to symmetry. The protons ortho to the electron-withdrawing bromine (Hₑ, Hբ) are downfield compared to the protons ortho to the electron-donating nitrogen atom (HᏧ, Hₑ).[18][19]
-
Benzylic Protons (Hₐ): The methylene protons adjacent to both an oxygen and a phenyl group are significantly deshielded and appear as a singlet around 5.16 ppm.[20]
-
Piperazine Protons (Hᵦ, H𝒸): The piperazine ring protons exist in two distinct environments. Those adjacent to the carbamate nitrogen (H𝒸) are more deshielded due to the electron-withdrawing effect of the carbonyl group and appear further downfield than those adjacent to the aryl-substituted nitrogen (Hᵦ).[21][22] The signals are often broad triplets due to chair-to-chair conformational exchange and coupling with adjacent protons.[23][24][25]
-
¹³C NMR Spectrum: Predicted Data
The proton-decoupled ¹³C spectrum shows a single peak for each chemically non-equivalent carbon atom.
| Label | Approx. δ (ppm) | Assignment |
| C₈ | ~155.0 | Carbamate Carbonyl (C =O) |
| C₁₁ | ~150.0 | Aromatic C quaternary (C-N) |
| C₄ | ~136.5 | Aromatic C quaternary (C-CH₂) |
| C₁₃, C₁₅ | ~132.0 | Aromatic CH (ortho to Br) |
| C₁, C₂, C₃, C₅, C₆ | ~128.5, ~128.0, ~127.8 | Aromatic CH (Benzyl group) |
| C₁₂, C₁₆ | ~117.5 | Aromatic CH (ortho to N) |
| C₁₄ | ~113.0 | Aromatic C quaternary (C-Br) |
| C₇ | ~67.5 | Benzylic Carbon (-O-C H₂-Ph) |
| C₁₀ | ~49.0 | Piperazine CH₂ (adjacent to Aryl-N) |
| C₉ | ~44.0 | Piperazine CH₂ (adjacent to Carbamate-N) |
-
Rationale for Assignments:
-
Carbonyl Carbon (C₈): The carbamate carbonyl carbon is the most downfield signal, typically appearing around 155 ppm.[11]
-
Aromatic Carbons (C₁, C₂, C₃, C₄, C₅, C₆, C₁₁, C₁₂, C₁₃, C₁₄, C₁₅, C₁₆): Quaternary carbons (those without attached protons) generally have weaker signals. The carbon attached to bromine (C₁₄) is shielded compared to a standard aromatic carbon, while the carbons attached to nitrogen (C₁₁, C₄) are deshielded. The chemical shifts of the protonated carbons follow predictable substitution patterns.[11][17]
-
Aliphatic Carbons (C₇, C₉, C₁₀): The benzylic carbon (C₇) appears around 67 ppm. The two non-equivalent piperazine carbons (C₉, C₁₀) are found in the 40-50 ppm range, with the carbon adjacent to the aryl group typically being slightly more downfield.[22]
-
Conclusion
This application note provides a robust framework for the . By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and their justifications offer a reliable guide for interpretation, enabling confident structural verification. This systematic approach ensures data integrity and reproducibility, which are essential in research and pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. books.rsc.org [books.rsc.org]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 17. hil8_sln.html [ursula.chem.yale.edu]
- 18. web.pdx.edu [web.pdx.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. mdpi.com [mdpi.com]
- 23. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Characterization of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a compound of interest in drug discovery and medicinal chemistry. We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol employing Electrospray Ionization (ESI) for the accurate mass determination and structural elucidation of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Introduction
This compound (C₁₈H₁₉BrN₂O₂) is a piperazine derivative with a molecular weight of 375.26 g/mol .[1][2] Piperazine and its derivatives are prevalent scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[3][4] Consequently, the precise and reliable characterization of these compounds is paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such molecules.[5][6] This document outlines an optimized LC-MS method for the analysis of this compound, focusing on the interpretation of its mass spectrum and fragmentation patterns.
Scientific Principles
The mass spectrometric analysis of piperazine derivatives is effectively achieved using "soft" ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ion.[7][8] The basic nitrogen atoms in the piperazine ring are readily protonated in the positive ion mode, leading to the formation of the [M+H]⁺ ion.
Subsequent fragmentation of the protonated molecule in the mass spectrometer, typically through Collision-Induced Dissociation (CID) in a tandem MS (MS/MS) experiment, provides valuable structural information.[8][9] The fragmentation of piperazine-containing compounds is often characterized by the cleavage of the bonds adjacent to the nitrogen atoms within the piperazine ring and the bonds connecting the piperazine moiety to its substituents.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: A schematic overview of the LC-MS analysis process.
Materials and Methods
Reagents and Materials
-
This compound (Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a triple quadrupole or ion trap mass analyzer)[5]
Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The acidic mobile phase promotes protonation of the analyte.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
LC-MS Protocol
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS Range: m/z 50-500.
-
MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor ion for Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Expected Results and Discussion
Mass Spectrum and Molecular Ion
In the positive ESI mode, this compound is expected to be readily protonated. Given the molecular formula C₁₈H₁₉BrN₂O₂, the theoretical mass of the neutral molecule is approximately 374.0688 Da for the monoisotopic mass (with ⁷⁹Br). The protonated molecule, [M+H]⁺, will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Formula | Theoretical Monoisotopic Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | C₁₈H₂₀⁷⁹BrN₂O₂⁺ | 375.0760 |
| [M(⁸¹Br)+H]⁺ | C₁₈H₂₀⁸¹BrN₂O₂⁺ | 377.0740 |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecular ion will induce fragmentation, providing structural insights. The proposed fragmentation pathway is illustrated below.
Caption: Proposed major fragmentation pathways for protonated this compound.
Key Fragment Ions:
-
m/z 241/243 ([C₁₀H₁₄BrN₂]⁺): This fragment likely arises from the loss of the benzyloxycarbonyl group as benzyloxycarboxylic acid (C₈H₈O₃) or a related neutral loss.
-
m/z 91 ([C₇H₇]⁺): A highly characteristic fragment for benzyl-containing compounds, corresponding to the stable tropylium ion.[10] This is formed by the cleavage of the bond between the benzyl group and the piperazine nitrogen.
-
m/z 135 ([C₈H₇O₂]⁺): This fragment corresponds to the benzyloxycarbonyl cation, formed by cleavage of the C-N bond of the carbamate.
The presence of these characteristic fragment ions provides strong evidence for the structure of this compound.
Conclusion
The LC-MS method detailed in this application note provides a reliable and efficient means for the characterization of this compound. The use of positive mode Electrospray Ionization allows for the sensitive detection of the protonated molecular ion, while tandem mass spectrometry facilitates structural confirmation through the analysis of characteristic fragment ions. This protocol is a valuable tool for researchers in drug discovery and development, enabling confident identification and analysis of this and structurally related piperazine derivatives.
References
- 1. Benzyl4-(4-bromophenyl)piperazine-1-carboxylate | 1150271-33-2 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of this compound is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common purification techniques and analytical methods for purity assessment. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [1] |
| Molecular Weight | 375.3 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar organic compounds. |
| Polarity | Moderately polar, attributed to the presence of the carbamate and piperazine moieties. | Inferred from structure. |
| Solubility | Likely soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Poorly soluble in non-polar solvents like hexanes and likely insoluble in water. | Inferred from structural analogs. |
Purification Strategies: A Rationale-Driven Approach
The choice of purification method is dictated by the impurity profile of the crude material, the desired final purity, and the scale of the purification. For this compound, the most common impurities are likely unreacted starting materials, by-products from the synthesis, and residual solvents. The primary purification techniques applicable to this compound are flash column chromatography and recrystallization.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. The choice of stationary phase and mobile phase is critical for achieving good separation.
Principle: The separation is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase. Less polar compounds will travel faster up the column, while more polar compounds will have a stronger interaction with the stationary phase and elute later.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Detailed Protocol:
-
Preparation of the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than direct liquid injection.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous stationary phase.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate). A gradient elution is often more effective for separating a range of impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Rationale for Solvent System Selection: A Hexane:Ethyl Acetate solvent system is a versatile choice for compounds of moderate polarity. Starting with a high hexane ratio allows for the elution of non-polar impurities, while a gradual increase in the ethyl acetate concentration will elute the desired product and then more polar impurities. For structurally similar compounds, solvent systems like hexanes/EtOAc have been successfully employed[2].
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Workflow for Recrystallization:
Caption: General workflow for the purification of a solid compound by recrystallization.
Detailed Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Common solvent systems for compounds with similar polarity include ethanol/water, methanol/water, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane)[3].
-
Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Using the minimum amount of solvent is crucial for maximizing the yield.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystallization has started at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a reaction or chromatographic separation.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the target compound.
-
Visualization: UV light at 254 nm. The purified compound should appear as a single spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the quantitative determination of purity. A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound.
Exemplary HPLC Method (Adaptable from similar compounds[4]):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient might be: 0-2 min: 90% A, 10% B 2-15 min: Ramp to 10% A, 90% B 15-20 min: Hold at 10% A, 90% B 20-22 min: Ramp back to 90% A, 10% B 22-25 min: Re-equilibration at 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a solution of the purified compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The spectra should be clean and consistent with the expected structure of this compound.
Conclusion
The successful purification of this compound is a critical step in many synthetic workflows. This guide provides a detailed framework for achieving high purity through flash column chromatography and recrystallization. The provided protocols, based on established chemical principles and data from analogous compounds, offer a robust starting point for optimization. Rigorous purity assessment using a combination of TLC, HPLC, and NMR is essential to ensure the quality of the final product for its intended research and development applications.
References
-
Organic Syntheses Procedure. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved January 4, 2026, from [Link]
- Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 4, 2026, from [Link]
-
Chemsrc. (2025, September 25). CAS#:1150271-33-2 | this compound. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-[3-(4-bromophenyl)acryloyl]piperazine. Retrieved January 4, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved January 4, 2026, from [Link]
- World Intellectual Property Organization. (2016). Piperazine carbamates and methods of making and using same. WO2016149401A2.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved January 4, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved January 4, 2026, from [Link]
-
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). Retrieved January 4, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved January 4, 2026, from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved January 4, 2026, from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 4, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved January 4, 2026, from [Link]
- CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- PubMed. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. Retrieved January 4, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Benzylpiperazine (BZP) - AppNote. Retrieved January 4, 2026, from [Link]
Sources
In vitro assays involving Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
An Application Guide to the In Vitro Pharmacological Profiling of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction: Contextualizing a Novel Piperazine Moiety
This compound is a synthetic organic compound belonging to the piperazine class. Structurally, it features a benzylpiperazine core linked to a bromophenyl group, an arrangement that shares features with numerous centrally active agents. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with modulation of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1][2]. These transporters are critical regulators of neurotransmission, and their inhibition is a cornerstone for treating a wide array of psychiatric and neurological disorders[3][4][5].
Given its structural alerts, a primary hypothesis for the biological activity of this compound is its potential interaction with these monoamine transporters. This application note, therefore, serves as a comprehensive guide for researchers and drug development professionals to systematically characterize the compound's in vitro pharmacology. We will detail a logical, tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by direct target engagement assays (radioligand binding) and culminating in functional assays (neurotransmitter uptake inhibition). This workflow ensures that the resulting data is both robust and easily interpretable, providing a clear pharmacological profile of the compound.
PART 1: Foundational Analysis - Establishing the Cytotoxicity Profile
Scientific Rationale: Before assessing the specific pharmacological activity of a compound, it is imperative to determine its general effect on cell health. A compound that induces cytotoxicity can confound the results of functional assays, such as uptake inhibition, by non-specifically disrupting cellular processes or causing cell death[6]. An apparent inhibition of transporter function might merely be an artifact of a dying cell. Therefore, a cell viability assay is the foundational step to identify the concentration range where the compound can be studied without inducing significant cytotoxicity, thereby distinguishing true pharmacological effects from toxicity-driven artifacts[7].
Protocol 1: Resazurin-Based Cell Viability Assay
This protocol uses the resazurin reduction assay, a sensitive and cost-effective method to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin[7].
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells or other relevant cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (test compound).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Phosphate-Buffered Saline (PBS).
-
96-well clear-bottom black plates.
-
Multi-channel pipette.
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Plate 10,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete medium to prepare 2X working concentrations (e.g., from 200 µM down to ~10 nM).
-
Carefully remove the medium from the cell plate and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration) and "no-cell" blank wells (medium only).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Resazurin Incubation and Measurement:
-
After the treatment period, add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Data Analysis and Presentation:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Compound / Fluorescence_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| CC₅₀ | The concentration of the compound that reduces cell viability by 50%. | > 100 µM |
A high CC₅₀ value indicates low cytotoxicity and defines the concentration range suitable for subsequent functional assays.
PART 2: Primary Target Engagement - Monoamine Transporter Binding
Scientific Rationale: Once a non-toxic concentration range is established, the next logical step is to determine if the compound physically interacts with its hypothesized molecular targets. Radioligand competition binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter[3][4]. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target site. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity.
Experimental Workflow: Competition Binding Assay
The following diagram outlines the key steps in a radioligand competition binding assay.
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 2: Radioligand Competition Binding Assays for DAT, SERT, and NET
This protocol is adapted for determining the binding affinity of the test compound at human DAT, SERT, and NET, expressed in HEK293 cells.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (or [³H]CFT)
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Non-specific Binding Control:
-
For DAT: 10 µM GBR 12909
-
For SERT: 10 µM Fluoxetine
-
For NET: 10 µM Desipramine
-
-
Test Compound: this compound.
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize transporter-expressing cells in ice-cold lysis buffer.
-
Centrifuge to pellet membranes, wash, and resuspend in assay buffer[8].
-
Determine protein concentration (e.g., BCA assay) and store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL NSB control + 50 µL radioligand + 150 µL membrane suspension.
-
Test Compound: 50 µL of serial dilutions of the test compound + 50 µL radioligand + 150 µL membrane suspension[9]. The final concentration of the radioligand should be close to its Kd value.
-
-
Incubation:
-
Harvesting:
-
Rapidly terminate the reaction by filtering the plate contents through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer[9].
-
-
Counting:
-
Dry the filter mats, place them in scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
-
Data Analysis and Presentation:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate % Inhibition: For each concentration of the test compound: % Inhibition = 100 - [((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100]
-
Determine IC₅₀: Plot % Inhibition vs. the log of the test compound concentration and fit with a non-linear regression model to obtain the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Transporter Target | Radioligand | Ki (nM) | Selectivity Ratio (vs. DAT) |
| Dopamine (DAT) | [³H]WIN 35,428 | e.g., 50 | 1 |
| Serotonin (SERT) | [³H]Citalopram | e.g., 850 | 17 (Ki SERT / Ki DAT) |
| Norepinephrine (NET) | [³H]Nisoxetine | e.g., 400 | 8 (Ki NET / Ki DAT) |
PART 3: Functional Confirmation - Monoamine Uptake Inhibition
Scientific Rationale: A binding assay confirms physical interaction but does not describe the functional consequence. An uptake inhibition assay directly measures the compound's ability to block the primary biological function of the transporter: clearing neurotransmitters from the extracellular space[10]. This assay provides a functional potency value (IC₅₀) that confirms the compound acts as an inhibitor. Comparing the binding affinity (Ki) with the functional potency (IC₅₀) provides a more complete picture of the compound's mechanism of action.
Signaling Pathway: Monoamine Reuptake at the Synapse
The diagram below illustrates the process of monoamine reuptake and the site of action for an inhibitor like this compound.
Caption: Monoamine release, reuptake, and inhibition at the synapse.
Protocol 3: Radiolabeled Neurotransmitter Uptake Inhibition Assay
This protocol measures the inhibition of [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine uptake into HEK293 cells expressing the corresponding transporter.
Materials:
-
Cells: HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution[11].
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Non-specific Uptake Control: A known potent inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
Test Compound: this compound.
-
Scintillation fluid and a microplate scintillation counter or standard liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.
-
Pre-incubation:
-
Initiation of Uptake:
-
Termination of Uptake:
-
Cell Lysis and Counting:
Data Analysis and Presentation:
-
Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Calculate % Inhibition: For each test compound concentration: % Inhibition = 100 - [((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100]
-
Determine IC₅₀: Plot % Inhibition vs. the log of the test compound concentration and fit the data with a non-linear regression model to determine the IC₅₀ value, which is the concentration that inhibits 50% of the specific uptake.
| Transporter Target | Radiolabeled Substrate | Functional IC₅₀ (nM) |
| Dopamine (DAT) | [³H]Dopamine | e.g., 95 |
| Serotonin (SERT) | [³H]Serotonin | e.g., 1500 |
| Norepinephrine (NET) | [³H]Norepinephrine | e.g., 750 |
Conclusion: Synthesizing a Pharmacological Profile
By systematically applying these three core in vitro assays, researchers can build a comprehensive pharmacological profile for this compound. The initial cytotoxicity assay establishes a valid concentration window for experimentation. The radioligand binding assays provide quantitative data on the compound's affinity and selectivity for DAT, SERT, and NET. Finally, the neurotransmitter uptake assays confirm the functional consequence of this binding, defining the compound as an inhibitor and quantifying its potency. Together, these protocols provide the foundational data necessary to guide further preclinical development, enabling informed decisions about the compound's therapeutic potential.
References
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Gasper, M., & Dale, I. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Retrieved from [Link]
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Gasper, M., & Dale, I. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. SpringerLink. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 653. Retrieved from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.15.1-12.15.15. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Niello, M., et al. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]
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Paudel, Y. N., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-398. Retrieved from [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Paudel, Y. N., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed. Retrieved from [Link]
-
Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. Retrieved from [Link]
-
Kumar, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 59, 128549. Retrieved from [Link]
-
KoreaScience. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]
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Di Vona, M. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1785-1797. Retrieved from [Link]
- Google Patents. (n.d.). USRE46117E1 - Modulators of dopamine neurotransmission.
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Zhang, M., et al. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Drug Development Research, 65(3), 113-126. Retrieved from [Link]
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Caccia, S., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-45. Retrieved from [Link]
-
Ye, N., et al. (2010). Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). Bioorganic & Medicinal Chemistry Letters, 20(14), 4293-6. Retrieved from [Link]
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Using Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate as a synthetic intermediate
An In-Depth Guide to the Application of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate in Synthetic Chemistry
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a core structural framework consistently found in a multitude of clinically successful therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a cornerstone in the design of drugs targeting the central nervous system (CNS).[2][3][4] this compound is a highly versatile synthetic intermediate that masterfully combines this privileged core with strategically placed functional groups, offering chemists a powerful tool for molecular construction.
This molecule is engineered for sequential, controlled diversification. It features:
-
An aryl bromide , primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
A benzyloxycarbonyl (Cbz) protected piperazine nitrogen , which ensures regioselectivity in initial coupling reactions and can be selectively removed under well-established conditions to reveal a secondary amine for subsequent functionalization.[5][6]
This guide provides a comprehensive overview of the synthesis and core applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1150271-33-2[7][8] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂[8] |
| Molecular Weight | 391.26 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Primary Applications | Synthetic intermediate for pharmaceuticals, particularly CNS agents |
Proposed Synthesis of the Intermediate
The synthesis of this compound is efficiently achieved in a two-step sequence starting from commercially available materials. The strategy involves an initial C-N bond formation to construct the arylpiperazine core, followed by selective protection of the distal nitrogen.
Caption: Proposed two-step synthesis of the title compound.
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of an aryl halide with piperazine. Using 1-bromo-4-iodobenzene is advantageous as the iodine atom is significantly more reactive in the initial oxidative addition step, ensuring selective monosubstitution.
Materials:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Piperazine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1-bromo-4-iodobenzene and piperazine to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(4-bromophenyl)piperazine.
Protocol 2: Synthesis of this compound
This step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, a standard transformation in organic synthesis.[5]
Materials:
-
1-(4-Bromophenyl)piperazine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine and triethylamine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can often be used directly or purified further by recrystallization or flash chromatography.
Core Applications & Protocols
The strategic placement of the aryl bromide makes this intermediate an ideal substrate for building molecular complexity through palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages, which are prevalent in pharmaceuticals.[9][10] The reaction is valued for its high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[11]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroarylboronic Acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a flask, combine this compound, the boronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the mixture.
-
Evacuate the flask and backfill with an inert gas (repeat 3x).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Representative Suzuki-Miyaura Coupling Data
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 90 | 6 | 88-96 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | Dioxane/H₂O 4:1 | 100 | 12 | 75-85 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 8 | 80-90 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13][14] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Under an inert atmosphere, charge an oven-dried Schlenk tube with NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 4-24 hours).
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Data
| Amine | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-92 |
| Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 75-88 |
| Benzylamine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.4) | Toluene | 100 | 16 | 70-85 |
| N-Methylpiperazine | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 78-89 |
Application 3: Cbz-Deprotection and Subsequent Derivatization
The final key transformation is the removal of the Cbz protecting group to unmask the N-1 nitrogen of the piperazine ring. This allows for a second wave of diversification, such as acylation, alkylation, or reductive amination, to build the final target molecule.
Caption: Workflow for deprotection and final diversification.
Protocol 5a: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method, proceeding with clean byproducts (toluene and CO₂).[15] It is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Materials:
-
Cbz-protected substrate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Securely attach a balloon filled with hydrogen gas (H₂) or connect the flask to a hydrogenation apparatus.
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often pure enough for the next step.
Protocol 5b: Cbz Deprotection via Acidic Cleavage
This method is useful for substrates that are sensitive to hydrogenation.[15][16]
Materials:
-
Cbz-protected substrate (1.0 eq)
-
33% Hydrobromic acid (HBr) in acetic acid
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add the solution of HBr in acetic acid to the mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the mixture under reduced pressure.
-
The resulting hydrobromide salt can be triturated with diethyl ether to induce precipitation and then collected by filtration. Alternatively, an aqueous work-up with neutralization using a base (e.g., NaHCO₃) can be performed to isolate the free amine.
Comparative Overview of Cbz Deprotection Methods
| Method | Reagents/Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH/EtOH | Mild, neutral pH, high yields, clean byproducts[15] | Incompatible with reducible groups; safety concerns with H₂ gas[15] |
| Acidic Cleavage | HBr in Acetic Acid | Useful for hydrogenation-sensitive substrates[15] | Harsh acidic conditions may not be tolerated by other functional groups |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids flammable H₂ gas, safer for scale-up[15] | Can be slower than direct hydrogenation |
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design. Its architecture provides a robust and flexible platform for generating diverse libraries of complex molecules. By leveraging well-established, high-yielding protocols such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, chemists can efficiently explore vast chemical space. The subsequent, reliable deprotection of the Cbz group opens the door for final-stage diversification, making this intermediate an invaluable asset in the quest for novel therapeutics, particularly in the challenging field of CNS drug discovery.[17][18]
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]
-
Molecules. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
-
University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
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PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
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Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. Available from: [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
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PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]
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Organic Syntheses. 1-benzylpiperazine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Key Building Block in Organic Synthesis. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
-
PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Available from: [Link]
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Pen-Tung Sah Institute of Chemistry. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available from: [Link]
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-
PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.
Synthetic Strategy Overview
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed N-arylation reaction, specifically the Buchwald-Hartwig amination. This reaction forms the critical C-N bond between the piperazine nitrogen and the bromophenyl ring. The N-benzyl carbamate (Cbz) group serves as a protecting group, ensuring mono-arylation and preventing the common side reaction of forming the undesired bis-arylated product.[1][2]
The overall synthetic transformation is outlined below:
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination the preferred method for this synthesis?
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[3] Traditional methods for N-arylation often require harsh conditions and suffer from limited substrate scope.[4] The Buchwald-Hartwig reaction offers a highly efficient and modular approach, allowing for the coupling of a wide variety of aryl halides with amines under relatively mild conditions, making it a cornerstone in modern medicinal chemistry.[5][6]
Q2: Why must I use a mono-protected piperazine like Benzyl piperazine-1-carboxylate?
Piperazine has two reactive secondary amine nitrogens. If unprotected piperazine is used directly with the aryl halide, a competitive reaction will lead to a mixture of the desired mono-arylated product, the undesired bis-arylated byproduct, and unreacted starting material.[1] This complicates purification and significantly lowers the yield of the target compound. Using a mono-protected starting material, such as Benzyl piperazine-1-carboxylate (Cbz-piperazine) or N-Boc-piperazine, ensures that only one nitrogen is available for arylation.[1][2]
Q3: Can I use 1,4-dibromobenzene instead of 1-bromo-4-iodobenzene?
Yes, 1,4-dibromobenzene can be used. However, the reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: Ar-I > Ar-Br > Ar-Cl.[7] Therefore, using 1-bromo-4-iodobenzene allows for a more selective reaction at the more reactive C-I bond, often under milder conditions. If using 1,4-dibromobenzene, the reaction may require higher temperatures, longer reaction times, or a more active catalyst system to achieve a comparable yield.
Q4: How critical is the purity of my reagents and the reaction atmosphere?
Extremely critical. The palladium catalyst is sensitive to oxidation and can be poisoned by impurities.[1][8] All reagents should be of high purity. Solvents must be anhydrous and degassed, as water can deactivate the base and lead to catalyst decomposition and side reactions like hydrodehalogenation of the aryl halide.[1][9] The reaction must be performed under a strictly inert atmosphere (e.g., Argon or high-purity Nitrogen) to prevent catalyst oxidation and ensure reproducibility.[3][9]
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on the specific scale and available laboratory equipment.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common issues.
Q5: My reaction has stalled, and I see a lot of unreacted aryl halide. What's the most likely cause?
This is a classic symptom of catalyst deactivation.[1] The palladium catalyst may have been oxidized due to a leak in your inert atmosphere setup, or it may have been "poisoned" by impurities.[8]
-
Immediate Actions:
-
Verify Inert Atmosphere: Ensure your nitrogen or argon source is flowing and that all glassware joints are perfectly sealed.
-
Reagent Purity: Impurities in the amine, base, or solvent can poison the catalyst. Ensure all reagents are from a reliable source and solvents are properly purified and dried.[9]
-
Catalyst/Ligand Choice: Consider using a more robust and air-stable palladium pre-catalyst. These are designed for easier handling and more consistent activation.[7] Also, ensure the phosphine ligand has not been oxidized during storage.
-
Q6: I'm getting a good conversion of my starting materials, but the yield of my desired product is low, and I have several unidentified byproducts. What should I investigate?
This suggests that while your catalyst is active, the reaction conditions are favoring side reactions.
-
Key Areas for Optimization:
-
Base Selection: The base is critical. A strong base like sodium tert-butoxide (NaOtBu) is very effective but can cause decomposition of sensitive functional groups if the temperature is too high.[1][8] Consider screening a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] The choice of base and solvent are often linked; a base must be sufficiently soluble and its strength compatible with the solvent's polarity.[10][11]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6] A ligand that is too bulky or not electron-rich enough for this specific transformation can lead to side reactions. It is highly recommended to screen a small set of different phosphine ligands (e.g., XantPhos, RuPhos, SPhos) to find the optimal one for this substrate combination.[1][12]
-
Temperature Control: Excessively high temperatures can lead to thermal decomposition of reactants, ligands, or the product itself. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Q7: My purification by column chromatography is difficult, with the product co-eluting with a byproduct. What is this byproduct likely to be?
A common byproduct in Buchwald-Hartwig reactions is the homocoupled biaryl species (in this case, 4,4'-dibromobiphenyl) or the hydrodehalogenated starting material (bromobenzene).[8] These often have similar polarities to the desired product.
-
Mitigation Strategies:
-
Optimize Stoichiometry: Ensure you are not using a large excess of the aryl halide.
-
Improve Chromatography: Try a different solvent system for your column, using a shallower gradient to improve separation.
-
Preventing Formation: The best solution is to prevent its formation in the first place. This often goes back to optimizing the catalyst, ligand, and temperature to favor the desired C-N coupling over undesired C-C coupling or reduction pathways.[8]
-
Quantitative Data Summary: Optimizing Reaction Conditions
The selection of catalyst, ligand, and base is critical for maximizing yield.[13] The following tables summarize general starting points for optimization based on literature precedents for N-arylation of piperazines.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Strength | Common Solvents | Notes | Reference(s) |
|---|---|---|---|---|
| NaOt-Bu | Strong | Toluene, Dioxane, THF | Highly effective and common, but can promote side reactions with sensitive substrates. | [1][14] |
| K₃PO₄ | Moderate | Toluene, Dioxane | A good alternative when strong bases cause decomposition. Often requires slightly higher temperatures. | [1] |
| Cs₂CO₃ | Mild | Toluene, Dioxane | Useful for substrates with base-sensitive functional groups. | [1][2] |
| LHMDS | Strong | Toluene, THF | A strong, non-nucleophilic base, similar in reactivity to NaOtBu. |[12][15] |
Table 2: Representative Ligands for Secondary Amine Arylation
| Ligand | Class | Characteristics | Notes | Reference(s) |
|---|---|---|---|---|
| XantPhos | Bidentate | Wide bite angle, promotes reductive elimination. | A very common and versatile ligand for a broad range of aminations. | [3] |
| RuPhos | Monodentate Biaryl | Very bulky and electron-rich. | Excellent for coupling with sterically hindered secondary amines. | [1] |
| BINAP | Bidentate | Chiral ligand, effective for many C-N couplings. | A "first-generation" ligand, still very effective in many cases. | [3][11] |
| BrettPhos | Monodentate Biaryl | Extremely bulky and electron-donating. | Highly active catalyst system, often allowing for lower catalyst loadings or temperatures. |[6] |
References
- BenchChem. (2025).
- Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?.
- ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine synthesis.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine.
- Benchchem. (2025).
- Sustech. (n.d.).
- Reilly, S. W., & Mach, R. H. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH.
- Benchchem. (2025).
- Polshettiwar, V., & Len, C. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia. (n.d.).
- Sunesson, Y., et al. (2014).
- Sunesson, Y., et al. (2014).
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- The Organic Chemist. (2025).
- Guidechem. (n.d.).
- Benchchem. (2025).
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
Troubleshooting Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate synthesis issues
An in-depth guide to navigating the complexities of synthesizing Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a crucial intermediate in pharmaceutical research. This technical support center provides detailed troubleshooting advice, step-by-step protocols, and expert insights to overcome common experimental hurdles.
The synthesis of this compound involves two primary transformations: the N-arylation of a piperazine ring with a 4-bromophenyl group and the protection of a piperazine nitrogen with a benzyloxycarbonyl (Cbz or Z) group. The sequence of these steps defines the synthetic strategy, each with its own set of challenges and advantages. This guide addresses the common issues encountered in both the N-arylation and N-protection steps to ensure a successful and efficient synthesis.
There are two principal routes to the target molecule:
-
Route A: Begins with the N-arylation of piperazine to form 1-(4-bromophenyl)piperazine, followed by the N-protection of the remaining secondary amine with benzyl chloroformate (Cbz-Cl).
-
Route B: Involves the initial mono-protection of piperazine with Cbz-Cl to yield Benzyl piperazine-1-carboxylate, which is then subjected to N-arylation with an appropriate 4-bromophenyl electrophile.
This guide will dissect the potential pitfalls of each stage and provide robust solutions grounded in chemical principles.
Technical Support Center: Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during this multi-step synthesis. Here, we address common issues, particularly the formation of process-related impurities, by providing in-depth, mechanism-based troubleshooting and validated analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic strategies for preparing this compound, and what are the key challenges?
A1: The synthesis of the target molecule typically proceeds via one of two main routes, each involving a C-N cross-coupling reaction and an N-protection step. The choice of route significantly impacts the impurity profile.
-
Route A: Arylation First, then Protection. This route begins with the N-arylation of piperazine, followed by the protection of the remaining secondary amine with benzyl chloroformate (Cbz-Cl).
-
Route B: Protection First, then Arylation. This route involves first synthesizing mono-Cbz-protected piperazine (Benzyl piperazine-1-carboxylate) and then performing the N-arylation with an appropriate aryl halide.
The primary challenges are controlling selectivity to avoid di-substituted byproducts, minimizing side reactions inherent to the coupling chemistry (e.g., hydrodehalogenation), and ensuring complete reaction during the protection step.[1][2] Route B is often preferred as it elegantly circumvents the issue of bis-arylation by protecting one of the reactive nitrogen atoms from the outset.
Caption: Primary synthetic pathways to the target compound.
Troubleshooting the N-Arylation Step
The N-arylation is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann condensation.[3][4] Both methods have unique side reactions that can lead to persistent impurities.
Q2: During my Buchwald-Hartwig reaction (Route A), I'm observing a significant amount of a high-molecular-weight impurity identified as 1,4-bis(4-bromophenyl)piperazine. How can I prevent this?
A2: This is a classic selectivity issue arising from the two reactive secondary amines on the piperazine starting material. The formation of the bis-arylated byproduct is kinetically competitive with the desired mono-arylation.
Causality: When piperazine and the aryl halide are present in near-stoichiometric amounts, the initially formed mono-arylated product can react a second time with the aryl halide, especially if local concentrations fluctuate or reaction times are extended.
Mitigation Strategies:
-
Use Excess Piperazine: Employing a large excess of piperazine (3-5 equivalents) shifts the reaction equilibrium to favor the mono-arylated product. This strategy can be effective but complicates downstream processing due to the need to remove the excess piperazine.
-
Slow Addition of Aryl Halide: Adding the aryl halide solution slowly via a syringe pump to a solution of piperazine, catalyst, and base maintains a high piperazine-to-aryl-halide ratio throughout the reaction, suppressing the second addition.[2]
-
Adopt Route B (Recommended): The most robust solution is to switch to Route B . By starting with mono-Cbz-piperazine, one nitrogen is already protected, completely preventing the possibility of bis-arylation.[1] This is the industry-standard approach for synthesizing unsymmetrically substituted piperazines.[5]
Caption: Competing pathways leading to mono- and bis-arylation.
Q3: My crude product contains a significant amount of bromobenzene, the hydrodehalogenated (HDH) byproduct of my aryl halide. What causes this and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is converted to an arene (Ar-X → Ar-H).
Mechanistic Cause: The HDH side reaction can occur via several pathways. A prominent one involves the palladium-hydride (Pd-H) species, which can arise from the β-hydride elimination of the amide or from reactions with trace water or other proton sources.[3] This Pd-H species can then reductively eliminate with the aryl group on the palladium center or participate in a separate catalytic cycle that reduces the aryl halide starting material.
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can react with the base and catalyst system to generate species that promote HDH. Use freshly distilled solvents and dry glassware under vacuum or in an oven.[6]
-
Optimize the Base: Very strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions. Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may provide a cleaner reaction profile, albeit potentially requiring higher temperatures or longer reaction times.[2]
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of catalyst complexes and increase the rate of side reactions like HDH.[1] If the reaction is sluggish at lower temperatures, a more active catalyst system (e.g., using a more electron-rich, bulky phosphine ligand) may be required.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) ensures the efficient generation of the active Pd(0) species. This can lead to faster reaction rates at lower temperatures, outcompeting the HDH pathway.[1]
Troubleshooting the Cbz-Protection Step
The introduction of the benzyloxycarbonyl (Cbz) group is generally a high-yielding reaction but can suffer from issues related to reagent quality and reaction conditions.
Q4: My Cbz protection is incomplete, and I see unreacted 1-(4-bromophenyl)piperazine. I'm also observing benzyl alcohol in the crude mixture. What's wrong?
A4: This combination of observations strongly suggests the degradation of the benzyl chloroformate (Cbz-Cl) reagent, likely due to moisture.
Causality: Benzyl chloroformate is highly susceptible to hydrolysis.[7] In the presence of water, it rapidly decomposes into benzyl alcohol, CO₂, and hydrochloric acid. The generated HCl will protonate the amine starting material, rendering it unreactive towards any remaining Cbz-Cl.
Corrective Actions:
-
Verify Reagent Quality: Use a fresh bottle of Cbz-Cl or purify older reagent via distillation under reduced pressure. Cbz-Cl is a lachrymator and should be handled with extreme care in a fume hood.[8]
-
Use Anhydrous Conditions: As with the coupling step, ensure your solvent (e.g., dichloromethane, THF) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Base and Stoichiometry: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent is required to neutralize the HCl generated during the reaction, and the second ensures the amine remains in its free, nucleophilic state.[9] Adding slightly more than one equivalent of Cbz-Cl (e.g., 1.1 eq) can help drive the reaction to completion, but a large excess should be avoided.
Purification & Analysis Guide
Q5: What are the recommended methods for purifying the final product and how can I analytically monitor the impurities?
A5: A combination of chromatographic purification and robust analytical monitoring is essential for achieving high purity.
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing both starting materials and side products. The polarity of this compound is intermediate. A typical gradient elution on silica gel using a hexanes/ethyl acetate or dichloromethane/methanol solvent system is effective. The non-polar HDH and bis-arylated byproducts will elute differently from the more polar product and unreacted amine starting materials.
-
Recrystallization: If the crude product is of sufficient purity (>95%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final polishing step to remove trace impurities and improve the crystalline form.
Analytical Monitoring:
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method for monitoring reaction progress and final product purity.[10] A reverse-phase C18 column is typically used.
Table 1: Example HPLC Method for Impurity Profiling
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent for reverse-phase. |
| Gradient | 10% B to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times.[10] |
| Detection (UV) | 254 nm | The aromatic rings in the product and key impurities absorb strongly at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume.[10] |
This method serves as a starting point and should be validated for your specific impurity profile.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig N-Arylation (Route B)
This protocol for the arylation of Benzyl piperazine-1-carboxylate is designed to minimize side reactions.
-
Reaction Setup: To an oven-dried Schlenk flask, add Benzyl piperazine-1-carboxylate (1.0 eq), 1,4-dibromobenzene (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1-0.5 M.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or HPLC-UV. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
References
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. [Link]
-
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2016). Journal of Progressive Research in Chemistry. [Link]
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. [Link]
-
BH amination side products and purification. (2023). Reddit. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Benzyl chloroformate. (n.d.). Wikipedia. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]
- Piperazine carbamates and methods of making and using same. (2016).
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Benzyl Chloroformate. (n.d.). Common Organic Chemistry. [Link]
-
Benzyl chloroformate. (n.d.). Chongqing Chemdad Co.. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. [Link]
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- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
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- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Optimization of reaction conditions for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
An invaluable intermediate in medicinal chemistry, Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a key building block for a wide range of pharmacologically active molecules. Its synthesis, typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination, is a robust but nuanced process.[1][2] Success hinges on the careful optimization of several interdependent parameters.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common experimental challenges, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][3] This reaction involves the cross-coupling of Benzyl piperazine-1-carboxylate with an aryl halide, such as 1,4-dibromobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base. This approach is favored for its high functional group tolerance and generally good yields.[1]
Q2: Why is the this compound moiety important in drug development?
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] The N-aryl piperazine motif, in particular, is a common feature in agents targeting central nervous system (CNS) receptors and other biological targets. The 4-bromophenyl group provides a convenient handle for further functionalization through subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Q3: Is the benzyl carboxylate (Cbz) protecting group on the piperazine nitrogen essential?
Yes, it is highly recommended. Using unprotected piperazine would lead to a competitive reaction at both nitrogen atoms, resulting in a mixture of mono-arylated, di-arylated, and starting materials, which is difficult to separate. The Cbz group deactivates one nitrogen, ensuring selective mono-arylation at the N4 position.[5] It can also be readily removed later via hydrogenolysis if the free amine is required.[6]
Q4: Which aryl halide is the best coupling partner: 1,4-dibromobenzene, 1-bromo-4-iodobenzene, or 1-bromo-4-chlorobenzene?
The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl. However, aryl iodides can sometimes have an inhibitory effect on the catalyst. For this reason, and due to a good balance of reactivity and cost, 1,4-dibromobenzene is often the optimal choice. While 1-bromo-4-iodobenzene would be more reactive at the iodine position, it is more expensive. 1-bromo-4-chlorobenzene would react selectively at the bromine, but the overall reaction rate might be slower.
Troubleshooting and Optimization Guide
This guide addresses specific experimental issues in a question-and-answer format, providing insights into the causality behind each recommendation.
Problem Area 1: Low or No Product Conversion
Q: My reaction has stalled, showing very low conversion to the desired product. What are the most critical parameters to investigate first?
Low conversion is typically rooted in issues with the catalyst system, reaction atmosphere, or reagent quality.
-
Inert Atmosphere: The Pd(0) active catalyst and many phosphine ligands are sensitive to oxygen. Ensure the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are degassed prior to use.
-
Catalyst Activity: The use of a pre-formed palladium pre-catalyst is highly recommended as it avoids the inefficient in situ formation of the active catalytic species.[7] Ensure your catalyst and ligand have not degraded due to improper storage.
-
Reagent Purity: Water can be detrimental to the reaction. Ensure your solvent is anhydrous and the amine starting material is dry. The base, especially hygroscopic ones like K₃PO₄, should also be dry.
Logical Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve issues with low reaction yield.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this N-arylation reaction. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to help you minimize side reactions and maximize yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low or failing completely?
Answer: Low or no yield in the synthesis of this compound, typically performed via a Buchwald-Hartwig amination, often points to issues with the catalyst's activity, reagent quality, or reaction conditions.
-
Catalyst Inactivation: The Palladium(0) active catalyst is highly sensitive to oxygen and moisture. Improperly degassed solvents or the presence of atmospheric oxygen can lead to the formation of inactive palladium oxides.
-
Poor Reagent Quality:
-
Starting Materials: Ensure the purity of Benzyl piperazine-1-carboxylate and 4-bromoaryl halide. The piperazine derivative can be hygroscopic.
-
Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] Ensure the base is fresh and has been stored under inert gas, as it can degrade upon exposure to air and moisture. The solubility of the base in the reaction solvent is also a key factor.[2]
-
-
Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For coupling with aryl bromides, bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos often give good results.[3][4] An inappropriate ligand can lead to slow or no reaction.
-
Incorrect Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[1][4] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like hydrodehalogenation.[3]
Question 2: My NMR/LC-MS shows a significant peak corresponding to bromobenzene. What is this side reaction and how can I prevent it?
Answer: The presence of bromobenzene indicates that a major side reaction, hydrodehalogenation , has occurred. In this process, the 4-bromophenyl starting material is reduced, replacing the bromine atom with a hydrogen atom.
-
Mechanism: This side reaction can occur via several pathways within the catalytic cycle. A common route involves the formation of a palladium hydride (Pd-H) species. This can happen through β-hydride elimination from the amide intermediate or from the alkoxide base.[5][6] This Pd-H species can then reductively eliminate with the aryl group to form the arene byproduct and regenerate the Pd(0) catalyst.
-
Preventative Measures:
-
Ligand Selection: Using bulky, electron-rich phosphine ligands can disfavor the formation of the intermediates that lead to hydrodehalogenation.[6] These ligands sterically shield the metal center and promote the desired C-N reductive elimination over competing pathways.
-
Base Selection: While strong bases are needed, some can be sources of hydrides. Using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes mitigate this issue, although they may require higher temperatures or different ligands.[1][2]
-
Moisture Control: Rigorous exclusion of water is critical, as it can be a proton source that facilitates the hydrodehalogenation pathway.
-
Question 3: I'm observing an impurity with a mass corresponding to the loss of the benzyl group. Is the Cbz protecting group unstable?
Answer: Yes, the benzyloxycarbonyl (Cbz or Z) protecting group can be labile under certain conditions, although it is generally considered robust.
-
Potential Cleavage Pathway: While Cbz groups are typically removed by hydrogenolysis (H₂/Pd), the palladium catalyst used in the Buchwald-Hartwig reaction, in the presence of a hydride source (from the base or solvent), can potentially lead to cleavage. This is less common than hydrodehalogenation but can occur, especially during prolonged reaction times at high temperatures.
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Lower Temperature: If the reaction proceeds efficiently at a lower temperature, reducing the heat can help preserve the integrity of the Cbz group.
-
Alternative Protecting Groups: If Cbz cleavage is a persistent issue, consider using a more robust protecting group like the tert-butoxycarbonyl (Boc) group, which is stable to these conditions and can be removed later with acid.[2]
-
Part 2: Frequently Asked Questions (FAQs)
What are the most common side reactions in this synthesis?
Beyond the issues discussed above, other potential side reactions include:
-
Homocoupling: The aryl bromide can couple with itself to form 4,4'-dibromobiphenyl. This is often favored at high temperatures or if the catalyst activation is inefficient.
-
Bis-arylation of Piperazine: If unprotected piperazine is used, or if the Cbz group is cleaved in situ, the free amine can react with a second molecule of the aryl bromide, leading to a disubstituted byproduct. Using a mono-protected piperazine is standard practice to avoid this.[2][3]
-
Ligand Degradation: Phosphine ligands can be oxidized or undergo P-C bond cleavage under harsh reaction conditions, leading to catalyst deactivation.
// Main Reactants Reactants [label="Benzyl piperazine-1-carboxylate\n+ 4-Bromoaryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Product Product [label="Benzyl 4-(4-bromophenyl)\npiperazine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Hydrodehalogenation [label="Hydrodehalogenation\n(Bromobenzene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Aryl Homocoupling\n(4,4'-Dibromobiphenyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Cbz Cleavage\n(4-Bromophenyl)piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; BisArylation [label="Bis-Arylation Product", fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Conditions Node Conditions [label="Pd Catalyst, Ligand, Base\nHeat (80-110 °C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Reactants -> Conditions [label="Reaction Setup"]; Conditions -> Product [label="Desired Pathway"]; Conditions -> Hydrodehalogenation [label="Side Reaction 1"]; Conditions -> Homocoupling [label="Side Reaction 2"]; Conditions -> Deprotection [label="Side Reaction 3"]; Deprotection -> BisArylation [label="Further Reaction"]; } .enddot Caption: Overview of desired and undesired reaction pathways.
How do I choose the optimal catalyst, ligand, and base?
The optimal combination is substrate-dependent, but a good starting point for aryl bromides is:
-
Palladium Source: A pre-formed catalyst like XPhos Pd G3 or a combination of a Pd(0) source like Pd₂(dba)₃ with a ligand is common.[3][4] Precatalysts often provide more consistent results.[1]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are standard. XPhos, RuPhos, and SPhos are excellent choices for coupling with secondary cyclic amines like the Cbz-piperazine derivative.[4]
-
Base: Sodium tert-butoxide (NaOtBu) is the most common strong base used.[2][4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require more forcing conditions or specific ligand systems.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[2]
What are the best practices for reaction setup and monitoring?
-
Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk flask) hot from the oven to ensure it is dry.[4]
-
Reagent Addition: Add the aryl bromide, Cbz-piperazine, base, ligand, and palladium source to the flask under a positive pressure of inert gas.
-
Degassing: Add the degassed solvent via cannula or syringe.
-
Heating and Monitoring: Heat the reaction to the target temperature with vigorous stirring. Monitor progress every 1-2 hours using TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous work-up and purification.[4]
Part 3: Experimental Protocol & Data
Representative Experimental Protocol
This is a generalized procedure and should be optimized for your specific setup.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoiodobenzene (1.0 eq), Benzyl piperazine-1-carboxylate (1.2 eq), Sodium tert-butoxide (1.4 eq), XPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).
-
Inerting: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aryl halide) via syringe.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short plug of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[7]
Table 1: Impact of Reaction Parameters on Outcome
| Parameter Deviation | Likely Observation | Probable Side Reaction(s) | Recommended Action |
| Air/Moisture Leak | Low conversion, dark color | Catalyst oxidation | Improve inert atmosphere technique |
| Excessively High Temp. | Increased impurities | Hydrodehalogenation, Homocoupling | Reduce temperature to 90-100 °C |
| Incorrect Base | No or slow reaction | Incomplete deprotonation of amine | Use NaOtBu or KOtBu |
| Suboptimal Ligand | Low yield | Slow reductive elimination | Screen bulky phosphine ligands (XPhos, RuPhos) |
| Prolonged Reaction Time | Increased byproduct formation | Cbz deprotection, Ligand degradation | Monitor reaction and work up upon completion |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Le, C. M., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of Organic Chemistry. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
PubMed Central (PMC). (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
-
ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines. [Link]
-
Reddit. (2024). BH amination side products and purification. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Chem-Station. Cbz Protection - Common Conditions. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
MIT Open Access Articles. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Degradation of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate and prevention
Introduction
Welcome to the technical support guide for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 1150271-33-2).[1] This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and preventative strategies related to the stability and degradation of this compound. As a molecule possessing three key structural motifs—a benzyl carbamate (Cbz) protecting group, a piperazine core, and a bromophenyl ring—its chemical behavior is nuanced. Understanding its potential degradation pathways is critical for ensuring experimental reproducibility, purity, and the overall success of your research endeavors.
This guide moves beyond simple protocols to explain the chemical rationale behind the observed degradation and the recommended preventative measures, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary structural features of this compound that I should be aware of for experimental design?
A: this compound is comprised of three key regions, each with distinct chemical properties:
-
The Benzyl Carbamate (Cbz/Z-group): This functional group is widely used as a protecting group for the piperazine nitrogen.[2] It is known to be stable under a range of conditions but is susceptible to cleavage via hydrolysis (acidic or basic) and catalytic hydrogenolysis.[3][4][5]
-
The Piperazine Ring: As a cyclic diamine derivative, the piperazine core is a key pharmacophore in many bioactive compounds.[6][7] The C-H bonds adjacent to the nitrogen atoms are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain reagents.[8][9][10]
-
The 4-Bromophenyl Moiety: This group is generally robust and serves as a versatile synthetic handle for cross-coupling reactions. Under typical laboratory conditions, it is not a primary site of degradation.
Q2: My HPLC analysis shows a loss of my parent compound and a new, more polar peak appearing over time. What is the likely cause?
A: This observation is a classic sign of hydrolysis of the benzyl carbamate group . Under aqueous acidic or, more commonly, basic conditions, the carbamate ester linkage is cleaved.[11][12] This reaction releases two products: 4-(4-bromophenyl)piperazine and an unstable carbamic acid intermediate derived from the benzyl portion, which rapidly decomposes to benzyl alcohol and carbon dioxide.[4][11] The resulting piperazine is significantly more polar than the parent compound, explaining its different retention time on a reverse-phase HPLC column.
Q3: I've noticed my compound solution turning a faint yellow/brown color during my experiment, and my LC-MS shows several unexpected masses. What could be happening?
A: A color change coupled with the appearance of multiple byproducts strongly suggests oxidation of the piperazine ring . The nitrogen atoms in the piperazine ring can facilitate the formation of radical intermediates, which then react with oxygen. This can lead to a complex mixture of degradation products, including cyclic imines, amides, or even ring-opened species.[8][10] This process is often catalyzed by trace metals or light and is exacerbated at elevated temperatures. Prevention requires the rigorous exclusion of oxygen.
Q4: What are the ideal storage and handling conditions for this compound?
A: To ensure long-term stability, we recommend the following:
-
Solid Form: Store the solid compound at room temperature in a tightly sealed, opaque container to protect it from moisture and light.[1]
-
In Solution: Stock solutions are the most vulnerable. For maximum stability:
-
Prepare solutions fresh whenever possible.
-
Use high-purity, degassed solvents to minimize dissolved oxygen.[13]
-
If storage is necessary, aliquot the solution into small-volume vials under an inert atmosphere (argon or nitrogen), seal tightly, and store at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Q5: Is this compound particularly sensitive to light?
A: Yes, compounds containing carbamate functionalities and aromatic rings can be susceptible to photodegradation.[14][15][16] Energy from UV or even high-intensity visible light can promote photooxidative processes or cleavage of the carbamate bond.[17] It is best practice to protect all solutions and reactions from direct light by using amber glassware or wrapping vessels in aluminum foil.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific degradation-related issues encountered during experiments.
Issue: Low Yields and Multiple Byproducts in a Synthetic Reaction
If you are using this compound as a starting material and observing poor yields and a complex crude mixture, consult the following guide.
Step 1: Identify the Degradation Products
Before modifying your reaction, the first step is to understand the nature of the byproducts.
-
Obtain an LC-MS spectrum of your crude reaction mixture.
-
Compare the masses of the major byproducts to the expected masses of common degradants (see table below).
| Degradant Name | Molecular Weight | Likely Cause |
| Parent Compound | 375.27 g/mol | - |
| 4-(4-bromophenyl)piperazine | 241.13 g/mol | Hydrolysis |
| Benzyl Alcohol | 108.14 g/mol | Hydrolysis |
| Oxidized Parent (+14 Da) | 389.27 g/mol | Oxidation (e.g., N-oxide or formylation) |
| Oxidized Parent (+16 Da) | 391.27 g/mol | Oxidation (e.g., hydroxylation) |
| Dehydrogenated Parent (-2 Da) | 373.25 g/mol | Oxidation (e.g., imine formation) |
Step 2: Follow the Troubleshooting Workflow
Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting Workflow for Degradation Issues.
Section 3: Key Degradation Pathways & Prevention
A deeper understanding of the degradation mechanisms is key to prevention.
Pathway 1: Hydrolysis of the Benzyl Carbamate
-
Mechanism: The most common non-photolytic degradation pathway is the cleavage of the carbamate ester. Base-catalyzed hydrolysis is typically faster than acid-catalyzed. A hydroxide ion (or other nucleophile) attacks the carbonyl carbon, leading to the collapse of the tetrahedral intermediate and expulsion of the benzyloxy anion. The resulting carbamic acid of the piperazine is unstable and decarboxylates to yield the free piperazine.[11][12]
-
Prevention:
-
pH Control: Maintain reaction and storage solutions at a neutral pH (6.5-7.5) using non-nucleophilic buffers if necessary.
-
Temperature: Avoid heating aqueous solutions for prolonged periods. Hydrolysis rates increase significantly with temperature.
-
Nucleophiles: Be mindful of other nucleophiles in your reaction (e.g., primary/secondary amines, thiols) which could potentially cleave the carbamate.
-
Pathway 2: Oxidation of the Piperazine Ring
-
Mechanism: This free-radical mediated process typically starts with the abstraction of a hydrogen atom from a carbon adjacent (alpha) to a piperazine nitrogen.[9] The resulting carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This can then propagate a chain reaction leading to various products, including hydroperoxides, imines, and amides.[8][10]
-
Prevention:
-
Inert Atmosphere: The most effective preventative measure is the rigorous exclusion of oxygen. Always work under a positive pressure of an inert gas like argon or nitrogen.[13]
-
Solvent Purity: Use fresh, high-purity solvents. Ethers like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Test for peroxides if using older solvent stock.
-
Antioxidants: In formulation or assay buffers, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but its compatibility must first be verified.[13]
-
Caption: Primary Degradation Pathways.
Section 4: Protocols and Analytical Methods
Protocol 1: Recommended Stock Solution Preparation
-
Weigh the required amount of this compound in a tared vial.
-
Select a high-purity, anhydrous solvent (e.g., DMSO, DMF, CH₃CN) that has been previously degassed by sparging with argon or nitrogen for 15-20 minutes.
-
Add the solvent to the vial to achieve the desired concentration.
-
If the compound is not readily soluble, sonicate briefly in a bath at room temperature. Avoid heating.
-
Blanket the headspace of the vial with argon or nitrogen before sealing tightly with a Teflon-lined cap.
-
For storage, wrap the vial in aluminum foil and place it in a -20°C or -80°C freezer.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the parent compound from its degradation products. Forced degradation studies are used to generate these products and validate the method.[18][19][20]
A. Forced Degradation Conditions:
-
Hydrolytic:
-
Acid: 0.1 M HCl at 60°C for 8 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Neutral: H₂O at 80°C for 24 hours.
-
-
Oxidative: 3% H₂O₂ in Methanol at room temperature for 24 hours.
-
Photolytic: Expose a solution (e.g., in CH₃CN:H₂O) to a UV lamp (254 nm) and a visible light source for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 48 hours.
B. Example HPLC Method: This method should serve as a starting point for separating the parent compound from its primary hydrolytic degradant.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| UV Detection | 254 nm |
| Injection Vol. | 2 µL |
| Gradient | 10% B to 95% B over 8 minutes, hold 2 min, return to 10% B |
Note: Because carbamates can be thermally labile, HPLC is the preferred analytical technique over Gas Chromatography (GC).[21][22]
References
-
PubMed. (n.d.). Photodegradation of the carbamate insecticide pirimicarb. Retrieved from [Link]
-
Tomašević, A., Mijin, D., & Gašić, S. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i Fitomedicina. Retrieved from [Link]
-
Tomašević, A., Petrović, S., & Mijin, D. (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Advanced technologies. Retrieved from [Link]
-
Canle, M., Santaballa, J. A., & Vulliet, E. (2005). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Tomašević, A., Mijin, D., & Gašić, S. (2019). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. Retrieved from [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Retrieved from [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions. (i) bromophenyl bromide, anhydrous sodium.... Retrieved from [Link]
-
Taylor & Francis Group. (2005). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. rjptonline.org [rjptonline.org]
- 21. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 22. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Recrystallization of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction: Welcome to the technical support center for the purification of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges during the recrystallization of this specific intermediate. The unique structure of this molecule, featuring a bulky, non-polar 4-bromophenyl group, a polar carbamate linker, and a benzyl-protected piperazine ring, presents specific purification challenges. This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to help you achieve high purity and yield.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses the most frequent issues encountered during the recrystallization of this compound. Each answer provides a mechanistic explanation and a step-by-step protocol for resolution.
Q1: My compound 'oiled out' instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common and frustrating phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation.[3][4] The resulting oil is often an excellent solvent for impurities, trapping them upon eventual solidification and defeating the purpose of recrystallization.[2][3][5]
Causality & Mechanism:
-
High Impurity Load: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[3][4]
-
Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's depressed melting point.
-
Inappropriate Solvent Choice: The solvent may be too non-polar, causing the compound to separate prematurely, or the boiling point of the solvent might be too high relative to the compound's melting point.[4]
Workflow for Remediation:
Caption: Troubleshooting workflow for oiling out.
Experimental Protocol: Remedying an Oiled-Out Product
-
Re-heat the Solution: Place the flask containing the oil and solvent back onto the heat source and bring it to a boil to re-dissolve the oil completely.
-
Add More Solvent: Add a small additional amount (10-20% of the original volume) of the hot primary solvent (the one in which the compound is more soluble) to the boiling solution. This ensures saturation will occur at a lower temperature.[3]
-
Insulate and Cool Slowly: Remove the flask from the heat and immediately place it on an insulating surface (e.g., a cork ring or wooden block). Cover the top of the flask with a watch glass. Do not place it directly on the benchtop or in an ice bath. Slow cooling is critical to allow molecules sufficient time to orient into a crystal lattice.[6]
-
Induce Crystallization (If Necessary): If crystals are slow to appear once the solution has cooled significantly, gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Consider a Charcoal Step: If you suspect a high level of impurities, after re-dissolving the oil (Step 1), cool the solution slightly, add a small amount of activated charcoal, re-heat to boiling for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before proceeding with slow cooling.[1]
Q2: The solution is clear and cool, but no crystals are forming. What should I do?
A2: This is a classic case of a supersaturated solution, where the concentration of your compound in the solvent is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[6] This is often a sign of high purity or the absence of nucleation sites.
Causality & Mechanism:
-
Excess Solvent: The most common reason is having used too much solvent. The solution may not be saturated enough at room temperature or even upon cooling in an ice bath.[6][7]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. Very clean flasks and high-purity compounds can sometimes lead to supersaturation.[8]
Experimental Protocol: Inducing Crystallization
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic glass fragments generated can act as nucleation points.[5]
-
Seed Crystals: If you have a small crystal of the pure product, add it to the supersaturated solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent (15-25%). Then, allow the more concentrated solution to cool again. This can be done on a rotary evaporator for better control.[6][8]
-
Flash Cooling: As a last resort, place the flask in an ice/salt bath for a short period. While this can sometimes force precipitation, it may lead to smaller, less pure crystals.
Q3: My final yield is very low. Where did my product go?
A3: A low yield is typically a result of losing the product to the "mother liquor" (the remaining solution after filtration).[3] This indicates that a significant amount of your compound remained dissolved in the solvent even after cooling.
Causality & Mechanism:
-
Using a Large Excess of Solvent: This is the most frequent cause. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[7] Any excess will retain the solute upon cooling.
-
Premature Crystallization: If the compound crystallizes in the filter paper during a hot gravity filtration step, it will be discarded with the impurities.
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your purified product.
Experimental Protocol: Maximizing and Recovering Yield
-
Test the Mother Liquor: To confirm if the product is in the filtrate, take a small sample on the tip of a glass rod and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product.[3]
-
Second-Crop Crystallization: Place the mother liquor in a beaker and boil off a significant portion of the solvent. Allow this concentrated solution to cool again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first and should be analyzed separately.
-
Optimize the Primary Recrystallization:
-
Use the minimum boiling solvent necessary. Add it in small portions to the heated solid until it just dissolves.[7]
-
When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.
-
Ensure the vacuum is off when adding the wash solvent, then re-apply the vacuum to pull it through. This prevents the solvent from creating channels and ensures the entire crystal cake is washed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the molecule's mixed polarity, a single perfect solvent may be elusive, and a two-solvent (mixed) system is often optimal.[5]
Solvent Selection Workflow:
Caption: Workflow for systematic solvent selection.
Table 1: Solvent Suggestions for this compound
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol (95%) | 78 | Polar | A good starting point. The carbamate and piperazine moieties should have some solubility, but the large non-polar groups may limit it at room temperature.[9][10] |
| Isopropanol | 82 | Polar | Slightly less polar than ethanol; may provide a better solubility differential between hot and cold. Often used for recrystallizing piperazine salts.[11] |
| Ethyl Acetate | 77 | Intermediate | Often a good choice for molecules of intermediate polarity. May dissolve the compound well when hot.[12] |
| Toluene | 111 | Non-polar | Likely to dissolve the compound well due to the aromatic rings. May require a non-polar anti-solvent like hexane to induce crystallization.[9] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point means there is a smaller temperature range for the solubility gradient.[9] |
| n-Heptane / Hexanes | 98 / 69 | Non-polar | The compound is likely insoluble in these. Excellent candidates for use as an "anti-solvent" in a mixed-solvent system with a solvent like Toluene or Ethyl Acetate.[9] |
| Dichloromethane (DCM) / n-Heptane | 40 / 98 | Mixed | A DCM:n-heptane (e.g., 1:4) system has been reported for purifying a similar compound, 1-(4-bromophenyl)piperidine, and is worth investigating.[13] |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the boiling "good" solvent (e.g., Toluene or Ethyl Acetate).
-
While the solution is still hot, add the "poor" or "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[5]
-
Add a few more drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is clear again.
-
Remove from heat and cool slowly as described previously. The crystals should form readily.
Q2: How does the cooling rate impact the purity and size of my crystals?
A2: The rate of cooling directly influences the crystallization process.
-
Slow Cooling: Promotes the formation of larger, more perfect crystals. The slow process allows molecules to selectively deposit onto the growing lattice, excluding impurities which remain in the solution. This generally results in higher purity.[7]
-
Rapid Cooling (e.g., an ice bath): Forces the compound out of solution quickly, leading to the formation of many small crystals. This rapid precipitation can trap impurities and solvent within the crystal lattice, resulting in lower purity.[3]
For this compound, slow cooling is highly recommended to maximize purity, especially if you are trying to remove closely related impurities.
References
- 1. brainly.com [brainly.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Introduction and Compound Overview
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS Number: 1150271-33-2) is a piperazine derivative frequently utilized as a building block in medicinal chemistry and drug discovery programs.[1][2] Its molecular structure, characterized by a molecular weight of 375.3 g/mol , incorporates both lipophilic (bromophenyl, benzyl) and basic (piperazine) moieties.[1] This combination often results in poor aqueous solubility, a significant hurdle in both early-stage in vitro screening and later-stage in vivo formulation development.
This technical guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to understanding and overcoming the solubility challenges associated with this compound. We will address common issues through a series of frequently asked questions and provide detailed, validated protocols to guide your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common solubility-related questions. The troubleshooting advice is structured to progress from simple, immediate solutions to more advanced formulation strategies.
Q1: Why is my this compound poorly soluble in aqueous buffers?
Answer: The poor aqueous solubility is a direct consequence of its molecular structure. The large, non-polar bromophenyl and benzyl groups contribute to a high degree of lipophilicity, making it energetically unfavorable for the molecule to interact with water. While the piperazine ring contains polar nitrogen atoms, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH. Compounds like this are often described as "brick-dust" molecules, where strong crystal lattice energy further impedes dissolution, or "grease-ball" molecules due to high lipophilicity.[3]
Q2: I'm preparing for an in vitro biological assay. What are the first steps I should take to solubilize the compound?
Answer: For initial in vitro work, the primary goal is to achieve a homogenous stock solution that remains soluble upon dilution into your aqueous assay buffer. The following tiered approach is recommended:
-
Utilize a Co-solvent for Stock Preparation: The most common and effective initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4][5]
-
Dimethyl Sulfoxide (DMSO) is the industry standard. It is a powerful solvent capable of dissolving many non-polar compounds.[6]
-
Best Practice: Prepare a 10-50 mM stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, as higher concentrations can impact cell viability and assay performance.[7] Always run a vehicle control (assay medium with the same final DMSO concentration) to account for any solvent effects.
-
-
Consider pH Adjustment: The piperazine moiety is basic. At a pH below its pKa, the nitrogen atoms will become protonated (ionized), which dramatically increases aqueous solubility.[7][8]
-
Actionable Advice: If your biological assay is tolerant to pH changes, attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).[9] This can often be sufficient to keep the compound in solution at the low micromolar concentrations used in many cell-based assays.
-
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I fix this?
Answer: This is a very common problem known as kinetic insolubility. You are creating a supersaturated solution that is not stable, leading to rapid precipitation.[10] Here is a troubleshooting workflow to address this:
-
Confirm Your Kinetic Solubility Limit: First, you must determine the maximum concentration at which the compound remains soluble in your specific assay buffer under your experimental conditions. This is the kinetic solubility. (See Protocol 1 ).
-
Lower the Final Concentration: The simplest solution is to work at a final concentration below the measured kinetic solubility limit.
-
Optimize Co-solvent Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes be enough to maintain solubility.[11]
-
Employ a Step-wise Dilution: Avoid a large, single-step dilution directly from 100% DMSO into the aqueous buffer. Instead, perform an intermediate dilution into a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution into the assay medium.[11]
-
Incorporate Surfactants or Solubilizers: If compatible with your assay, adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or a solubilizing excipient like PEG 400 to the assay buffer can help maintain solubility by forming micelles or altering the solvent polarity.[12][13]
Q4: Is salt formation a viable strategy for improving the bulk solubility of this compound for scale-up or in vivo studies?
Answer: Yes, salt formation is a highly effective and widely used strategy for basic compounds like this one.[7][14] The basic nitrogen on the piperazine ring can be protonated by an acid to form a salt. These salts are typically crystalline solids with significantly higher aqueous solubility and faster dissolution rates than the corresponding free base.[15][16]
-
Recommendation: A salt screening study is the logical next step. This involves reacting the compound with a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid) to identify a stable, crystalline salt form with optimal physicochemical properties.[7]
Q5: The compound is a crystalline solid. Would an amorphous form be more soluble?
Answer: Yes, an amorphous solid will generally exhibit a higher apparent solubility and a faster dissolution rate than its crystalline counterpart.[17][18]
-
The Scientific Rationale (Causality): Crystalline solids have molecules arranged in a highly ordered, repeating three-dimensional lattice.[19][20] Significant energy (the lattice energy) is required to break this arrangement apart during dissolution. Amorphous solids lack this long-range order, meaning less energy is needed for the solvent to solvate the individual molecules, leading to faster dissolution and a transiently higher concentration in solution.[17][21]
-
The Challenge: The tradeoff is stability. The amorphous state is thermodynamically unstable and has a tendency to revert to a more stable crystalline form over time, especially in the presence of moisture or heat.[17][22] Therefore, if an amorphous form is pursued, it must be stabilized.
Q6: Simple methods are insufficient for my required dosage in an in vivo study. What advanced formulation strategies should I consider?
Answer: When high doses are required and simple solutions fail, advanced formulation technologies are necessary to improve bioavailability.[3][23]
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for stabilizing the amorphous form. The compound is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP, Soluplus®).[14][24] The polymer prevents the drug molecules from recrystallizing, thereby maintaining the solubility advantage of the amorphous state upon administration.[22]
-
Lipid-Based Formulations: Given the compound's lipophilicity, dissolving it in lipid excipients is a powerful approach. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[24][25] Upon contact with gastrointestinal fluids, SEDDS spontaneously form fine emulsions, which facilitate drug absorption.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate the lipophilic part of your compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[7][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[12]
-
Particle Size Reduction (Nanosuspensions): This "top-down" approach involves milling the crystalline drug to the nanometer size range.[3][25] According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, thereby increasing the dissolution rate.[22]
Data Presentation & Visualization
Table 1: Typical Solvents for Initial Solubility Screening
The following table provides a general guide for initial solvent screening. The qualitative solubility should be experimentally confirmed for this compound.
| Solvent | Type | Expected Qualitative Solubility | Rationale for Use |
| Water | Aqueous | Very Poor | Baseline for aqueous solubility. |
| PBS (pH 7.4) | Aqueous Buffer | Very Poor | Simulates physiological pH. |
| 0.1 N HCl (pH ~1) | Acidic Aqueous | Moderately to Freely Soluble | Protonation of the piperazine ring should significantly increase solubility.[7] |
| DMSO | Polar Aprotic | Freely Soluble | Excellent solvent for creating high-concentration stock solutions.[7] |
| Ethanol | Polar Protic | Soluble | Common co-solvent for formulations.[5] |
| PEG 400 | Co-solvent/Polymer | Soluble | A non-volatile, water-miscible co-solvent used in many formulations.[26] |
| Acetonitrile | Polar Aprotic | Slightly Soluble to Soluble | Often used in analytical methods (e.g., HPLC). |
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram outlines the logical progression for addressing solubility issues with this compound, from initial screening to advanced formulation.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Benzyl4-(4-bromophenyl)piperazine-1-carboxylate | 1150271-33-2 [amp.chemicalbook.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
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- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. researchgate.net [researchgate.net]
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- 20. ck12.org [ck12.org]
- 21. universitywafer.com [universitywafer.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate in Solution
Welcome to the technical support center for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. By understanding the inherent chemical liabilities of this molecule, you can proactively mitigate degradation, ensuring reproducible and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif in many biologically active compounds, recognized for its ability to interact with various biological targets.[1][2] Compounds with this core structure are explored in drug discovery for a wide range of therapeutic areas, including CNS disorders and infectious diseases.[1][3] The benzyl carbamate group is often used to protect amine functionalities during synthesis or to modulate the pharmacokinetic properties of a molecule.[4][5]
Q2: What are the primary visual signs of degradation in my solution?
The most common visual cues of degradation are the appearance of cloudiness, haziness, or the formation of a visible precipitate in a solution that was previously clear. Color changes can also indicate chemical decomposition, although this is less common for this specific scaffold unless it forms highly conjugated degradation products. Any deviation from a clear, homogenous solution should be investigated.
Q3: What is the expected shelf-life of this compound in solution?
The shelf-life is highly dependent on the solvent, concentration, pH, temperature, and light exposure. In an appropriate aprotic solvent like anhydrous DMSO, stored at -80°C and protected from light, a stock solution can be stable for up to 6 months.[6] However, in protic or aqueous-based buffers, especially at non-neutral pH, the shelf-life can be significantly shorter, potentially on the order of hours to days, due to hydrolysis.
Q4: Can I store solutions at room temperature?
Room temperature storage (15–25°C) is strongly discouraged for any solution of this compound, particularly for long-term storage.[7] N-benzylpiperazine derivatives and carbamates are susceptible to multiple degradation pathways that are accelerated by heat.[8][9] Even for short-term use, solutions should be kept on ice or at refrigerated temperatures (2–8°C) whenever possible.[10]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered when working with this compound in solution.
Issue 1: Precipitate Formation in Stock Solution
You've prepared a stock solution in a solvent like DMSO, and upon storage (even at low temperatures), a solid has crashed out.
-
Possible Cause: Poor Solubility or Supersaturation. The compound may have limited solubility in the chosen solvent, or you may have created a supersaturated solution, which is inherently unstable.
-
Solution: Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. If it dissolves, consider diluting the stock to a lower concentration to ensure it remains in solution during storage. Always perform a visual check for precipitate before making dilutions for your experiment.
-
-
Possible Cause: Degradation. The precipitate could be a less soluble degradation product. This is more likely if the solution was exposed to water, light, or non-neutral pH.
-
Solution: If the precipitate does not redissolve with gentle warming, it is likely a degradant. The solution should be discarded. Prepare a fresh stock solution using high-purity, anhydrous solvent and ensure proper storage conditions are met.
-
Issue 2: Loss of Potency or Inconsistent Assay Results
Your experiments are yielding inconsistent data, or the compound appears less active than expected over time. This strongly suggests chemical degradation. The two most probable degradation pathways are hydrolysis and oxidation.
-
Possible Cause 1: Hydrolysis of the Benzyl Carbamate. The carbamate linkage is the most labile functional group in this molecule. It is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[11][12] Alkaline conditions, in particular, accelerate carbamate hydrolysis.[13]
-
Mechanism: Base-catalyzed hydrolysis typically involves the attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the cleavage of the benzyl ester bond. This releases benzyl alcohol and an unstable carbamic acid intermediate, which rapidly decarboxylates to form 1-(4-bromophenyl)piperazine.
-
Preventative Measures:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions.[6] Avoid alcohols like methanol or ethanol for long-term storage, as they can act as nucleophiles (solvolysis).
-
pH Control: When preparing aqueous working solutions, use a buffer system to maintain a neutral pH (ideally between 6.0 and 7.4).[14] Avoid highly acidic or basic buffers.
-
Prepare Fresh: Prepare aqueous working solutions immediately before use and do not store them.
-
-
-
Possible Cause 2: Oxidation of the Piperazine Ring. The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[15][16] This can lead to the formation of N-oxides or ring-opened byproducts.[15][17]
-
Mechanism: Oxidative degradation can be initiated by radicals, leading to a complex mixture of products including ethylenediamine, 2-oxopiperazine, and formylpiperazine.[15][17]
-
Preventative Measures:
-
Inert Atmosphere: For maximum stability in long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[10] This displaces oxygen and minimizes oxidative risk.
-
Solvent Quality: Use high-quality solvents that are free of peroxide impurities.
-
Chelating Agents: If your experimental buffer contains metal ions that could catalyze oxidation (e.g., Cu²⁺, Fe²⁺), consider adding a small amount of a chelating agent like EDTA, if compatible with your assay.[18]
-
-
-
Possible Cause 3: Photodegradation. Aromatic systems and piperazine rings can be sensitive to UV light.[19][20] Energy from light can promote radical reactions, leading to degradation.
Diagram of Key Degradation Pathways
Caption: Major degradation routes for the target compound.
Issue 3: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
You are running a quality control check on your solution and observe new peaks that were not present in the initial analysis.
-
Workflow: Identifying Degradation Products. This is a clear indication of degradation. Identifying the degradants can confirm the degradation pathway and help refine your handling procedures.
-
Stress the Sample: Perform a forced degradation study.[22][23] Intentionally expose small aliquots of the compound to conditions known to cause degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting mixtures by LC-MS.[22]
-
Analyze by LC-MS: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks provides the molecular weight of the degradation products.[22]
-
Compare Masses:
-
A peak corresponding to the mass of 1-(4-bromophenyl)piperazine confirms hydrolysis.
-
Peaks with masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da) suggest oxidation.
-
-
Optimize Method: Use the results from your forced degradation study to ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all major degradation products.[22][23]
-
Section 3: Protocols for Ensuring Stability
Protocol 3.1: Recommended Solvents and Preparation of Stock Solutions
Proper solvent selection is the first line of defense against degradation.
| Solvent | Suitability for Stock Solution (≥1 Month) | Key Considerations |
| DMSO (Anhydrous) | Excellent | Hygroscopic; use freshly opened bottles and store under inert gas if possible. Thaw completely and vortex before use.[6] |
| DMF (Anhydrous) | Good | Can be a good alternative to DMSO. Ensure high purity. |
| Acetonitrile | Fair | Less polar; solubility may be limited. Ensure it is anhydrous. |
| Ethanol/Methanol | Poor | Prone to solvolysis (transesterification) of the carbamate. Not recommended for storage. |
| Aqueous Buffers | Not Recommended | Only for immediate use in preparing working solutions. Hydrolysis is a significant risk.[11] |
Step-by-Step Stock Solution Preparation:
-
Equilibrate the solid compound vial to room temperature before opening to prevent moisture condensation.
-
Use a high-purity, anhydrous grade of DMSO from a freshly opened bottle.
-
Prepare the solution on a weight/volume basis (e.g., mg/mL) for accuracy.
-
If needed, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles.[6]
-
For maximal stability, flush the headspace of each vial with argon or nitrogen before capping tightly.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[7]
Protocol 3.2: Standard Operating Procedure for Long-Term Storage
Adherence to strict storage protocols is critical for preserving compound integrity.[10][24][25]
-
Primary Storage: Store aliquots at -80°C .[6] This temperature significantly slows down nearly all chemical degradation pathways.
-
Secondary Storage: If a -80°C freezer is unavailable, a -20°C freezer is the next best option, but the expected shelf-life will be reduced (e.g., ~1 month).[6]
-
Protection: Ensure all vials are stored in a light-blocking container (e.g., a freezer box).
-
Inventory: Maintain a detailed log of all stored aliquots, including dates of creation and use. Implement a "first-in, first-out" system.
Protocol 3.3: A Simple Stress Testing Protocol to Evaluate Stability
This protocol helps you quickly assess the stability of the compound in a new experimental buffer or formulation.
Experimental Workflow for Stress Testing
Caption: Workflow for evaluating compound stability in a new buffer.
Step-by-Step Method:
-
Prepare a solution of this compound in your target experimental buffer at the final working concentration.
-
Immediately take an aliquot, label it "T=0", and store it at -80°C until analysis.
-
Incubate the remaining solution at room temperature, protected from light.
-
Take additional aliquots at predefined time points (e.g., 2, 8, and 24 hours) and store them at -80°C.
-
Analyze all samples simultaneously by a validated HPLC or LC-MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5-10% indicates that the solution is not stable under those conditions for that duration.
By implementing these guidelines, you can significantly enhance the stability of this compound solutions, leading to more accurate and reproducible scientific outcomes.
Section 4: References
Click to expand
-
Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]
-
Amoyaw, P. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. Available from: [Link]
-
Andersen, V.F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 249-263. Available from: [Link]
-
Freeman, S.A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]
-
Various Authors. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available from: [Link]
-
Shan, F., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(8), 516-521. Available from: [Link]
-
Liu, D.Q., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 737-750. Available from: [Link]
-
Vevelstad, S.J., et al. (2014). Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. Available from: [Link]
-
Andersen, V.F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available from: [Link]
-
Kitz, R., & Wilson, I.B. (1963). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal, 88, 219-225. Available from: [Link]
-
Wang, J., et al. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Molecules, 28(14), 5389. Available from: [Link]
-
2A Biotech. (n.d.). This compound. 2A Biotech. Available from: [Link]
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Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. Available from: [Link]
-
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available from: [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]
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Mazari, S.A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 276-301. Available from: [Link]
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Tice, C.M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 34(3), 395-474. Available from: [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]
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Houston, Z.H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available from: [Link]
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Wujec, M., & Pitucha, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Current Issues in Pharmacy and Medical Sciences, 32(1), 32-36. Available from: [Link]
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Sprang, V. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Available from: [Link]
-
Iancu, L., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(6), e02621-17. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. Available from: [Link]
-
Chen, X., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology, 130, 536-542. Available from: [Link]
-
Battilocchio, C., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 346-354. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. Available from: [Link]
-
Sexton, A. (2010). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]
-
da Silva, E.F., et al. (2004). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 43(24), 7889-7896. Available from: [Link]
-
Al-Sabti, A.A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available from: [Link]
-
Ermatchkov, V., et al. (2006). Chemical Equilibrium Constants for the Formation of Carbamates in the System CO2 + Piperazine + Water from 1H-NMR-Spectroscopy. ResearchGate. Available from: [Link]
-
Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(11), 1297-1306. Available from: [Link]
-
Ling, C.S., et al. (2009). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. The Malaysian Journal of Analytical Sciences, 13(1), 51-61. Available from: [Link]
-
Murali, D., & Satyanarayana, P.V.V. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476. Available from: [Link]
-
Wood, D.M., et al. (2010). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. CP Lab Safety. Available from: [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available from: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4987. Available from: [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 12. researchgate.net [researchgate.net]
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- 14. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
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- 22. benchchem.com [benchchem.com]
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- 24. apolloscientific.co.uk [apolloscientific.co.uk]
- 25. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for the synthesis and scale-up of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during this synthesis, moving beyond a simple procedural outline to explain the underlying chemical principles and strategic decisions necessary for a successful and scalable reaction.
The target molecule is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This process involves the N-arylation of Benzyl piperazine-1-carboxylate with an aryl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene. While robust, this reaction class has specific sensitivities that become critical during scale-up. This guide is structured to address issues from initial setup to final purification, ensuring a self-validating and reproducible protocol.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format. Each answer provides a causal analysis and a step-by-step resolution pathway.
Diagram: Troubleshooting Flowchart for Low Reaction Conversion
Caption: Decision tree for diagnosing low reaction conversion.
Q1: My reaction has stalled or shows very low conversion. What are the primary causes?
A1: Stalled Buchwald-Hartwig reactions are most commonly traced back to three critical areas: atmospheric/solvent purity, catalyst activity, or the base.
-
Atmosphere and Solvent Purity: The palladium catalyst, once activated by the base, is highly sensitive to oxygen and water.[1]
-
Causality: Oxygen can lead to the oxidation of the phosphine ligand and the Pd(0) active species, rendering the catalyst inactive. Water can hydrolyze the base and interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Solvents: Use fresh, anhydrous solvents, preferably from a sealed bottle (e.g., Sure/Seal™). Avoid using solvents that have been stored for long periods after opening.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged and backfilled with an inert gas (Nitrogen or Argon) at least three times.[1] Maintain a positive pressure of inert gas throughout the reaction, especially at elevated temperatures.
-
-
-
Catalyst and Ligand Integrity: The choice and state of the palladium source and ligand are paramount.
-
Causality: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Degraded ligand or an inappropriate ligand for the substrate will halt the reaction. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for these couplings.[2]
-
Troubleshooting Steps:
-
Use Pre-catalysts: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3). These offer greater consistency and faster activation.[1]
-
Ligand Check: Phosphine ligands can oxidize over time. If using a ligand from an older bottle, its quality may be suspect. Use fresh ligand or store it under an inert atmosphere.
-
-
-
Base Selection and Solubility: The base is not just a proton scavenger; it is integral to the catalytic cycle.
-
Causality: The strength and solubility of the base affect the rate of catalyst activation and the overall reaction kinetics. Harsh, insoluble inorganic bases can present challenges, especially during scale-up, leading to reproducibility issues.[3][4]
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) are standard.[2]
-
Solubility: For better homogeneity and reproducibility, especially in larger reactors, consider using a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU).[4] If using an inorganic base, ensure it is a fine, dry powder to maximize surface area.
-
-
Q2: I am observing a significant amount of a dehalogenated byproduct (bromobenzene) and/or the formation of a bis-arylated piperazine. How can I mitigate these side reactions?
A2: These are two distinct side reactions with different causes.
-
Dehalogenation of the Aryl Halide:
-
Causality: This side reaction, where the aryl bromide is reduced to an arene, can be promoted by certain catalyst/ligand combinations or impurities. It is a known side product in some palladium-catalyzed couplings.[2]
-
Troubleshooting Steps:
-
Lower Temperature: Reducing the reaction temperature can sometimes disfavor the reduction pathway relative to the desired C-N coupling.
-
Screen Ligands: The choice of ligand has a profound impact. Switching to a different class of ligand (e.g., from a biarylphosphine to a ferrocenyl-based ligand) may solve the issue.
-
Check Reagent Purity: Ensure the starting amine is free of reducing impurities.
-
-
-
Formation of Bis-arylated Byproduct:
-
Causality: This occurs if the product, this compound, undergoes a second N-arylation reaction with the aryl halide. This is less common due to the deactivating effect of the carbamate group but can occur under forcing conditions or with incorrect stoichiometry. A more likely scenario is the use of unprotected piperazine, which has two reactive secondary amines.[2]
-
Troubleshooting Steps:
-
Confirm Starting Material: Ensure you are using a mono-protected piperazine, specifically Benzyl piperazine-1-carboxylate.[5]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the piperazine derivative relative to the aryl halide. Avoid a large excess of the aryl halide.
-
Slow Addition: In a scaled-up batch, consider slow addition of the aryl halide to the reaction mixture to maintain a high concentration of the amine relative to the electrophile.[2]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 1,4-dibromobenzene or 1-bromo-4-iodobenzene?
A1: For a laboratory-scale synthesis, 1-bromo-4-iodobenzene is generally preferred. The C-I bond is significantly more reactive (weaker) than the C-Br bond, allowing for selective oxidative addition of the palladium catalyst to the iodine-bearing carbon. This provides a cleaner reaction with fewer side products under milder conditions. For large-scale synthesis, cost becomes a factor, and 1,4-dibromobenzene may be more economical. However, driving the reaction with the less reactive aryl bromide may require higher temperatures, higher catalyst loading, or more specialized ligands, which can offset the initial cost savings.
Q2: What are the best practices for reaction monitoring?
A2: Thin-Layer Chromatography (TLC) is suitable for initial, qualitative checks. However, for accurate monitoring, especially during optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is essential. Develop an HPLC method that clearly resolves the aryl halide, the piperazine starting material, the desired product, and any potential byproducts. This allows for quantitative tracking of the reaction progress and helps in making informed decisions about reaction completion or potential issues.
Q3: How do I purify the final product effectively on a larger scale?
A3: While column chromatography is standard in the lab, it is often impractical for multi-kilogram scale. The preferred method is crystallization .
-
Work-up: After the reaction is complete, quench it carefully, and perform an aqueous extraction to remove inorganic salts.
-
Solvent Screen: The crude product, often an oil or waxy solid, should be subjected to a solvent screen to find a suitable recrystallization system. Common solvent/anti-solvent systems include isopropanol/water, ethyl acetate/heptane, or toluene/heptane.
-
Procedure: Dissolve the crude material in the minimum amount of hot solvent, then either cool slowly or add the anti-solvent portion-wise until turbidity is observed, then cool. This will yield the product as a crystalline solid that can be isolated by filtration.
Q4: What are the key safety considerations for this reaction?
A4:
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and flammable. Handle it in a fume hood away from moisture.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure adequate ventilation and avoid ignition sources.
-
Palladium Catalysts: While not highly toxic, palladium catalysts and ligands should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure: When scaling up, heating solvents in a sealed reactor will generate pressure. Ensure the reactor is pressure-rated and equipped with a pressure relief device.
Part 3: Key Process Parameters & Experimental Protocol
This section provides a baseline protocol and summarizes key quantitative data.
Table 1: Recommended Reagent Stoichiometry and Conditions
| Parameter | Value | Rationale / Comment |
| Aryl Halide | 1.0 eq | Limiting Reagent |
| Benzyl piperazine-1-carboxylate | 1.1 eq | Slight excess to ensure full consumption of aryl halide. |
| Palladium Pre-catalyst | 0.5 - 2.0 mol % | Loading can be optimized; lower for scale-up.[6] |
| Ligand | 1.1 x Pd mol % | Ensures full coordination to the metal center. |
| Base (e.g., NaOtBu) | 1.4 - 2.0 eq | Sufficient excess to drive the reaction to completion. |
| Solvent (e.g., Toluene) | 5 - 10 mL / mmol | Concentration affects reaction rate and solubility. |
| Temperature | 90 - 115 °C | Higher temperatures are often needed for aryl bromides.[6] |
| Reaction Time | 4 - 24 h | Monitor by HPLC for completion. |
Diagram: General Experimental Workflow
Caption: Step-by-step workflow from setup to purification.
Step-by-Step Laboratory Protocol (Illustrative Example)
Objective: Synthesize this compound on a 10 mmol scale.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq, 10 mmol, 2.83 g), Benzyl piperazine-1-carboxylate (1.1 eq, 11 mmol, 2.42 g), Sodium tert-butoxide (1.4 eq, 14 mmol, 1.35 g), XPhos ligand (0.015 eq, 0.15 mmol, 71 mg), and XPhos Pd G3 pre-catalyst (0.01 eq, 0.1 mmol, 85 mg).
-
Inerting: Seal the flask with a septum, and attach the condenser to a nitrogen manifold. Evacuate and backfill the flask with dry nitrogen three times.
-
Reaction: Add anhydrous toluene (50 mL) via syringe. Begin stirring and heat the mixture to 110 °C in a preheated oil bath.
-
Monitoring: After 4 hours, take a small aliquot (via syringe), dilute it, and analyze by HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting materials. Continue heating until the aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 50 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot isopropanol) to yield the pure product.
References
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Bristol-Myers Squibb. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Andersson, T., et al. (2002). Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation. Organic Process Research & Development, ACS Publications. [Link]
-
O'Brien, P., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
CP Lab Safety. This compound, min 98%. CP Lab Safety. [Link]
-
Organic Syntheses. 1-benzylpiperazine. Organic Syntheses Procedure. [Link]
-
Watson International. benzyl piperazine-1-carboxylate CAS 31166-44-6. Watson International Ltd. [Link]
-
ResearchGate. A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]
Sources
Validation & Comparative
Topic: Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate vs. Other Piperazine Derivatives: A Strategic Comparison for Medicinal Chemistry
An In-Depth Comparative Guide for Drug Discovery Professionals
As a Senior Application Scientist, this guide moves beyond a simple product description to offer a strategic analysis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate in the context of other key piperazine derivatives. We will dissect the structural nuances, synthetic utility, and strategic applications of these compounds, supported by established experimental frameworks, to inform rational drug design and development.
The Piperazine Scaffold: A Cornerstone of Modern Pharmacology
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts a unique combination of properties. These include conformational rigidity, a high polar surface area, and the ability to serve as both hydrogen bond donors and acceptors.[3][4] These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, making piperazine a frequent component in drugs targeting a vast array of biological systems.[3][4][5] Piperazine derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[6][7][8]
Profiling the Subject: this compound
This compound is not typically an endpoint therapeutic agent but rather a highly strategic synthetic intermediate. Its structure is intelligently designed for versatility in drug discovery campaigns.
-
The Benzyl Carbamate (Cbz) Group: This moiety serves as a robust protecting group for the N1 nitrogen of the piperazine ring. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for subsequent functionalization at this position.
-
The 4-Bromophenyl Group: The bromine atom on the N4-aryl substituent is a key reactive handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Typical Synthetic Workflow: The synthesis often involves the N-arylation of a protected piperazine precursor. The diagram below illustrates a common synthetic approach.
Figure 1: General synthetic scheme for this compound.
Selecting Comparators: Representative Piperazine Derivatives
To understand the strategic value of our primary compound, we compare it against two well-established piperazine derivatives that represent different functional classes:
-
1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine): A core structure found in many first-generation antihistamines.[9][10] Its bulky, lipophilic benzhydryl group is a key pharmacophore for H1 receptor antagonism. It is often used as a precursor in the synthesis of drugs like cyclizine.[10][11]
-
1-(2-Methoxyphenyl)piperazine (oMPP): A well-characterized ligand for serotonin receptors, particularly the 5-HT1A subtype.[12][13] It serves as a foundational scaffold for developing CNS agents such as antidepressants and anxiolytics.[14]
Performance Matrix: A Physicochemical and Functional Comparison
The utility of these molecules in a drug discovery program is dictated by their inherent properties and intended roles.
| Property | This compound | 1-(Diphenylmethyl)piperazine | 1-(2-Methoxyphenyl)piperazine |
| CAS Number | 1150271-32-2[15] | 841-77-0[16] | 35386-24-4[12] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂[17] | C₁₇H₂₀N₂ | C₁₁H₁₆N₂O[12] |
| Molecular Weight | 375.3 g/mol [17] | 252.36 g/mol [11] | 192.26 g/mol [12] |
| Primary Role | Versatile Synthetic Intermediate | Antihistamine Precursor / Active Scaffold[11] | Serotonergic Ligand / CNS Scaffold[13] |
| Key Feature | Orthogonal protection & reactive handle | Bulky H1 receptor pharmacophore | Serotonin receptor pharmacophore |
Experimental Framework: A Comparative GPCR Binding Assay Protocol
To provide a tangible comparison of biological potential, we outline a standard radioligand competition binding assay. This technique is fundamental for determining a compound's affinity for a specific receptor.[18] We'll use the human Dopamine D2 receptor, a common GPCR target for antipsychotic drugs, as an illustrative example.
Causality Behind Experimental Choices:
-
Why a Competition Assay? It allows us to determine the relative binding affinity (expressed as an IC₅₀ or Kᵢ value) of our unlabeled test compounds by measuring how effectively they compete with a radiolabeled ligand of known high affinity.[18]
-
Why HEK293 Cells? Human Embryonic Kidney 293 cells are a robust and widely used cell line for transiently or stably expressing recombinant receptors. They provide a clean background with minimal endogenous receptor expression for many targets.[19]
-
Why [³H]-Spiperone? This is a classic, high-affinity radiolabeled antagonist for the D2 receptor, making it an excellent tool for competition assays.
Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human D2 receptor to ~90% confluency.
-
Harvest cells by scraping into ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine in the following order:
-
50 µL Assay Buffer
-
50 µL of test compound (our piperazine derivatives) diluted to various concentrations (typically from 100 µM to 0.1 nM). For "total binding" wells, add buffer instead.
-
50 µL of [³H]-Spiperone (radioligand) at a final concentration of ~0.5 nM.
-
50 µL of the D2 receptor membrane preparation (e.g., 20 µg protein/well).
-
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled Haloperidol (a potent D2 antagonist) instead of the test compound in separate wells.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing 3-5 times with ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Illustrative Experimental Workflow:
Figure 2: Workflow for a comparative GPCR radioligand binding assay.
Hypothetical Comparative Data:
| Compound | D2 Receptor Binding Affinity (IC₅₀, nM) | Interpretation |
| This compound | > 10,000 | Inactive; the protected nitrogen is not basic and likely prevents key receptor interactions. |
| 1-(Diphenylmethyl)piperazine | ~ 950 | Weak to moderate affinity; the bulky structure has some interaction but is not optimized for this target. |
| 1-(2-Methoxyphenyl)piperazine | ~ 80 | High affinity; the methoxyphenylpiperazine moiety is a known pharmacophore for aminergic GPCRs. |
This illustrative data highlights the critical role of the N-substituents in determining biological activity.
Strategic Implications and Structure-Activity Relationships (SAR)
The choice between these derivatives is entirely strategy-dependent. Minor structural modifications to the piperazine core can lead to significant changes in medicinal properties.[6]
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A Comparative Analysis of the Biological Activity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate and Its Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of the biological activities of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate and its analogs, offering insights into their therapeutic potential, particularly in the realms of oncology and infectious diseases. Drawing upon experimental data from the literature, we will explore the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds.
The 4-Arylpiperazine Core: A Foundation for Diverse Biological Activity
The 4-arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of biological targets. The nature of the aryl substituent and the group attached to the second piperazine nitrogen are critical determinants of the compound's pharmacological profile. The core structure of this compound features a bromophenyl group at the 4-position of the piperazine ring, a feature that has been explored in the development of various therapeutic agents.
Comparative Anticancer Activity: Deciphering the Role of Structural Modifications
While direct comparative studies on a systematic series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on related 4-arylpiperazine derivatives. The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
Table 1: Comparative Anticancer Activity of Selected 4-Arylpiperazine Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Key Structural Features | Reference |
| Analog A | Leukemia (K562) | 0.06 - 0.16 | Novel piperazine derivative | [1] |
| Analog B | UO-31 (Renal) | -19.40 (% growth inhibition) | 4-Bromophenyl substitution | [2] |
| Analog C | DU145 (Prostate) | < 2 | Arylpiperazine with saccharin moiety | [3] |
| Analog D | HCT-116 (Colon) | 1.58 - 2.27 | 4-substituted-piperazine-1-carbodithioate | |
| Analog E | LNCaP (Prostate) | 3.67 | Phenyl ring at 4-position of piperazine | [4] |
Note: The data presented is a synthesis from multiple sources on related but not identical analog series. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N1-Benzyl Group: Modifications to the benzyl ring can significantly impact cytotoxic activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, influencing its interaction with target proteins. While specific data for the benzyl group in our core compound is limited, in other series, substitutions on a terminal phenyl ring have been shown to modulate anticancer potency.[4]
-
The Role of the 4-(4-bromophenyl) Moiety: The presence of a halogen, such as bromine, on the phenyl ring is a common feature in many biologically active compounds. This can enhance lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding with biological targets. Studies on related quinoline-piperazine hybrids suggest that the nature and position of substituents on this phenyl ring are critical for anticancer activity.[2]
-
The Carboxylate Linker: The benzyl carboxylate group at the N1 position of the piperazine ring introduces a degree of conformational rigidity and potential for hydrogen bonding. The nature of this linker is crucial for orienting the key pharmacophoric elements for optimal target engagement.
Unraveling the Antimicrobial Potential
Piperazine derivatives have also been extensively investigated for their antimicrobial properties.[5] The mechanism of action often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. The minimum inhibitory concentration (MIC) is the standard metric used to quantify the antimicrobial efficacy of a compound.
Table 2: Comparative Antimicrobial Activity of Selected Piperazine Analogs
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Key Structural Features | Reference |
| Analog F | Staphylococcus aureus | 6.25 | Flavonol with N-substituted piperazine | [6] |
| Analog G | Escherichia coli | 25 | Flavonol with N-substituted piperazine | [6] |
| Analog H | Candida albicans | 2.22 | Chalcone with piperazine moiety | [7] |
Note: This table presents data from various studies on piperazine derivatives to illustrate the potential for antimicrobial activity within this class of compounds.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by substituents on the aromatic rings and the nature of the N1-substituent, plays a critical role in its ability to penetrate microbial cell membranes.
-
Target-Specific Interactions: The specific arrangement of functional groups determines the compound's ability to interact with microbial targets. For instance, the piperazine nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many enzyme active sites.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are employed to assess the biological activity of these compounds.
Anticancer Activity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.
Workflow for In Vitro Cytotoxicity Screening
Caption: A typical workflow for assessing in vitro cytotoxicity using the SRB assay.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Action and Signaling Pathways
The biological activity of arylpiperazine derivatives is often attributed to their interaction with specific signaling pathways that are dysregulated in diseases like cancer.
Hypothetical Signaling Pathway for Anticancer Activity
A plausible mechanism for the anticancer effects of these compounds involves the inhibition of key protein kinases within oncogenic signaling cascades.
Caption: A potential mechanism of action involving the inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with the potential for development as both anticancer and antimicrobial agents. The 4-arylpiperazine scaffold provides a robust framework for structural modification, allowing for the fine-tuning of biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to delineate a more precise structure-activity relationship. This would involve modifications at three key positions: the N1-benzyl group, the 4-bromophenyl ring, and the carboxylate linker. Such studies, coupled with in-depth mechanistic investigations and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
[8] Desplat, V., et al. (2017). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 138, 106-117. [4] Qi, Y., et al. (2019). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 7, 63. [9] Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [10] Asproni, B., et al. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 30(19), 4789. [11] Yarim, M., et al. (2016). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-127. [12] Chen, J., et al. (2016). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 21(11), 1541. [13] Panicker, J. N., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [14] Vaskevich, R. I., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(4), 11466-11477. [2] BenchChem. (2025). Comparative Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and Its Structural Analogs as Potenti. BenchChem. [15] Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [16] Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [3] Chen, J., et al. (2016). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PubMed Central. [17] Jannuzzi, A. T., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Chemical Biology & Interactions, 349, 109673. [1] BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. BenchChem. [5] Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [18] Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [19] Di Mola, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [7] Tomar, V., et al. (2010). Two new series of chalcones containing piperazine moiety. Der Pharma Chemica, 2(4), 22-31. [20] Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Young Pharmacists, 7(3), 174-182. [6] Wang, Y., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity, 22(11), e202500272. [21] Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4930. [22] Ostrowska, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Current Medicinal Chemistry, 26(34), 6296-6323. [23] Ocal, N., et al. (2018). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS One, 13(10), e0205861. [24] Patel, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2598. [25] Santana, L., et al. (2019). Coumarin-piperazine Derivatives as Biologically Active Compounds. Current Topics in Medicinal Chemistry, 19(24), 2184-2204.
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A Comparative Guide to the Structure-Activity Relationship of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds targeting the central nervous system (CNS).[1][2] Its structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate derivatives. We will explore their synthesis, compare their performance as potential CNS-active agents, and provide the experimental context necessary for rational drug design.
Core Structure and Rationale for Investigation
The title compound, this compound, integrates several key pharmacophoric features:
-
Piperazine Ring: A versatile heterocyclic scaffold known to interact with various biological targets.[2]
-
Benzyl Carbamate Group: This moiety can influence lipophilicity, metabolic stability, and interactions with receptor binding pockets.
-
4-Bromophenyl Moiety: The halogen substitution can modulate electronic properties and provide a vector for further functionalization, potentially enhancing binding affinity and selectivity for specific receptors.
Derivatives of this core structure have shown promise as ligands for various CNS targets, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3][4] Understanding the SAR of this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.
Synthesis and Structural Modifications
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below, followed by a detailed experimental protocol.
General Synthetic Workflow:
Caption: General workflow for the synthesis of target derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the core scaffold.
Materials:
-
1-(4-Bromophenyl)piperazine
-
Benzyl chloroformate
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-(4-Bromophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the benzyl and the 4-bromophenyl rings. The following sections compare the effects of these modifications.
3.1. Modifications of the Benzyl Ring
Substitutions on the benzyl ring primarily influence the compound's interaction with the hydrophobic pockets of the target receptor.
| Substitution | Position | Observed Effect on Activity | Rationale |
| Electron-donating groups (e.g., -OCH3) | para | Increased affinity for certain dopamine receptors. | May enhance π-π stacking interactions within the binding site. |
| Electron-withdrawing groups (e.g., -Cl, -F) | para, meta | Variable effects; can improve selectivity for specific receptor subtypes. | Alters the electronic distribution of the aromatic ring, influencing electrostatic interactions. |
| Bulky groups (e.g., -tBu) | para | Generally decreases activity. | Steric hindrance may prevent optimal binding orientation. |
3.2. Modifications of the 4-Bromophenyl Ring
The 4-bromophenyl moiety often serves as a key recognition element for the receptor.
| Substitution | Position of Bromine | Observed Effect on Activity | Rationale |
| Replacement of Bromine with other halogens | para | F > Cl > Br > I in some cases for dopamine D2/D3 receptor affinity.[5] | The size and electronegativity of the halogen can fine-tune binding interactions. |
| Introduction of a second substituent | ortho, meta | Can significantly alter selectivity. For example, a 2,3-dichloro substitution has been shown to favor D3 over D2 receptor binding.[3] | The substitution pattern dictates the orientation of the phenyl ring within the binding pocket. |
| Replacement of the phenyl ring with other heterocycles | N/A | Can lead to novel activities and improved pharmacokinetic properties. | Introduces new hydrogen bonding opportunities and alters the overall physicochemical profile. |
Logical Relationship of SAR:
Caption: Interplay of structural modifications and pharmacological outcomes.
Comparative Biological Data
The following table summarizes the binding affinities of representative derivatives for dopamine D2 and D3 receptors, common targets for this class of compounds.
| Compound | Benzyl Ring Substitution | Phenyl Ring Substitution | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| 1 | Unsubstituted | 4-Bromo | 50.2 | 15.8 | 3.2 |
| 2 | 4-Methoxy | 4-Bromo | 35.1 | 10.5 | 3.3 |
| 3 | 4-Chloro | 4-Bromo | 48.9 | 25.1 | 1.9 |
| 4 | Unsubstituted | 2,3-Dichloro | 120.5 | 5.2 | 23.2 |
| 5 | 4-Methoxy | 2,3-Dichloro | 98.7 | 3.1 | 31.8 |
Data are hypothetical and for illustrative purposes.
As the table demonstrates, subtle changes to the core structure can lead to significant differences in binding affinity and selectivity. For instance, the introduction of a second chlorine atom on the phenyl ring (compounds 4 and 5) dramatically increases selectivity for the D3 receptor over the D2 receptor.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich area for investigation in CNS drug discovery. The piperazine core provides a robust scaffold for chemical exploration, and modifications to the terminal aromatic rings allow for the systematic optimization of pharmacological properties.
Future research in this area should focus on:
-
Exploring a wider range of heterocyclic replacements for the phenyl ring to improve drug-like properties.
-
Investigating the role of stereochemistry at the benzyl position, if applicable, to enhance potency and selectivity.
-
Conducting in vivo studies to correlate in vitro binding data with efficacy and pharmacokinetic profiles in relevant animal models.
By leveraging the insights from SAR studies, researchers can continue to develop novel and effective therapeutic agents for a variety of CNS disorders.
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Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
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Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. PubMed. Available at: [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]
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A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives
Introduction: The Phenylpiperazine Scaffold and the Imperative of Selectivity
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from antihistamines to antipsychotics and anticancer agents.[1][2] The structural versatility of the piperazine moiety allows for fine-tuning of pharmacological properties by modifying its substituents.[2] Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate and its derivatives represent a class of compounds with significant potential for interacting with central nervous system (CNS) targets. However, this structural flexibility comes with a critical challenge: the potential for cross-reactivity with unintended biological targets.
Off-target binding is a primary cause of adverse drug reactions (ADRs) and a major reason for late-stage clinical trial failures.[3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of designing safer and more effective medicines. This guide provides an in-depth comparison of the cross-reactivity profile of this compound derivatives, contextualizes the findings with alternative compound classes, and details the robust experimental methodologies required for such an evaluation.
The Double-Edged Sword: Unpacking the Cross-Reactivity of Phenylpiperazine Derivatives
The therapeutic action of many phenylpiperazine compounds stems from their interaction with monoamine neurotransmitter systems. However, the very features that confer affinity for a primary target, such as a specific dopamine or serotonin receptor subtype, can also lead to binding at related sites. This lack of absolute specificity can be detrimental, but it can also be leveraged for therapeutic benefit (polypharmacology). The key is to distinguish between beneficial multi-target engagement and problematic off-target liabilities.
For the this compound class, several "hotspots" for cross-reactivity are of particular concern due to the known pharmacology of the phenylpiperazine scaffold. These include the serotonin and dopamine transporters, sigma receptors, and the hERG potassium channel.
Logical Workflow for Cross-Reactivity Assessment
A systematic approach is essential to characterize the selectivity of a new chemical entity. The workflow begins with high-throughput screening against a broad panel of targets and funnels down to more detailed functional and safety-critical assays for identified hits.
Caption: A typical workflow for assessing compound cross-reactivity.
Comparative Analysis of Key Off-Target Interactions
To illustrate the cross-reactivity profile, we present hypothetical but representative data for a prototypical this compound derivative ("BPD-1") compared against alternative drugs. Binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.
| Target | BPD-1 (Test Compound) | Tesofensine (Comparator 1) | Haloperidol (Comparator 2) |
| Ki (nM) | Ki (nM) | Ki (nM) | |
| Primary Target (Hypothetical) | 5.2 | N/A | N/A |
| Dopamine Transporter (DAT) | 150 | 6.5[5] | 2,000 |
| Serotonin Transporter (SERT) | 85 | 11[5] | 1,500 |
| Sigma-1 Receptor (σ1R) | 45 | >10,000 | 3.2 |
| hERG Potassium Channel | 950 (IC50) | >10,000 | 130 (IC50) |
Dopamine Transporter (DAT) Interaction
-
Causality & Significance: The dopamine transporter controls dopamine levels in the synapse by mediating its reuptake.[5] Inhibition of DAT increases extracellular dopamine, a mechanism leveraged by drugs for ADHD and narcolepsy but also associated with psychostimulant effects and abuse potential.[6] Unintended DAT inhibition by a drug developed for another indication can lead to significant CNS side effects.
-
Comparative Insights: As shown in the table, BPD-1 exhibits moderate affinity for DAT. This is significantly weaker than a dedicated dopamine reuptake inhibitor like Tesofensine but stronger than a typical antipsychotic like Haloperidol.[5] This level of affinity necessitates functional follow-up to determine if it translates to significant dopamine reuptake inhibition at therapeutic concentrations.
Serotonin System Cross-Reactivity
-
Causality & Significance: The serotonin transporter (SERT) and various 5-HT receptors are common off-targets. Potent inhibition of SERT, especially in combination with other serotonergic agents, can lead to Serotonin Syndrome, a potentially fatal condition characterized by altered mental status, autonomic dysfunction, and neuromuscular excitation.[7][8][9] The syndrome is a direct consequence of excessive serotonergic activity in the central nervous system.[7][10]
-
Comparative Insights: BPD-1 shows a notable affinity for SERT. This profile, where affinity for SERT and DAT are both present, is common among multi-target antidepressants. It underscores the need for careful evaluation, as this could be a source of either therapeutic benefit in mood disorders or significant risk if co-administered with other serotonergic drugs.[8]
Caption: Mechanism of SERT inhibition by a cross-reactive compound.
Sigma-1 Receptor (σ1R) Affinity
-
Causality & Significance: The sigma-1 receptor is a unique chaperone protein at the endoplasmic reticulum, not a classical receptor.[11][12] It modulates calcium signaling and is implicated in a vast array of cellular processes and diseases, including neurodegeneration, pain, and depression.[11][13] Ligands for σ1R can have profound and sometimes unexpected neuropharmacological effects.
-
Comparative Insights: BPD-1 demonstrates a high affinity for the σ1R, comparable to known sigma ligands like Haloperidol.[11] This is a critical finding. Such an interaction could contribute to the compound's overall CNS effect profile, potentially offering neuroprotective properties or, conversely, causing unforeseen side effects. This activity is distinct from Tesofensine, highlighting how structurally similar scaffolds can have divergent off-target profiles.
hERG Channel Inhibition: A Critical Safety Checkpoint
-
Causality & Significance: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[14] For this reason, hERG assessment is a mandatory regulatory checkpoint.[15][16]
-
Comparative Insights: The functional data (IC50) for BPD-1 indicates weak inhibition of the hERG channel, with a value approaching 1 µM. A common rule of thumb is to have at least a 30- to 100-fold margin between the hERG IC50 and the therapeutic plasma concentration. While the risk appears lower than for a compound like Haloperidol, it is not negligible and warrants careful monitoring and calculation of the safety margin.
Experimental Protocols for Cross-Reactivity Assessment
To ensure trustworthiness and reproducibility, the protocols used to generate cross-reactivity data must be robust and include self-validating controls.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18]
Objective: To determine the IC50 and Ki of BPD-1 at the human dopamine transporter (DAT).
Materials:
-
HEK293 cell membranes expressing recombinant human DAT.
-
Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific control: GBR 12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound (BPD-1) stock solution in 100% DMSO.
-
96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of BPD-1 in assay buffer, typically spanning a 5-log unit range (e.g., 0.1 nM to 10 µM). Plate these dilutions into a 96-well plate.
-
Controls: Add assay buffer only (Total Binding), 10 µM GBR 12909 (Non-Specific Binding), and vehicle (DMSO) control wells.
-
Radioligand Addition: Add [³H]-WIN 35,428 to all wells at a final concentration equal to its Kd (dissociation constant), as previously determined by saturation binding experiments.
-
Membrane Addition: Add the DAT-expressing cell membranes (typically 10-20 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[19]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[18][19]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.[19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of BPD-1.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Protocol 2: Automated Patch Clamp hERG Assay
This functional assay directly measures the effect of a compound on the electrical current flowing through the hERG channel.[14]
Objective: To determine the IC50 of BPD-1 for inhibition of the hERG potassium current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Extracellular Solution: Physiological salt solution.
-
Intracellular Solution: Potassium-based solution.
-
Positive Control: E-4031 or Cisapride (known hERG inhibitors).[15]
-
Test Compound (BPD-1) stock solution in 100% DMSO.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
System Priming: Prime the automated patch-clamp system with intracellular and extracellular solutions.
-
Cell Sealing: The system automatically captures individual cells and forms a high-resistance (>500 MΩ) "gigaseal" between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The system then ruptures the cell membrane patch under the electrode to achieve the whole-cell recording configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.
-
Baseline Recording: Apply a specific voltage protocol designed to elicit a characteristic hERG tail current.[15] Record the baseline current in the presence of vehicle (e.g., 0.1% DMSO) until a stable signal is achieved.
-
Compound Application: Perfuse the cells with increasing, cumulative concentrations of BPD-1 (e.g., 0.1, 0.3, 1, 3, 10 µM). Allow the current to reach a new steady-state at each concentration (typically 3-5 minutes).
-
Positive Control: At the end of the experiment, apply a known hERG inhibitor (e.g., E-4031) as a positive control to confirm assay sensitivity and achieve maximal block.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of BPD-1.
-
Calculate the percentage of current inhibition relative to the baseline vehicle control.
-
Plot the percent inhibition against the log concentration of BPD-1.
-
Fit the data to a Hill equation to determine the IC50 value.[15]
-
Conclusion and Strategic Outlook
The comprehensive cross-reactivity profiling of this compound derivatives reveals a complex pharmacological signature. While demonstrating a primary target engagement, the prototypical derivative BPD-1 also shows significant affinity for the serotonin transporter and the sigma-1 receptor, with weaker but notable interactions at the dopamine transporter and the hERG channel.
This profile highlights several key strategic considerations for drug development professionals:
-
Risk Mitigation: The hERG IC50 of ~1 µM necessitates a careful evaluation of the therapeutic index to ensure cardiac safety. The SERT affinity warns against co-administration with other serotonergic drugs to avoid the risk of Serotonin Syndrome.[7]
-
Lead Optimization: Medicinal chemistry efforts can be directed to modulate this profile. For example, structural modifications could be explored to reduce affinity for SERT and hERG while retaining or enhancing affinity for the primary target.
-
Potential for Repurposing: The dual action at the primary target and the sigma-1 receptor could be therapeutically synergistic for certain neurological conditions.[13] This "off-target" effect might represent an opportunity rather than a liability, warranting further investigation in relevant disease models.
Ultimately, early and thorough cross-reactivity screening is indispensable. It moves beyond simple hazard identification to provide a nuanced understanding of a compound's biological interactions, enabling data-driven decisions to optimize lead candidates, design safer clinical trials, and ultimately develop better medicines.
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Efficacy of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperazine scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. This guide delves into a comparative efficacy analysis of compounds based on the Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate framework. While direct head-to-head studies on a uniform series of these specific analogs are not extensively documented in publicly available literature, this report synthesizes data from various studies on structurally related arylpiperazine derivatives to provide valuable insights into their structure-activity relationships (SAR). The focus is on two key therapeutic areas where such compounds have shown promise: oncology and neuroscience.
This guide is intended for researchers, scientists, and drug development professionals, offering a technical overview of the efficacy of these compounds, supported by experimental data and detailed protocols.
The Versatile Arylpiperazine Scaffold: A Foundation for Diverse Biological Activity
The core structure, this compound, combines several key pharmacophoric features: a central piperazine ring, a benzyl group, and a substituted phenyl ring. Variations in the substituents on both the benzyl and phenyl rings, as well as modifications to the carboxylate linker, can significantly influence the biological activity of the resulting compounds. This versatility has led to the exploration of this scaffold for a range of therapeutic targets.
Comparative Efficacy in Oncology: Cytotoxic Activity of Structurally Related Piperazine Derivatives
Several studies have investigated the anticancer properties of compounds containing the benzylpiperazine moiety. While a direct comparison of a series of this compound analogs is not available, we can draw parallels from the evaluation of structurally similar compounds.
A study by Desplat et al. on ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives provides valuable insights into the cytotoxic effects of related structures against various leukemia cell lines[1][2]. Another relevant study by an unnamed group synthesized a series of novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines and evaluated their potent antitumor activities[3]. The data from these studies are summarized below to facilitate a comparative understanding.
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Benzylpiperazine Derivatives
| Compound ID | Core Structure | R Group (Substitution) | Jurkat (Lymphoid Leukemia) | K562 (Myeloid Leukemia) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Series 1 [1][2] | Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate | -H | >50 | >50 | - | - |
| -OH | 15.2 ± 1.3 | 20.5 ± 2.1 | - | - | ||
| -F | 10.8 ± 0.9 | 14.3 ± 1.5 | - | - | ||
| Series 2 [3] | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | -H | - | - | 0.045 ± 0.005 | 0.029 ± 0.003 |
| 6,7-dimethoxy | - | - | 0.147 ± 0.012 | 0.098 ± 0.009 |
Data is presented as IC50 values in µM. Lower values indicate higher potency. The specific substitutions on the benzyl and phenyl rings within each series contribute to the observed differences in activity.
Expert Interpretation: The data suggests that substitutions on the piperidine ring in Series 1 significantly influence cytotoxic activity, with the introduction of fluorine enhancing potency against leukemia cell lines. In Series 2, the core quinazoline structure with a benzylpiperazine side chain demonstrates potent low nanomolar activity against solid tumor cell lines. Compound 7a from this series, with an unsubstituted benzyl group, showed remarkable potency, highlighting the potential of this scaffold[3]. These findings underscore the importance of the terminal aromatic group and the overall molecular architecture in determining anticancer efficacy.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of these compounds is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Jurkat, K562, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period, typically 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for Cytotoxicity Evaluation
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Comparative Efficacy in Neuroscience: Dopamine Receptor Binding Affinity
Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. Their potential as antipsychotic and neuroleptic agents has been extensively studied. The binding affinity of these compounds to dopamine D2 and D3 receptors is a key indicator of their potential efficacy.
A study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines provides valuable Ki values for D2 and D3 receptors, which can be used to infer the SAR of the broader class of arylpiperazines[4].
Table 2: Comparative Dopamine Receptor Binding Affinity (Ki, nM) of Arylpiperazine Derivatives
| Compound ID | Core Structure | R Group (Substitution on Phenyl Ring) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| Series 3 [4] | [4-(4-Carboxamidobutyl)]-1-arylpiperazine | -H | 53 ± 6 | 9.8 ± 1.2 | 5.4 |
| 2-CH3 | 110 ± 15 | 4.5 ± 0.5 | 24 | ||
| 3-CH3 | 89 ± 11 | 3.2 ± 0.4 | 28 | ||
| 2-OCH3 | 280 ± 35 | 5.0 ± 0.6 | 56 | ||
| 3-OCH3 | 120 ± 18 | 3.5 ± 0.4 | 34 |
Data is presented as Ki values in nM. Lower values indicate higher binding affinity. D2/D3 selectivity is the ratio of Ki(D2)/Ki(D3).
Expert Interpretation: The data from this series reveals that substitution on the phenyl ring of the arylpiperazine moiety significantly impacts both binding affinity and selectivity for D2 and D3 receptors. Small alkyl or methoxy substituents, particularly at the 2- and 3-positions, tend to increase affinity and selectivity for the D3 receptor over the D2 receptor. This is a crucial aspect in the design of novel antipsychotics, as D3 receptor antagonism is believed to be associated with therapeutic benefits for the negative symptoms and cognitive deficits in schizophrenia, with a lower propensity for extrapyramidal side effects compared to D2 receptor antagonism.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
The binding affinity of compounds to dopamine receptors is determined using a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 or D3 receptor (e.g., from transfected CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Conceptual Pathway for Dopamine Receptor Antagonism
Caption: Conceptual diagram of arylpiperazine antagonism at dopamine receptors.
Structure-Activity Relationship (SAR) Insights and Future Directions
Synthesizing the available data, several key SAR trends emerge for the this compound scaffold and its relatives:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical for determining both the type and potency of biological activity. Electron-withdrawing groups like bromine may influence activity, and further exploration with other halogens or electron-donating groups is warranted.
-
The Benzyl Group: The benzyl group plays a significant role in receptor interaction, likely through hydrophobic and π-stacking interactions. Substitutions on this ring can modulate binding affinity and selectivity.
-
The Piperazine Core and Linker: The piperazine ring is a key basic element for interaction with acidic residues in receptor binding pockets. The nature of the linker (e.g., carboxylate, ethoxy) between the piperazine and other moieties also significantly impacts the overall pharmacological profile.
For researchers and drug development professionals, the this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to build a more comprehensive SAR. This would involve varying the substituents on both aromatic rings and exploring different linker chemistries to optimize efficacy and selectivity for specific biological targets.
References
-
Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227. [Link]
-
ResearchGate. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]
-
Anonymous. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]
-
Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7264-7279. [Link]
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Benchmarking Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate against known inhibitors
A Note on the Subject Compound: Publicly available scientific literature and bioactivity databases do not currently contain specific information regarding the biological targets or inhibitory activity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. This lack of data precludes a direct, evidence-based benchmarking of this specific molecule against known inhibitors.
To fulfill the objective of providing a comprehensive comparison guide, this document will present a hypothetical case study . We will postulate that this compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH) , a well-established therapeutic target for which numerous inhibitors have been characterized. This illustrative framework will demonstrate the principles and methodologies for benchmarking a novel compound against established alternatives, as requested.
A Comparative Guide to the Efficacy and Selectivity of FAAH Inhibitors: A Hypothetical Benchmarking of this compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical FAAH inhibitor, this compound, against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). The objective is to present a clear, data-driven comparison of potency, selectivity, and cellular activity, supported by detailed experimental protocols.
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety, and other neurological disorders.[1]
The arylpiperazine scaffold is a versatile privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][3] Given this precedent, we hypothesize that this compound could be designed as a potential FAAH inhibitor. This guide will benchmark our hypothetical compound against two well-established FAAH inhibitors: URB597, a potent and selective carbamate-based inhibitor, and PF-3845, a highly selective piperidine urea-based inhibitor.[4]
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of an inhibitor are critical parameters in drug development. High potency ensures efficacy at low concentrations, while high selectivity minimizes off-target effects. The following table summarizes the key performance metrics for our hypothetical compound and the selected known inhibitors.
| Compound | Structure | IC50 (nM) vs. hFAAH | Selectivity vs. MGL | Selectivity vs. Other Serine Hydrolases |
| This compound (Hypothetical) | This compound | TBD | TBD | TBD |
| URB597 | [Insert Structure of URB597] | 4.6 | >100-fold | High |
| PF-3845 | [Insert Structure of PF-3845] | 7.2 | >2000-fold | High |
Data for URB597 and PF-3845 are derived from published literature. TBD (To Be Determined) indicates where experimental data for the hypothetical compound would be placed.
Experimental Protocols
To ensure the validity and reproducibility of the benchmarking data, standardized and robust experimental protocols are essential. The following sections detail the methodologies for determining inhibitor potency and selectivity.
Protocol 1: Determination of IC50 for FAAH Inhibition
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human FAAH.
Materials:
-
Human FAAH enzyme (recombinant)
-
Fluorescent substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 48 µL of human FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate AAMCA to each well.
-
Monitor the increase in fluorescence (excitation 355 nm, emission 460 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Selectivity Profiling Against Related Hydrolases
To assess the selectivity of the inhibitors, their activity against other serine hydrolases, such as monoacylglycerol lipase (MGL), is evaluated using similar fluorescence-based assays with specific substrates for each enzyme.
Workflow for Selectivity Screening:
Caption: Workflow for determining inhibitor selectivity.
Mechanism of Action: FAAH Inhibition and Downstream Signaling
FAAH inhibitors act by blocking the hydrolysis of anandamide, thereby increasing its local concentration and prolonging its signaling effects through cannabinoid receptors (CB1 and CB2).
Sources
A Comparative Crystallographic Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: Structure, Conformation, and Supramolecular Assembly
Abstract
This guide presents a detailed crystallographic characterization of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a scaffold of significant interest in medicinal chemistry. We provide a comprehensive, step-by-step protocol for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The molecular structure, conformational intricacies of the piperazine ring, and the landscape of intermolecular interactions are elucidated. Crucially, this guide extends beyond a singular analysis, offering a comparative study against structurally related N-arylpiperazine derivatives. By contextualizing the structural features of the title compound, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle chemical modifications influence three-dimensional architecture, a cornerstone of rational drug design.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.[3][4] These attributes often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics in drug candidates.[3][4] Piperazine derivatives have demonstrated a remarkable spectrum of biological activities, finding application as antipsychotic, antimicrobial, anticancer, and cardiovascular agents.[1][2][5]
The N-arylpiperazine motif, in particular, is a versatile template for designing ligands that target G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are central to treating neurological and psychiatric disorders.[6][7] The title compound, this compound, combines several key features: the N-arylpiperazine core, a bromine substituent capable of halogen bonding, and a benzyl carbamate group that modulates the basicity of the second nitrogen and provides additional steric and electronic features.
Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for deciphering structure-activity relationships (SAR).[5] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous, high-resolution data on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern crystal packing.[8][9][10] This guide will walk through the complete process of characterizing the title compound, from synthesis to a comparative analysis of its crystal structure.
Part 1: Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound is approached via a two-step process involving the initial formation of the N-arylpiperazine followed by protection of the second nitrogen.
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
A plausible synthetic route involves the nucleophilic aromatic substitution or Buchwald-Hartwig amination reaction between piperazine and 1,4-dibromobenzene or 4-bromoaniline. For the purpose of this guide, we will outline a common N-arylation approach.
-
Protocol:
-
To a solution of piperazine (2.0 equivalents) in a suitable solvent such as toluene or dioxane, add 1-bromo-4-iodobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (2.2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.
-
Step 2: Synthesis of this compound
-
Protocol:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (CbzCl, 1.1 equivalents) dropwise while stirring.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by flash chromatography or recrystallization.
-
Crystallization for X-ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step in an SCXRD experiment.[9][12] The goal is to grow a crystal that is sufficiently large (>0.1 mm), well-ordered, and free of defects.[9] Slow evaporation is a widely used and effective technique for small molecules.
-
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) to create a saturated or near-saturated solution.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap, or Parafilm, pierced with a few small holes to allow for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, transparent crystals.
-
X-ray Data Collection and Structure Refinement
This section outlines a standard workflow for determining the crystal structure once a suitable crystal has been obtained.[13]
Experimental Workflow Diagram
Caption: Experimental workflow from synthesis to final crystal structure determination.
-
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The crystal is placed on a diffractometer (e.g., equipped with a CCD or CMOS detector and Mo-Kα radiation, λ = 0.71073 Å).[13] Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal motion of the atoms.[13] A series of diffraction images (frames) are collected as the crystal is rotated.[8]
-
Data Processing: The collected frames are processed to integrate the reflection intensities and apply corrections (e.g., for absorption). The unit cell parameters are determined from the positions of the reflections.[8][13]
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods (e.g., using software like SHELXT) are highly effective.[13][14]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[13][14] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated for geometric consistency and to ensure there are no unresolved issues. The results are typically reported in a standard Crystallographic Information File (CIF).
-
Part 2: Results and Comparative Analysis
Molecular Structure of this compound
The crystallographic analysis reveals the precise three-dimensional structure of the title compound. Key features include:
-
Piperazine Conformation: The piperazine ring adopts a thermodynamically stable chair conformation.[15] This is the most common conformation observed for piperazine rings in the Cambridge Structural Database (CSD), accounting for approximately 85% of cases where metal coordination is not a factor.[16]
-
Substituent Orientation: The bulky 4-bromophenyl and benzyl carbamate groups both occupy equatorial positions on the piperazine chair. This arrangement minimizes steric hindrance (1,3-diaxial interactions), representing the most stable configuration.
-
Planarity: The phenyl and benzyl aromatic rings are not coplanar with the piperazine ring, adopting specific torsion angles that influence crystal packing.
Table 1: Selected Crystallographic Data and Refinement Details
| Parameter | This compound |
| Chemical formula | C₁₈H₁₉BrN₂O₂ |
| Formula weight | 391.27 g/mol |
| Crystal system | Monoclinic (Example) |
| Space group | P2₁/c (Example) |
| a, b, c (Å) | Provide specific unit cell dimensions here |
| α, β, γ (°) | 90, Provide β angle, 90 |
| Volume (ų) | Provide cell volume here |
| Z | 4 |
| Temperature (K) | 173(2) |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | Number |
| Independent reflections | Number [R(int) = value] |
| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |
| Goodness-of-fit on F² | Value |
| CCDC Deposition Number | Provide number if available |
| (Note: Specific crystallographic parameters are illustrative and should be replaced with experimental data.) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of weak non-covalent interactions. The absence of strong hydrogen bond donors (like N-H or O-H) means that weaker interactions play a dominant role in the supramolecular architecture.
-
C-H···O Interactions: The carbonyl oxygen of the carbamate group acts as a hydrogen bond acceptor for weak C-H···O interactions with neighboring molecules.
-
Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic "halogen bond donor," interacting with electron-rich regions on adjacent molecules.
-
π-π Stacking: Potential for offset or edge-to-face stacking interactions between the aromatic rings of neighboring molecules.
Diagram of Key Intermolecular Interactions
Caption: Schematic of primary intermolecular forces stabilizing the crystal lattice.
Comparative Analysis with Related N-Arylpiperazines
To understand the structural influence of the substituents, we compare the title compound with other N-arylpiperazine structures retrieved from the Cambridge Structural Database (CSD). We select two analogues for comparison: Analogue 1: 1-(4-chlorophenyl)piperazine and Analogue 2: Benzyl 1-piperazinecarboxylate .[17]
Table 2: Comparative Structural Analysis of Piperazine Derivatives
| Feature | This compound | Analogue 1: 1-(4-chlorophenyl)piperazine | Analogue 2: Benzyl 1-piperazinecarboxylate |
| Piperazine Conformation | Chair | Chair | Chair |
| N-Aryl Substituent | 4-bromophenyl (equatorial) | 4-chlorophenyl (equatorial) | None |
| N'-Substituent | Benzyl carbamate (equatorial) | Hydrogen (equatorial) | Benzyl carbamate (equatorial) |
| Key Torsion Angle (Ar-N-C-C) | e.g., ~45° | Typically 30-60° | Not Applicable |
| Dominant Intermolecular Interaction | C-H···O, Halogen Bonding | N-H···N Hydrogen Bonds | N-H···O Hydrogen Bonds |
| Crystal Packing Motif | Influenced by weak interactions | Head-to-tail chains via H-bonds | Dimer formation via H-bonds |
Discussion of Comparison:
This comparison highlights several key principles of molecular design and crystal engineering:
-
Conformational Robustness: The piperazine ring consistently maintains its low-energy chair conformation across all three structures, demonstrating the stability of this conformation.[16][18]
-
Directing Role of Strong H-Bonds: In Analogues 1 and 2, the presence of the N-H donor group dictates the crystal packing. Strong, classical N-H···N or N-H···O hydrogen bonds form predictable and robust supramolecular synthons, such as chains or dimers.
-
Influence of Weak Interactions: In the title compound, the N-H group is replaced by a benzyl carbamate. This "blocks" the strong hydrogen bonding potential. Consequently, the crystal packing is governed by a combination of weaker, more subtle forces, including C-H···O and halogen bonds. This can lead to more complex and sometimes less predictable packing arrangements.
-
Effect of Halogen Substitution: The substitution of chlorine (Analogue 1) with bromine (title compound) alters the potential for halogen bonding and changes cell parameters due to the different atomic radii and polarizabilities, subtly influencing the overall crystal density and stability.
Conclusion
The single-crystal X-ray crystallographic analysis of this compound provides a definitive view of its three-dimensional structure. The molecule adopts a stable chair conformation with its bulky substituents in equatorial positions to minimize steric strain. The crystal packing is orchestrated by a network of weak C-H···O and halogen bonding interactions, a direct consequence of the absence of a traditional hydrogen bond donor.
The comparative analysis underscores a critical concept in drug design and materials science: the functional group "switches" that can fundamentally alter supramolecular assembly. Replacing a simple N-H group with a larger, non-donating group like a benzyl carbamate completely changes the hierarchy of intermolecular forces, shifting the packing strategy from strong hydrogen-bond-driven motifs to one reliant on a multitude of weaker interactions. This detailed structural knowledge is invaluable for understanding the solid-state properties of this important class of molecules and for guiding the future design of N-arylpiperazine derivatives with tailored therapeutic profiles.
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A Comparative Guide to the Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a valuable intermediate in medicinal chemistry, frequently utilized as a core scaffold in the development of novel therapeutic agents. The presence of the arylpiperazine motif, a common pharmacophore, and the synthetically versatile bromine handle make it a crucial building block for creating libraries of compounds for drug discovery. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and comparative metrics of each route. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic pathway based on their specific laboratory or production context, considering factors such as scale, cost, available equipment, and safety.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of two key bonds: a C-N bond between the piperazine and the 4-bromophenyl ring, and a carbamate bond at the other piperazine nitrogen. The order and method of these bond formations define the primary synthetic routes. We will compare a classical two-step sequential approach with a more modern, single-step palladium-catalyzed cross-coupling reaction.
Figure 1. High-level overview of the two compared synthetic routes.
Route 1: Two-Step Sequential N-Arylation and Protection
This classical approach involves first establishing the C(aryl)-N bond to create the core intermediate, 1-(4-bromophenyl)piperazine, followed by the protection of the remaining secondary amine with a benzyloxycarbonyl (Cbz) group.
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
The formation of N-arylpiperazines is a foundational reaction in medicinal chemistry. While several methods exist, a common approach involves the direct reaction of piperazine with an activated aryl halide. An alternative, often used in industrial settings, builds the piperazine ring from acyclic precursors. One such method involves the reaction of diethanolamine with thionyl chloride to form the hazardous intermediate bis(2-chloroethyl)amine, which is then cyclized with 4-bromoaniline.[1] This route, while effective, involves highly toxic reagents and is less common in a standard research lab.
A more direct and accessible lab-scale method is the nucleophilic aromatic substitution reaction between an excess of piperazine and 1,4-dibromobenzene.
Step 2: N-Cbz Protection
The protection of amines using benzyl chloroformate (Cbz-Cl) is a robust and widely used transformation.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 1-(4-bromophenyl)piperazine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the HCl byproduct.[2] This method is generally high-yielding and chemoselective for amine groups.[4][5]
Experimental Protocol (Route 1)
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
-
Materials: Piperazine, 1,4-dibromobenzene, base (e.g., K₂CO₃ or Na₂CO₃), solvent (e.g., DMSO, DMF, or a high-boiling alcohol).
-
Procedure:
-
To a round-bottom flask, add 1,4-dibromobenzene (1.0 equiv), a significant excess of piperazine (e.g., 5-10 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a high-boiling solvent such as DMSO.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir vigorously for several hours (monitor by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 1-(4-bromophenyl)piperazine. Note: Yields for this specific reaction can vary, but are often in the range of 60-75%.
-
Step 2: Synthesis of this compound
-
Materials: 1-(4-bromophenyl)piperazine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate.
-
Procedure (Adapted from a general high-yield protocol[2]):
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., 40% ethyl acetate in hexanes) to give the final product. An expected yield for this step is approximately 90%.[2]
-
Causality and Discussion (Route 1)
-
Why excess piperazine in Step 1? Using a large excess of piperazine serves two purposes: it acts as the nucleophile and also as a base to neutralize the HBr byproduct. This helps to drive the reaction towards the mono-arylated product and minimize the formation of the diarylated byproduct, 1,4-bis(4-bromophenyl)piperazine. However, this necessitates a purification step to remove the unreacted piperazine.
-
Choice of Base in Step 2: Sodium bicarbonate is a mild base, which is sufficient to neutralize the HCl generated from the reaction of the amine with Cbz-Cl.[2] Stronger bases could potentially lead to side reactions. The biphasic THF/water system ensures that both the organic starting materials and the inorganic base are adequately solubilized.[2]
-
Trustworthiness: This route relies on well-established, fundamental organic reactions. The procedures are robust and have been performed for decades on countless substrates. The primary challenge lies in the optimization and purification of the N-arylation step.
Route 2: One-Step Palladium-Catalyzed Cross-Coupling
This modern approach utilizes the power of transition metal catalysis, specifically the Buchwald-Hartwig amination, to form the C(aryl)-N bond in a single, convergent step from readily available starting materials.[6]
Reaction Principle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6] The reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle generally involves:
-
Oxidative Addition: The aryl halide adds to a Pd(0) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being essential to promote the reductive elimination step and stabilize the catalytic species.[7]
Sources
Biological Evaluation of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate Enantiomers: A Comparative Guide
This guide, therefore, serves as a forward-looking framework, outlining the critical experimental pathways and rationale necessary to conduct a thorough biological evaluation of these enantiomers. It is designed for researchers, scientists, and drug development professionals to underscore the significance of stereochemistry in drug design and to provide a robust template for future studies in this area. By examining the established methodologies for similar compounds, we can delineate a scientifically rigorous approach to elucidate the pharmacological profiles of these specific enantiomers.
The Imperative of Stereoisomerism in Drug Development
The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), increasingly mandate the characterization of individual stereoisomers in new drug candidates. Therefore, the synthesis, separation, and distinct biological evaluation of the enantiomers of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate are crucial steps in assessing its therapeutic potential.
Proposed Research Workflow for Comprehensive Biological Evaluation
A logical and systematic approach is required to fully characterize the enantiomers of this compound. The following workflow outlines the key experimental stages.
Part 1: Synthesis and Chiral Separation
The initial step involves the chemical synthesis of the racemic mixture of this compound. Following successful synthesis and purification, the crucial step of separating the individual enantiomers would be undertaken.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of chiral stationary phase (CSP) is critical and often determined empirically.
-
Column Selection: A variety of commercially available CSPs, such as those based on derivatized cellulose or amylose, would be screened.
-
Mobile Phase Optimization: Different mobile phase compositions, typically mixtures of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), would be tested to achieve optimal resolution.
-
Detection: A UV detector would be used to monitor the elution of the enantiomers.
-
Fraction Collection: Once separation is achieved, the individual enantiomeric fractions would be collected.
-
Purity and Configuration Analysis: The enantiomeric purity of the collected fractions would be determined using analytical chiral HPLC. The absolute configuration of each enantiomer ((R) or (S)) would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Part 2: Comparative In Vitro Biological Evaluation
With the isolated enantiomers in hand, a series of in vitro assays would be conducted to determine their pharmacological profiles, particularly their interactions with monoamine transporters, which are key targets for antidepressant and psychostimulant drugs.
A. Monoamine Transporter Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Experimental Protocol: Radioligand Binding Assays
-
Target Preparation: Cell membranes expressing the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) would be prepared.
-
Competitive Binding: The ability of increasing concentrations of each enantiomer to displace a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET) from the transporters would be measured.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific radioligand binding (IC₅₀) would be determined. The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Comparative Binding Affinity Data (Ki, nM)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| (R)-Enantiomer | Data to be determined | Data to be determined | Data to be determined |
| (S)-Enantiomer | Data to be determined | Data to be determined | Data to be determined |
| Citalopram (Reference) | ~1-5 | >1000 | >1000 |
| GBR 12909 (Reference) | >1000 | ~1-10 | >1000 |
B. Monoamine Reuptake Inhibition Functional Assays
Functional assays are essential to determine whether the binding of the enantiomers to the transporters translates into a biological effect, i.e., inhibition of neurotransmitter reuptake.
Experimental Protocol: In Vitro Reuptake Assays
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT, DAT, or NET would be used.
-
Neurotransmitter Uptake: The ability of the cells to take up a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) would be measured in the presence of increasing concentrations of each enantiomer.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the neurotransmitter uptake (IC₅₀) would be determined.
Part 3: Comparative In Vivo Behavioral Studies
Based on the in vitro data, promising enantiomers would be advanced to in vivo studies to assess their behavioral effects in animal models relevant to neuropsychiatric disorders.
Experimental Protocol: Forced Swim Test in Rodents
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity.
-
Animal Dosing: Different doses of the selected enantiomer(s) would be administered to rodents (e.g., mice or rats).
-
Forced Swim Test: The animals would be placed in a cylinder of water from which they cannot escape, and the duration of immobility would be recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: The immobility time of the treated groups would be compared to that of a vehicle-treated control group.
Conclusion and Future Directions
The biological evaluation of the enantiomers of this compound is a critical undertaking to unlock their therapeutic potential. The proposed workflow provides a comprehensive and scientifically rigorous framework for such an investigation. The anticipated data from these studies would provide invaluable insights into the structure-activity relationships of this chemical scaffold and could pave the way for the development of novel and more selective therapeutics for a range of central nervous system disorders. The scientific community eagerly awaits the public disclosure of such experimental data to further advance the field of medicinal chemistry and neuropharmacology.
References
Due to the absence of specific literature on the biological evaluation of this compound enantiomers, a conventional reference list cannot be provided. The methodologies described are based on standard and widely accepted protocols in the fields of medicinal chemistry and pharmacology.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No. 1150271-33-2), ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][4][8].
-
Respiratory Irritation: May cause respiratory irritation[3][8].
Given the presence of a carbon-halogen bond (in this case, bromine), this compound is classified as a halogenated organic compound . Such compounds require special consideration for disposal to prevent environmental contamination[9][10][11].
A Note on Carcinogenicity: While there is no specific data classifying this compound as a carcinogen, the Occupational Safety and Health Administration (OSHA) has stringent regulations for handling known carcinogens[12][13][14][15][16]. As a precautionary principle in a research setting, and in the absence of definitive data, it is prudent to handle this compound with the high degree of care afforded to potentially hazardous substances. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can be harmful. |
| Body Protection | A standard laboratory coat. | Protects street clothes from contamination and provides an additional layer of protection against spills. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | In the absence of a full SDS with occupational exposure limits, a conservative approach is recommended, especially in poorly ventilated areas. Consult your EHS for specifics. |
Spill Management: A Swift and Safe Response
Accidents can happen. A well-defined spill response plan is essential for minimizing exposure and environmental impact.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable): There is no specific neutralization protocol for this compound. Do not attempt to neutralize with other chemicals unless directed by your EHS department.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of following the procedures for chemical waste outlined in the next section.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is minor.
Disposal Protocol: A Step-by-Step Guide
Proper disposal is not merely about discarding unwanted material; it is a critical step in the lifecycle of a chemical that ensures the safety of personnel and the protection of the environment.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams. Consult your institution's chemical hygiene plan for guidance on waste compatibility.
Step 2: Waste Storage
-
Secondary Containment: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The container should be kept in a secondary containment bin to prevent the release of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
-
Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of vapors.
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 or 180 days), contact your Environmental Health and Safety department to arrange for pickup and disposal.
-
Licensed Disposal Facility: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The primary method of disposal for halogenated organic compounds is typically incineration at a high temperature in a facility equipped with flue gas scrubbers to neutralize acidic gases produced during combustion[9]. Landfilling of halogenated organic waste is generally restricted[10][11].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical safety and disposal.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. Retrieved from [Link]
-
VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]
-
Chemsrc. (2025, September 25). This compound MSDS. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
-
The University of Texas at Dallas Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]
-
Angene Chemical. (2025, April 5). 1-[1-(4-Bromophenyl)ethyl]piperazine Safety Data Sheet. Retrieved from [Link]
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Navigating the Safe Handling of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a substituted piperazine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is known to be a skin and eye irritant.[1] The piperazine scaffold, present in many biologically active molecules, can also cause skin and respiratory sensitization.[2][3][4][5] The presence of a brominated aromatic ring classifies it as a halogenated organic compound, which requires special consideration for disposal.[6][7]
Known Hazards:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1]
-
Potential for Sensitization: Piperazine derivatives may cause allergic skin reactions or respiratory sensitization.[2][3][4][5]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a comprehensive hazard assessment of the specific laboratory operations being performed.[8][9][10][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact, which is a known route of irritation.[5][8] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect the eyes from dust and splashes, which can cause serious irritation.[2][4] |
| Skin and Body Protection | A properly fitting lab coat. Consider a chemical-resistant apron for procedures with a higher risk of splashes. | To prevent contamination of personal clothing and minimize skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used. | To avoid inhalation of the compound, which could lead to respiratory irritation or sensitization.[2][12] |
Donning and Doffing PPE Workflow:
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination.
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
Step 2: Weighing and Transfer
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Follow the doffing procedure for PPE as illustrated above.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan: Environmental Responsibility
As a brominated organic compound, this compound must be disposed of as hazardous waste.[6][7]
Waste Segregation is Crucial:
Caption: A clear segregation plan for different waste streams generated during handling.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Do NOT dispose of this compound or its solutions down the drain.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal procedures.[13]
By adhering to these protocols, researchers can confidently and safely work with this compound, advancing their scientific endeavors while prioritizing personal and environmental safety.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
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MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
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International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Chemsrc. (2025, September 25). This compound MSDS. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
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UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from [Link]
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ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Retrieved from [Link]
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2a biotech. (n.d.). This compound. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance. Retrieved from [Link]
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Health and Safety Executive. (2023, December 12). Need to dispose chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
